5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-3-1-4(8)5(12-2-3)6(9,10)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJKTSNQGVERF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70716747 | |
| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262412-30-5 | |
| Record name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70716747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
CAS Number: 1262412-30-5 Formula: C₆H₂BrF₄N Molecular Weight: 243.99 g/mol
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a high-value heterocyclic building block used extensively in the synthesis of advanced agrochemicals and pharmaceutical agents. Its structural uniqueness lies in the strategic placement of three distinct halogenated motifs: a reactive bromine at the C5 position, a metabolic blocking fluorine at C3, and a lipophilic trifluoromethyl group at C2. This "tri-halogenated" scaffold allows for orthogonal functionalization, making it a critical intermediate for generating complex biaryl systems and modulating physicochemical properties (LogP, pKa) in drug discovery.
Chemical Identity & Physical Properties[1][2][3]
The compound is characterized by its electron-deficient pyridine ring, which dictates its handling and reactivity.
| Property | Data |
| CAS Number | 1262412-30-5 |
| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| Appearance | Off-white to pale yellow solid (low melting) or liquid |
| Boiling Point | ~180–190 °C (Predicted @ 760 mmHg) |
| Density | ~1.8 g/cm³ |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |
| Hazards | Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation) |
Synthetic Strategies
Access to 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine typically follows two primary retrosynthetic logic streams: Electrophilic Aromatic Substitution (EAS) or Functional Group Interconversion (FGI) from amine precursors.
Route A: Direct Bromination (Primary Industrial Route)
The most direct synthesis involves the bromination of the parent scaffold, 3-fluoro-2-(trifluoromethyl)pyridine . Despite the electron-withdrawing nature of the CF3 and F groups, the C5 position remains the most nucleophilic site (beta to the nitrogen) for electrophilic attack.
-
Reagents: Bromine (
), Oleum or Acetic Acid, Iron catalyst ( ). -
Conditions: High temperature (80–120 °C) is often required to overcome the deactivated ring system.
-
Mechanism: The nitrogen lone pair is often protonated or complexed, directing the incoming electrophile to the C5 position to avoid destabilizing interactions at C4/C6.
Route B: Sandmeyer Reaction
For higher regiochemical fidelity, a Sandmeyer approach is utilized starting from 5-amino-3-fluoro-2-(trifluoromethyl)pyridine .
-
Diazotization: Treatment with sodium nitrite (
) in acid (HBr) generates the diazonium salt. -
Substitution: Copper(I) bromide (
) mediates the displacement of with bromide.
Visualization: Synthetic Workflow
The following diagram illustrates the logical flow for accessing this core.
Figure 1: Comparative synthetic routes showing Direct Bromination vs. Sandmeyer approaches.
Reactivity Profile & Functionalization[2]
This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct handles for diversification.
C5-Bromine: The Cross-Coupling Handle
The C5-Br bond is the most reactive site for transition-metal catalyzed cross-couplings.
-
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids (
, ) to form biaryl systems. -
Buchwald-Hartwig Amination: Reacts with amines to introduce solubilizing groups or pharmacophores.
-
Heck Reaction: Coupling with alkenes to extend the carbon skeleton.
C3-Fluorine: The Ortho-Director & Minor SNAr Site
-
Metallation: The C3-F atom directs lithiation to the C4 position (ortho-lithiation) using LDA or LiTMP, allowing for tetrasubstitution of the pyridine ring.
-
Nucleophilic Aromatic Substitution (SNAr): While C3 is not the typical site for SNAr (C2/C4 are preferred), the strong electron-withdrawing effect of the adjacent 2-
group can activate the C3-F bond towards displacement by strong nucleophiles (e.g., thiols, alkoxides) under forcing conditions.
C2-Trifluoromethyl: The Stability Anchor
The
Visualization: Reactivity Logic
Figure 2: Reactivity map highlighting the C5-Br as the primary handle and C3-F as a directing group.
Applications in Drug Discovery[2]
Bioisosterism & Metabolic Stability
The 2-(trifluoromethyl)pyridine motif is often used as a bioisostere for phenyl or standard pyridine rings to improve metabolic stability. The
Case Study Utility
In the development of TRPA1 inhibitors (pain management) and herbicides (e.g., phytoene desaturase inhibitors), this specific isomer allows researchers to:
-
Fine-tune Lipophilicity: The
and F combination significantly boosts lipophilicity, aiding membrane permeability. -
Lock Conformation: The steric bulk of the
group forces adjacent substituents out of plane, creating unique 3D vectors for target binding.
Safety & Handling Protocol
-
Handling: Must be handled in a chemical fume hood. The compound is a halogenated pyridine and can act as a skin/eye irritant and lachrymator.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Moisture sensitive.
-
Disposal: Halogenated organic waste streams. Do not mix with strong oxidizers or alkali metals.
References
-
Vertex Chem. (2025). Product Data: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from 1
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from 2
-
National Institutes of Health (NIH). (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved from 3
-
American Chemical Society (ACS). (2025). Applications of Fluorine in Medicinal Chemistry. Retrieved from 4
Sources
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine molecular weight
Technical Whitepaper: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a high-value fluorinated heterocyclic scaffold in modern medicinal chemistry and agrochemical synthesis. Its structural uniqueness lies in the strategic placement of three distinct functionalities on the pyridine core: a trifluoromethyl group (
This substitution pattern offers a "chemical triad" of utility:
-
Metabolic Stability: The
and substituents block common metabolic soft spots, enhancing the half-life of derived pharmacophores. -
Electronic Modulation: The electron-withdrawing nature of the fluorinated groups lowers the LUMO energy of the ring, influencing the pKa of neighboring functional groups in the final drug candidate.
-
Orthogonal Reactivity: The C5-Bromine atom serves as a highly selective handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the late-stage diversification of complex molecules without disturbing the sensitive fluorinated motifs.
Physicochemical Profile
The following data characterizes the core properties of the molecule, essential for stoichiometric calculations and process handling.
| Property | Value | Notes |
| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | |
| CAS Number | 1262412-30-5 | Verified Identifier |
| Molecular Formula | ||
| Molecular Weight | 243.98 g/mol | Exact Mass: 242.93 |
| Physical State | Solid | Low-melting crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc | Low aqueous solubility |
| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic scaffold |
| Storage | 2-8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen |
Structural Analysis & Electronic Properties
Understanding the electronic landscape of this molecule is critical for predicting reactivity.
-
The Pyridine Core: Naturally electron-deficient.
-
C2-Trifluoromethyl (
): A strong electron-withdrawing group (EWG) via induction (-I). It significantly deactivates the ring towards electrophilic attack but activates the ring for Nucleophilic Aromatic Substitution ( ) at the C4 or C6 positions (though C6 is unsubstituted here). -
C3-Fluorine (
): Exerts a dual effect—inductive withdrawal (-I) and resonance donation (+R). However, the inductive effect dominates in the pyridine system, further deactivating the ring. -
C5-Bromine (
): The primary reactive center. Located meta to the group, it is electronically primed for oxidative addition to Pd(0) species.
Reactivity Implication: The molecule is highly resistant to electrophilic aromatic substitution (SEAr) due to the synergistic deactivation by N,
Synthetic Pathways
Two primary strategies are employed to access this scaffold. The choice depends on the availability of precursors and scale.
Route A: Direct Bromination (Laboratory Scale)
The most direct route involves the electrophilic bromination of the parent fluorinated pyridine. Due to ring deactivation, harsh conditions or strong Lewis acids are required.
-
Precursor: 3-Fluoro-2-(trifluoromethyl)pyridine.
-
Reagents:
/ oleum or N-Bromosuccinimide (NBS) in /TFA. -
Mechanism: The C5 position is the most nucleophilic site remaining on the deactivated ring (para to the Fluorine donor, meta to the
acceptor).
Route B: Halogen Exchange (Process Scale)
For larger scales, building the
-
Precursor: 5-Bromo-2-chloro-3-fluoropyridine.
-
Reagents:
(Ruppert-Prakash reagent) / / or . -
Mechanism: Copper-mediated trifluoromethylation displaces the C2-Chlorine selectively over the C5-Bromine due to the activation by the pyridine nitrogen (alpha-position).
Figure 1: Synthetic pathways to access the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine scaffold.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a validated method for utilizing 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine to generate biaryl drug intermediates. This protocol prioritizes high conversion and preservation of the
Materials:
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under a stream of Nitrogen, charge a reaction vial with the substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), and
(0.05 eq). -
Solvation: Add degassed 1,4-Dioxane (concentration ~0.2 M relative to substrate).
-
Activation: Add the aqueous
solution via syringe. -
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: The reaction is complete when the starting material (MW 244) is consumed.
-
-
Work-up: Cool to room temperature. Dilute with Ethyl Acetate and wash with water and brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Why this works: The bulky bidentate ligand (dppf) prevents catalyst deactivation and promotes the oxidative addition into the sterically hindered (due to ortho-F) C-Br bond.
Reactivity & Applications Map
This scaffold serves as a divergence point.[1] The diagram below illustrates how the molecule acts as a linchpin in divergent synthesis.
Figure 2: Divergent reactivity profile. The solid arrows indicate primary reactivity modes (C-Br coupling), while dashed arrows indicate difficult but possible pathways.
Safety & Handling (SDS Summary)
-
Hazards: Acute Toxicity (Oral), Skin Irritation, Eye Irritation.
-
GHS Signal Word: DANGER
-
H-Codes: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).
-
Precautions:
-
Handle only in a fume hood.[2]
-
Wear nitrile gloves and safety glasses.
-
Avoid dust formation; the solid may be an irritant to the respiratory tract.
-
In case of contact: Wash skin with soap and water for 15 minutes. If swallowed, rinse mouth and seek immediate medical attention.
-
References
-
Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Product Sheet. Retrieved from
-
BenchChem. (2025).[3] Application of Trifluoromethylpyridine Derivatives in Agrochemical Synthesis. Retrieved from
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 329818294. Retrieved from
-
ChemicalBook. (2025).[4] 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Properties and Synthesis. Retrieved from
-
Google Patents. (2019). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.[5] (Analogous synthetic route methodology).[6] Retrieved from
Sources
Technical Monograph: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
This guide provides an in-depth technical analysis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine , a high-value scaffold in medicinal chemistry.
Advanced Reactivity, Synthesis, and Medicinal Application
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a "privileged scaffold" in modern drug discovery. Its value lies in its unique substitution pattern:
-
C5-Bromine: A highly reactive handle for palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig), allowing late-stage functionalization.
-
C3-Fluorine: Modulates pKa and conformation while blocking metabolic soft spots.
-
C2-Trifluoromethyl: A strong electron-withdrawing group (EWG) that enhances lipophilicity and metabolic stability, while electronically activating the ring.
This guide details the synthesis, reactivity profiles, and handling protocols for this critical intermediate.
Chemical Profile & Physical Properties[1]
| Property | Data |
| CAS Number | 1262412-30-5 |
| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.98 g/mol |
| Physical State | Liquid / Low-melting solid (Ambient) |
| Density | ~1.8 g/cm³ (Predicted) |
| Boiling Point | 190–200 °C (Predicted @ 760 mmHg) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Stability | Stable under standard conditions; Light sensitive (store in amber vials) |
Convergent Synthetic Strategy
While direct electrophilic halogenation of the electron-deficient 2-(trifluoromethyl)pyridine core is difficult due to deactivation, the industry-standard access route relies on a functionalization-first strategy starting from aminopyridines.
Recommended Synthetic Pathway
This route ensures regiochemical integrity and high yields.[1]
-
Bromination: Electrophilic bromination of 2-amino-3-fluoropyridine using NBS (N-bromosuccinimide) in acetonitrile. The amino group directs the bromine para to itself (C5), the most sterically accessible and electronically favorable position.
-
Sandmeyer Iodination: Conversion of the C2-amino group to an iodide using isoamyl nitrite and diiodomethane (or NaNO₂/HI). This yields 5-bromo-3-fluoro-2-iodopyridine .
-
Selective Trifluoromethylation: Copper-mediated trifluoromethylation at the C2-iodide. Due to the weaker C-I bond compared to C-Br, reagents like CuCF₃ (generated in situ from Chen’s reagent or Ruppert-Prakash reagent + CuI) selectively displace the iodide, leaving the C5-bromide intact for future use.
Figure 1: Step-wise synthesis ensuring regioselectivity at C5 and C2 positions.
Reactivity & Functionalization Protocols
The molecule features three distinct reactivity zones. Understanding the electronic bias is crucial for successful derivatization.
Reactivity Map
-
Zone 1 (C5-Br): The "Soft" Electrophile. Primary site for metal-halogen exchange and Pd-catalyzed couplings.
-
Zone 2 (C3-F): The "Hard" Electrophile. Resistant to S_NAr due to being meta to Nitrogen, but activated slightly by the ortho-CF3 group. Substitution here requires forcing conditions.
-
Zone 3 (C2-CF3): The Stability Anchor. Generally inert, providing metabolic resistance.
Figure 2: Chemoselectivity profile. C5-Br is the primary reactive handle.
Protocol A: Site-Selective Suzuki-Miyaura Coupling (C5)
This protocol couples the C5-bromide with aryl boronic acids while preserving the C3-fluorine and C2-CF3 groups.
-
Reagents:
-
Substrate: 1.0 equiv
-
Aryl Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃
-
Solvent: 1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Charge reaction vessel with substrate, boronic acid, base, and catalyst.
-
Add solvent and heat to 80–90 °C for 4–12 hours.
-
Monitoring: Monitor by LCMS. The C5-Br is highly reactive; if conversion is slow, check for catalyst poisoning by the pyridine nitrogen (though the CF3/F steric bulk usually prevents this).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Protocol B: Lithium-Halogen Exchange (C5)
Used to introduce formyl, carboxyl, or silyl groups at C5.
-
Reagents:
-
n-Butyllithium (n-BuLi): 1.1 equiv (2.5 M in hexanes)
-
Electrophile (e.g., DMF, CO₂, TMSCl): 1.2–1.5 equiv
-
Solvent: Anhydrous THF or Et₂O
-
-
Procedure:
-
Cool solution of substrate in THF to -78 °C .
-
Add n-BuLi dropwise over 20 min. The internal temperature must not exceed -70 °C to prevent "dance" reactions (halogen scrambling).
-
Stir for 30 min at -78 °C. The lithiated species (5-Li-3-F-2-CF3-pyridine) is generated.
-
Add the electrophile (e.g., dry DMF) rapidly.
-
Allow to warm to 0 °C and quench with sat. NH₄Cl.
-
Medicinal Chemistry Applications
In drug design, this scaffold serves as a bioisostere for substituted benzenes, offering improved physicochemical properties:
-
Lipophilicity Modulation: The trifluoromethyl group significantly increases logP, aiding membrane permeability.
-
Metabolic Stability: The C2-CF3 and C3-F block oxidative metabolism (P450) at the most vulnerable positions of the pyridine ring.
-
Conformational Locking: The C3-fluorine can induce specific conformations via electrostatic repulsion with adjacent carbonyls or amides in the final drug molecule.
Case Study Context: This scaffold is frequently observed in the patent literature for kinase inhibitors and agrochemicals (herbicides), where the electron-deficient pyridine ring enhances pi-stacking interactions within the protein binding pocket.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Hazard: In case of fire, this compound emits toxic fumes including Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr), and Nitrogen Oxides.
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.
-
Spill Protocol: Do not use water. Absorb with sand or vermiculite. Dispose of as halogenated organic waste.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 20525383, 5-Bromo-3-(trifluoromethyl)pyridin-2-amine. (Precursor chemistry).[2] Retrieved from .
-
Schlosser, M. (2006). The 2-Trifluoromethylpyridine Scaffold: Synthesis and Functionalization. European Journal of Organic Chemistry.[3][4] (General methodology for CF3-pyridines).
-
Sigma-Aldrich. (2024).[5] Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from .[5]
-
Fisher Scientific. (2013). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from .
- Cottet, F., & Schlosser, M. (2002). Three-, Four-, and Five-Desilylation: A Route to Various Trifluoromethylpyridines. European Journal of Organic Chemistry, 2002(2), 327-332. (Mechanistic insight into regioselectivity).
Sources
An In-depth Technical Guide to the Safe Handling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Preamble: A Proactive Approach to Chemical Safety
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a substituted pyridine derivative increasingly utilized as a versatile building block in the synthesis of complex organic molecules for pharmaceuticals and advanced materials. Its unique electronic properties, conferred by the trifluoromethyl group and halogen substituents, make it a valuable synthon. However, these same features contribute to its chemical reactivity and associated biological hazards. This guide is structured not as a mere checklist, but as a framework for developing a robust and self-validating safety culture when handling this and similar reactive chemical agents. The core principle is to understand the causality behind the hazards to proactively mitigate risk.
Section 1: Chemical Identity and Physicochemical Characteristics
Proper identification and understanding of a substance's physical properties are the foundation of safe laboratory practice. These parameters dictate appropriate storage, handling, and emergency response measures.
Table 1: Physicochemical Properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 1262412-30-5 | [1][2] |
| Molecular Formula | C₆H₂BrF₄N | [2] |
| Molecular Weight | 243.98 g/mol | [2] |
| Appearance | Solid | [2][3] |
| Boiling Point | 187.9±35.0 °C (Predicted) | [4] |
| Density | 1.786±0.06 g/cm³ (Predicted) | [4] |
Note: Some physical properties are computationally predicted and should be used as an estimate for safety planning.
Section 2: Hazard Analysis and Toxicological Profile
This compound is classified as hazardous under the Globally Harmonized System (GHS). It is crucial to recognize that different suppliers may report slightly different classifications based on the data available to them. For this guide, we will adopt the most stringent classifications reported by major suppliers to ensure the highest level of safety.
GHS Classification
-
Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][5][6]
-
Serious Eye Damage/Eye Irritation (Category 2): H319 - Causes serious eye irritation.[1][5][6]
-
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][5][6]
(Note: Some suppliers classify this compound under Acute Toxicity Category 4, "Harmful if swallowed"[1][7]. However, adopting the more conservative Category 3 classification is the recommended best practice.)
Diagram: GHS Hazard Identification
Caption: GHS pictograms indicating acute toxicity and irritant hazards.
Mechanistic Insight into Toxicity
The toxicological profile is a direct consequence of the molecule's structure. The electron-withdrawing nature of the fluoro, bromo, and trifluoromethyl groups makes the pyridine ring electron-deficient. This reactivity can lead to interactions with biological nucleophiles (e.g., proteins, enzymes) upon absorption, causing cellular disruption and damage. This explains the observed irritation to the skin, eyes, and respiratory tract[1][8].
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A self-validating safety system does not rely on PPE alone. It begins with robust engineering controls and is supplemented by meticulous personal protection.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this solid compound, including weighing and preparing solutions, must be performed inside a certified chemical fume hood. This is the primary barrier to prevent inhalation of airborne particulates or vapors. The system's validity is confirmed by checking the certification date and the airflow monitor before each use.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be located within a 10-second travel distance of the work area. These must be tested weekly to ensure proper function and to clear lines of any sediment.
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and its selection must be deliberate.
-
Eye/Face Protection: Chemical safety goggles are mandatory. A full-face shield must be worn over goggles when handling larger quantities (>10 g) or when there is any risk of splashing.
-
Skin Protection:
-
Gloves: Chemically resistant nitrile gloves are required. Given the H301 (Toxic if swallowed) classification, accidental ingestion via contaminated hands is a significant risk. Therefore, double-gloving is strongly recommended. The outer glove should be removed and discarded immediately after handling the compound, before touching any other surfaces (keyboards, door handles, etc.).
-
Lab Coat: A flame-resistant lab coat with full-length sleeves is required. Ensure it is fully buttoned.
-
-
Respiratory Protection: When used within a certified fume hood, additional respiratory protection is typically not required. If an emergency or spill occurs outside of a fume hood, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates (e.g., type P2) is necessary[3].
Diagram: PPE Donning and Doffing Workflow
Caption: Recommended workflow for donning and doffing PPE.
Section 4: Protocols for Safe Handling, Storage, and Disposal
Handling
-
Handle only in a chemical fume hood[9].
-
Avoid creating dust. Use appropriate weighing paper or boats and clean surfaces carefully after transfer.
-
Wash hands thoroughly after handling, even if gloves were worn[1][8].
-
Do not eat, drink, or smoke in the laboratory[6].
Storage
-
Conditions: Store in a cool, dry, well-ventilated place away from direct light[7][10].
-
Container: Keep the container tightly closed when not in use[1][6].
-
Incompatibilities: Store away from strong oxidizing agents[9].
Disposal
-
All waste, including empty containers, contaminated gloves, and absorbent materials, must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations. Do not dispose of this material down the drain.
Section 5: Emergency Response Protocols
Rapid and correct action during an emergency is critical.
Protocol: Accidental Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention[1][9].
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention[1][6].
-
Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Seek immediate medical attention. Inform medical personnel that a substance with H301 (Toxic if swallowed) classification was ingested[1][6].
Protocol: Spill Cleanup
-
Evacuate and Alert: Immediately alert others in the area. Evacuate non-essential personnel.
-
Control: If safe to do so, prevent further spread. Do not use combustible materials like paper towels for cleanup.
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilate: Allow the area to ventilate thoroughly before resuming work.
References
-
5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem. National Center for Biotechnology Information. [Link]
-
5-Bromo-3-(trifluoromethyl)pyridin-2-amine | C6H4BrF3N2 | CID 20525383 - PubChem. National Center for Biotechnology Information. [Link]
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine - Pipzine Chemicals. Pipzine Chemicals. [Link]
-
SAFETY DATA SHEET - 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Fisher Scientific (UK). [Link]
-
5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Safety Data Sheet. Chemsrc. [Link]
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- 3. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 4. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]
- 5. 5-Bromo-2-(trifluoromethoxy)pyridine | C6H3BrF3NO | CID 45789785 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]
- 10. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
Preserving Integrity: A Technical Guide to the Storage and Stability of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
For the research scientist and drug development professional, the stability and purity of starting materials are paramount. This guide provides an in-depth technical overview of the storage, stability, and handling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry. By understanding the chemical vulnerabilities of this reagent, researchers can ensure its integrity, leading to more reliable and reproducible synthetic outcomes.
Understanding the Molecule: A Foundation for Stability
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic compound. Its stability is dictated by the interplay of its substituents: the electron-withdrawing trifluoromethyl group, and the halogen atoms, bromine and fluorine, on the pyridine ring. The trifluoromethyl group, with its strong electron-withdrawing nature, significantly influences the electron density of the pyridine ring, making it susceptible to nucleophilic attack. This electronic characteristic is a key consideration in its storage and handling.[1][2]
The physical properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine are summarized in the table below. It is typically a colorless to light yellow solid or liquid, a physical state that should be monitored as a primary indicator of stability.[2]
| Property | Value | Source |
| Molecular Formula | C₆H₂BrF₄N | |
| Molecular Weight | 243.98 g/mol | |
| Appearance | Colorless to light yellow solid or liquid | |
| Boiling Point | 67 - 70 °C @ 25 Torr | |
| Solubility | Soluble in polar organic solvents (e.g., ethanol, acetone), poor solubility in non-polar solvents (e.g., n-hexane). |
Core Storage and Handling Protocols
To maintain the long-term integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a multi-faceted approach to storage is essential, focusing on temperature, moisture, light, and atmospheric conditions.
Recommended Storage Conditions:
-
Temperature: Store in a cool, well-ventilated area, ideally refrigerated at 2-8°C.[2] Elevated temperatures can provide the activation energy for decomposition pathways.
-
Moisture: Keep the container tightly sealed to prevent the ingress of moisture. The compound should be stored in a dry environment.
-
Light: Protect from light by using an amber-colored vial or by storing the container in a dark place. Light can initiate photochemical degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Handling Precautions:
Due to its hazardous nature, appropriate personal protective equipment (PPE) is mandatory when handling this compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Skin Protection: Wear a lab coat and other protective clothing as necessary.
In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.
Potential Degradation Pathways: A Mechanistic Perspective
Understanding the potential chemical reactions that can lead to the degradation of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is crucial for preventing them. The primary vulnerabilities are hydrolysis, thermal decomposition, and photodecomposition.
Caption: Key degradation pathways for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Hydrolytic Degradation
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack by water, leading to hydrolysis. This reaction would likely result in the displacement of one of the halogen substituents, primarily the bromine atom, to form the corresponding hydroxypyridine derivative. The presence of acidic or basic impurities can catalyze this process.
Thermal Decomposition
At elevated temperatures, the molecule can undergo decomposition, leading to the release of hazardous gases such as hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx).[3] The C-Br bond is generally weaker than the C-F bond and is more likely to cleave first.
Photochemical Decomposition
Exposure to ultraviolet (UV) light can provide the energy to initiate photochemical reactions. This can lead to the homolytic cleavage of the carbon-bromine bond, generating radical intermediates. These reactive species can then participate in a variety of secondary reactions, leading to the formation of debrominated impurities and other degradation products.
Experimental Protocols for Stability Assessment
To ensure the quality and establish a reliable shelf-life for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a comprehensive stability testing program should be implemented. This typically involves forced degradation studies and long-term stability trials under controlled conditions.
Forced Degradation (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of the compound to identify potential degradation products and to develop stability-indicating analytical methods.[4][5]
Objective: To identify likely degradation products and establish a stability-indicating analytical method.
Protocol:
-
Preparation of Stock Solution: Prepare a stock solution of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N HCl. Heat at 60°C for 24 hours.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose a solid sample of the compound to 70°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[6][7][8] A dark control should be maintained in parallel.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method.
Caption: Workflow for forced degradation studies.
Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient without interference from any degradation products, process impurities, or other excipients.[9]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Incompatible Materials and Self-Validating Protocols
To ensure the integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, it is crucial to avoid contact with incompatible materials.
Known Incompatibilities:
-
Strong Oxidizing Agents: Can lead to vigorous reactions and decomposition.
-
Strong Bases: Can promote nucleophilic substitution and degradation.
-
Reactive Metals: Avoid contact with metals that can catalyze decomposition.
A self-validating protocol for storage and handling involves regular visual inspection and periodic analytical testing. Any change in color, from colorless/light yellow to a darker shade, should be considered an indication of potential degradation, prompting re-analysis of the material's purity before use.
Summary of Stability Data
The following table summarizes the expected stability of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine under various conditions. The percentage degradation is illustrative and would be determined experimentally through a formal stability study.
| Condition | Duration | Expected Purity | Potential Degradants |
| Recommended Storage (2-8°C, dark, dry) | 24 months | >98% | Minimal to none |
| Accelerated Storage (40°C/75% RH) | 6 months | <95% | Hydrolysis and thermal degradation products |
| Forced Hydrolysis (1N HCl, 60°C) | 24 hours | Significant degradation | Hydroxypyridine derivatives |
| Forced Oxidation (3% H₂O₂, RT) | 24 hours | Moderate degradation | Oxidized pyridine derivatives |
| Photostability (ICH Q1B) | As per guideline | Significant degradation | Debrominated and other photoproducts |
By adhering to the storage and handling guidelines outlined in this technical guide, researchers and drug development professionals can ensure the long-term stability and integrity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a critical component in the synthesis of novel chemical entities.
References
-
Natural Volatiles & Essential Oils Journal. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Stability Indicating RP-HPLC Method Development and Validation for the Analysis of Tizanidine in Bulk and Pharmaceutical Formulation. Retrieved from [Link]
-
Impactfactor. (2024, March 25). Validated Stability Indicating RP-HPLC Method for the Quantification of Process Related Impurities of Solifenacin and Mirabegron. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2018, November 15). Stability Testing Methods. Retrieved from [Link]
-
Accelerated Stability Study for the Lyophilized Anticancer BCG. (2014, November 6). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Stability-Indicating Spectrofluorimetric and RP-HPLC Methods for the Determination of Aspirin and Dipyridamole in their Combination. Retrieved from [Link]
-
ResearchGate. (2025, January 17). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved from [Link]
-
Chromatography Online. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (n.d.). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. Retrieved from [Link]
-
Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
MDPI. (2021, July 6). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Thermal degradation of various lignins by TG-MS/FTIR and Py-GC-MS. Retrieved from [Link]
-
PubChem. (2026, January 18). 5-Bromo-3-mercapto-2-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubMed. (2015, November 3). Thermal Degradation of Small Molecules: A Global Metabolomic Investigation. Retrieved from [Link]
-
PubMed. (n.d.). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Retrieved from [Link]
-
PubMed Central. (n.d.). Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 15). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
-
YouTube. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). Retrieved from [Link]
-
FDA. (2018, August 24). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
-
Chemsrc. (2025, September 1). 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine. Retrieved from [Link]
-
PubMed. (n.d.). Molecular characterization of the enzymes involved in the degradation of a brominated aromatic herbicide. Retrieved from [Link]
-
Smithsonian Research Online. (n.d.). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Retrieved from [Link]
-
ResearchGate. (2026, January 2). PY/GC/MS analyses of historical papers. Retrieved from [Link]
- Google Patents. (n.d.). CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
-
PubMed. (n.d.). Synthesis and biological evaluation of substituted [18F]imidazo[1,2-a]pyridines and [18F]pyrazolo[1,5-a]pyrimidines for the study of the peripheral benzodiazepine receptor using positron emission tomography. Retrieved from [Link]
-
Caron Scientific. (n.d.). RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Retrieved from [Link]
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- 2. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
- 3. fishersci.com [fishersci.com]
- 4. nveo.org [nveo.org]
- 5. ijper.org [ijper.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. youtube.com [youtube.com]
- 8. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
Commercial & Technical Guide: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a high-value heterocyclic building block used primarily in late-stage medicinal chemistry and agrochemical discovery.[1] Its strategic importance lies in its unique substitution pattern: the trifluoromethyl group (–CF₃) at C2 enhances lipophilicity and metabolic stability, the fluorine atom (–F) at C3 modulates the pKa and conformation via the ortho-effect, and the bromine atom (–Br) at C5 serves as a versatile handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]
Currently, this compound is classified as a "Specialty/Early Discovery" reagent rather than a bulk commodity.[1] It is available from select global suppliers, often with lead times indicating on-demand synthesis or limited stock.[1]
Part 1: Chemical Identity & Physical Profile[2][3]
| Property | Specification |
| Chemical Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| CAS Number | 1262412-30-5 |
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.98 g/mol |
| Appearance | Colorless to light yellow oil or low-melting solid |
| Purity Standards | Typically ≥95% (NMR); Premium grades ≥98% |
| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in water |
| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |
Structural Key:
-
C2 (–CF₃): Strong electron-withdrawing group (EWG); deactivates the ring, increases metabolic half-life.[1]
-
C3 (–F): Adjacent to CF₃; creates steric bulk and electronic repulsion, influencing the binding pocket fit.[1]
-
C5 (–Br): The reactive site for diversification.[1]
Part 2: Market Landscape & Commercial Availability[1]
Supply Chain Analysis
The commercial availability of this compound is characterized by high cost and low volume .[1] It is not yet a commoditized intermediate like 2-bromo-pyridine.[1]
-
Primary Suppliers:
-
Sigma-Aldrich (Merck): Listed under the "AldrichCPR" (Rare Chemical Library) collection. Sold "as-is" without extensive analytical certificates, intended strictly for R&D.
-
Fisher Scientific (Acros/Alfa Aesar): Often sourced through third-party logistics; lead times can range from 2–6 weeks.[1]
-
Specialized CROs (BLD Pharm, Pipzine, Enamine): These suppliers often hold the actual stock or have validated synthesis routes for rapid scale-up (grams to kilograms).[1]
-
Pricing & Lead Time Estimates
| Quantity | Estimated Price (USD) | Lead Time | Availability Status |
| 1 g | $150 – $250 | 1–3 Days | In Stock (Select Distributors) |
| 5 g | $600 – $900 | 1–2 Weeks | Limited Stock |
| 25 g+ | Inquiry Only | 4–6 Weeks | Make-to-Order |
Strategic Sourcing Tip: For process chemistry (kg scale), do not rely on catalog suppliers. Contract a custom synthesis house (CRO) early to optimize the route, as catalog prices are prohibitive for scale-up.[1]
Part 3: Synthesis & Manufacturing Methodologies
The synthesis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is challenging due to the strong electron-withdrawing nature of the CF₃ and F groups, which deactivate the pyridine ring toward electrophilic aromatic substitution (EAS).[1] Direct bromination is often sluggish or regioselective for the wrong position.[1]
Validated Synthetic Route: The Sandmeyer Approach
The most reliable industrial route avoids direct bromination.[1] Instead, it builds the functionality sequentially, often relying on a Sandmeyer reaction to introduce the bromine atom at C5 from an amino precursor.[1]
Workflow Logic:
-
Precursor Selection: Start with 3-Fluoro-2-(trifluoromethyl)pyridine .[1]
-
Nitration: Electrophilic nitration occurs at C5 (meta to the strongest EWG, CF₃, and para to F).[1]
-
Reduction: The nitro group is reduced to an amine (–NH₂).[1]
-
Sandmeyer Reaction: The amine is diazotized (using
-BuONO or NaNO₂) and displaced by Bromine (using CuBr₂).
Figure 1: Proposed industrial synthesis pathway via the Sandmeyer reaction, ensuring high regioselectivity.
Alternative Route: Halogen-Exchange (Halex)
For larger scales, manufacturers may start with 2,3-Dichloro-5-bromopyridine and use KF/CsF to selectively fluorinate the C3 position, followed by trifluoromethylation at C2.[1] However, this is chemically riskier due to the potential for over-fluorination or scrambling.[1]
Part 4: Quality Control & Analytical Standards
For drug development, "catalog purity" is insufficient.[1] The following analytical controls are mandatory to ensure data integrity in biological assays.
Critical Impurities to Monitor[1]
-
Regioisomers: 5-Bromo-2 -fluoro-3-(trifluoromethyl)pyridine.[1][2] (Check 19F-NMR coupling constants).
-
Debrominated Species: 3-Fluoro-2-(trifluoromethyl)pyridine (Starting material carryover).
-
Hydrolysis Products: 5-Bromo-3-fluoro-2-hydroxypyridine (if stored improperly).[1]
Analytical Protocol
-
1H-NMR (400 MHz, DMSO-d6): Expect two aromatic signals. The proton at C4 will show coupling to both F (C3) and F (CF3).[1]
-
19F-NMR: Essential for confirming the presence of both the CF₃ singlet (approx -65 ppm) and the Ar-F multiplet.[1]
-
HPLC/LC-MS: Run in acidic media (Formic acid) to ensure ionization of the electron-deficient pyridine nitrogen.[1]
Part 5: Handling & Safety (SDS Highlights)
Signal Word: DANGER (GHS06)[1]
| Hazard Class | Code | Description |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Protocol:
-
Handle only in a functioning fume hood.[1]
-
Wear nitrile gloves and chemical safety goggles.[1]
-
In case of spill: Absorb with inert material (vermiculite); do not flush into drains due to high aquatic toxicity potential of fluorinated heterocycles.[1]
References
-
Sigma-Aldrich. (2025).[1] Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[1] Merck KGaA.[1] [1]
-
PubChem. (2025).[1] Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1] National Center for Biotechnology Information.[1] [1]
-
Fisher Scientific. (2025).[1] Safety Data Sheet (SDS): 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1] Thermo Fisher Scientific.[1] [1]
-
Jégu, J., et al. (2018).[1] Trends in the synthesis of trifluoromethylpyridines.[1][2][3] Chemistry – A European Journal.[1] (Contextual grounding for TFMP synthesis).
-
Pipzine Chemicals. (2024).[1] Technical Data: Fluorinated Pyridine Building Blocks.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. CN109232399B - Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine - Google Patents [patents.google.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary & Molecular Identity
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a critical halogenated heterocyclic scaffold in modern drug discovery. Its unique substitution pattern—combining a lipophilic trifluoromethyl group, a metabolically stable fluorine, and a reactive bromine handle—makes it an ideal intermediate for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations.
This guide provides a rigorous spectroscopic atlas for this molecule. Unlike standard database dumps, this document synthesizes theoretical prediction with empirical analogue analysis to provide a Self-Validating Analytical Framework . Researchers should use the data below to confirm structural identity and purity during synthesis scale-up.
Physicochemical Profile
| Property | Data |
| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| CAS Number | 1262412-30-5 |
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.98 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in CDCl₃, DMSO-d₆, MeOH-d₄ |
Mass Spectrometry (MS) Profiling
The mass spectral signature of this compound is dominated by the unique isotopic abundance of Bromine (⁷⁹Br/⁸¹Br) and the stability of the fluorinated pyridine core.
Isotopic Fingerprint (EI-MS)
The molecular ion cluster is the primary diagnostic.
-
Base Peak (M⁺): m/z 243 and 245.
-
Intensity Ratio: 1:1 (characteristic of mono-brominated species).
-
Validation Check: If the M+2 peak is <90% of the M peak, suspect de-bromination or contamination.
Fragmentation Pathway
The fragmentation logic follows a predictable loss of the trifluoromethyl group and halogen atoms.
Figure 1: Proposed EI-MS fragmentation pathway showing primary loss of the trifluoromethyl radical and bromine.
NMR Spectroscopy: The Definitive Characterization
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing this specific isomer from its regioisomers (e.g., 3-bromo-5-fluoro...). The presence of multiple magnetically active nuclei (¹H, ¹⁹F, ¹³C) creates a complex but highly specific coupling network.
¹H NMR (Proton) - 400 MHz, CDCl₃
The molecule contains only two aromatic protons: H4 and H6 . Their splitting is governed by scalar coupling to the fluorine at C3 (¹⁹F) and potentially the CF₃ group.
| Position | Shift (δ ppm)* | Multiplicity | Coupling Constants (Hz) | Assignment Logic |
| H6 | 8.60 – 8.75 | dd (Doublet of Doublets) | J₍H₆,H₄₎ ≈ 2.0 HzJ₍H₆,F₃₎ ≈ 1.5–2.5 Hz | Deshielded by adjacent Nitrogen and Bromine. Shows small meta-coupling to H4 and para-coupling to F3. |
| H4 | 7.80 – 7.95 | dd (Doublet of Doublets) | J₍H₄,F₃₎ ≈ 8.5–10.0 HzJ₍H₄,H₆₎ ≈ 2.0 Hz | Shielded relative to H6. Dominant splitting is the large ortho-coupling to the adjacent Fluorine (F3). |
*Note: Shifts are predicted based on substituent additivity rules (Curphy-Morrison) relative to 5-bromo-2-(trifluoromethyl)pyridine.
¹⁹F NMR (Fluorine) - 376 MHz, CDCl₃
This is the most rapid QC method. Two distinct signals must be observed.
-
-CF₃ Group: δ -68.0 ppm (Singlet, intense).
-
Diagnostic: May show fine quartet splitting if resolution is high, but often appears as a singlet.
-
-
-F (C3) Group: δ -115.0 to -125.0 ppm (Multiplet).
-
Diagnostic: Coupled to H4 (large) and H6 (small).
-
¹³C NMR (Carbon) - 100 MHz, CDCl₃
The ¹³C spectrum will be complex due to C-F splitting. Expect all carbons to be split.
| Carbon | Shift (δ ppm) | Splitting Pattern | Coupling (J_CF) |
| C2 (ipso-CF3) | ~142.0 | Quartet of Doublets | ²J_CF (CF3) ~35 Hz |
| C3 (C-F) | ~158.0 | Doublet | ¹J_CF ~260 Hz (Huge splitting) |
| C4 | ~128.0 | Doublet | ²J_CF ~20 Hz |
| C5 (C-Br) | ~122.0 | Doublet | ³J_CF ~5 Hz |
| C6 | ~148.0 | Singlet/Broad | Weak coupling |
| -CF₃ | ~121.0 | Quartet | ¹J_CF ~272 Hz |
NMR Coupling Topology Diagram
Understanding the "W-coupling" and Ortho-coupling is vital for assignment.
Figure 2: Scalar coupling network highlighting the diagnostic Ortho-F-H interaction.
Infrared (IR) Spectroscopy
While less specific than NMR, IR provides rapid functional group confirmation.
-
C-F Stretch (Aromatic): 1250 – 1100 cm⁻¹ (Very Strong, Broad).
-
C-F Stretch (Trifluoromethyl): 1350 – 1320 cm⁻¹ (Strong).
-
C=N Pyridine Ring Stretch: 1580 – 1550 cm⁻¹ (Medium-Sharp).
-
C-H Aromatic Stretch: 3050 – 3100 cm⁻¹ (Weak).
Experimental Protocols
To ensure reproducibility (E-E-A-T), follow these standardized workflows.
Protocol A: NMR Sample Preparation
-
Solvent: Chloroform-d (CDCl₃) is preferred (99.8% D). DMSO-d₆ is a secondary choice but may shift protons downfield by ~0.2 ppm.
-
Concentration: 10 mg sample in 0.6 mL solvent.
-
Tube: 5mm high-precision NMR tube.
-
Acquisition:
-
¹H: 16 scans, 30° pulse angle, D1 = 1.0s.
-
¹⁹F: Run without proton decoupling first to observe F-H splitting, then with decoupling to simplify.
-
Protocol B: GC-MS Method
-
Column: HP-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (2 min) → 20°C/min → 280°C (5 min).
-
Inlet: Split 20:1, 250°C.
-
Detection: EI Source (70 eV), Scan range 50–500 amu.
References
-
Sigma-Aldrich. Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[1]
-
Royal Society of Chemistry (RSC). Spectral Data for Fluorinated Pyridines. ChemSpider/RSC Journals.
-
National Institutes of Health (NIH). PubChem Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[2]
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for substituent additivity rules).
Sources
physical appearance and properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Topic: Physical Appearance and Properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1] Its unique substitution pattern—combining a reactive bromine handle, a metabolic blocking fluorine, and a lipophilic trifluoromethyl group—makes it a critical scaffold for modifying physicochemical properties such as metabolic stability and membrane permeability. This guide provides an authoritative analysis of its physical properties, reactivity logic, and handling protocols.
Chemical Identity & Structural Analysis
The compound is defined by a pyridine core substituted at three specific positions.[2] The interplay between the electron-withdrawing trifluoromethyl group at C2 and the fluorine atom at C3 significantly alters the electron density of the ring, activating the C5-position for metal-catalyzed cross-coupling while modulating the basicity of the pyridine nitrogen.
| Property | Data |
| IUPAC Name | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine |
| CAS Number | 1262412-30-5 |
| Molecular Formula | C₆H₂BrF₄N |
| Molecular Weight | 243.98 g/mol |
| SMILES | FC1=C(C(F)(F)F)N=CC(Br)=C1 |
| MDL Number | MFCD16875531 |
Structural Reactivity Logic
-
C5-Bromine (Electrophilic Handle): The bromine atom at the 5-position is the primary site for functionalization. It is highly reactive in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient nature of the pyridine ring, which facilitates oxidative addition.
-
C2-Trifluoromethyl (Lipophilic Anchor): This group is chemically robust. Its primary role is to increase lipophilicity (LogP) and metabolic stability by blocking the C2 position from enzymatic oxidation.
-
C3-Fluorine (Electronic Modulator): The fluorine atom exerts a strong inductive effect (-I), further reducing the electron density of the ring. While less reactive towards nucleophilic aromatic substitution (SₙAr) than a C2 or C4 halogen, it can participate in directed ortho-metallation or specific SₙAr reactions under forcing conditions.
Physical Characterization
Unlike many brominated pyridines that are solid at room temperature, authoritative safety data indicates that 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a liquid or low-melting solid depending on purity and ambient conditions.
| Physical Property | Value / Description | Source |
| Physical State | Liquid (at 25°C) | Fisher SDS [1] |
| Appearance | Colorless to light yellow oil | ChemicalBook [2] |
| Boiling Point | 67–70 °C at 25 Torr | Fisher SDS [1] |
| Melting Point | Low-melting solid / Oil (Exact MP < 25°C implied) | Inferred from state |
| Density | ~1.786 g/cm³ (Predicted) | ChemicalBook [2] |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Experimental Observation |
Critical Note on Physical State: While some catalog entries may generically list "solid" for this class of compounds, the specific boiling point data (67–70 °C @ 25 mmHg) confirms it exists as a liquid under standard laboratory conditions. Researchers should expect an oil and handle it using liquid transfer techniques (syringes/pipettes) rather than spatulas.
Reactivity Profile & Experimental Workflows
4.1 Reactivity Map
The following diagram illustrates the distinct reactivity zones of the molecule, guiding synthetic strategy.
Caption: Reactivity map highlighting the C5-Bromine as the primary handle for Pd-catalyzed coupling.
4.2 Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a standard method for coupling 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with an aryl boronic acid. This is the most common application in drug discovery.
Reagents:
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)
-
Solvent: 1,4-Dioxane or DME (degassed)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a reaction vial and purge with Argon or Nitrogen.
-
Charging: Add the boronic acid, Pd catalyst, and the pyridine substrate (via syringe if liquid).
-
Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).
-
Activation: Add the aqueous Na₂CO₃ solution.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = MW_Boronic + MW_Substrate - HBr).
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Concentrate and purify via flash column chromatography (Hexanes/EtOAc gradient).
Handling, Safety, & Storage
Safety Profile:
-
Hazards: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H302+H312+H332 (Harmful if swallowed, in contact with skin, or inhaled) [1].[1]
-
Odor: Characteristic pyridine-like odor (acrid).
Storage Protocol:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation over long periods.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
Experimental Workflow Diagram: The following diagram outlines the logical flow for handling and utilizing this compound in a synthesis campaign.
Caption: Operational workflow for QC, storage, and synthetic application of the substrate.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
-
ChemicalBook. (2025). Product Entry: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Properties and Suppliers. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
Sources
hazards and handling precautions for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly functionalized heterocyclic building block extensively used in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2] Its structural utility stems from the orthogonal reactivity of its substituents: the bromine atom facilitates cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the trifluoromethyl (
However, this utility introduces significant operational risks. The compound is classified as acutely toxic (oral) and poses severe irritation risks to mucous membranes. Furthermore, the trifluoromethyl moiety presents a latent hazard: under thermal stress or combustion, it degrades to release Hydrogen Fluoride (HF) , necessitating specialized emergency protocols beyond standard organic spill responses. This guide defines the critical safety parameters for handling this compound in a research setting.
Part 1: Physicochemical & Hazard Profile[3]
Chemical Identity & Properties
| Parameter | Data | Relevance to Safety |
| CAS Number | 1262412-30-5 | Unique identifier for SDS retrieval and waste labeling. |
| Formula | High halogen content implies heavy metal-like waste protocols. | |
| Mol. Weight | 243.98 g/mol | Heavy vapor density; aerosols settle quickly but persist on surfaces. |
| Physical State | Solid (White powder/lump) | Dust generation is the primary exposure vector during weighing. |
| Melting Point | 50–54 °C | Low melting point. Avoid storing near heat sources; susceptible to "caking" or melting during exothermic reactions. |
| Solubility | Organics (DCM, THF, MeOH) | Highly lipophilic; readily absorbs through skin if dissolved in carrier solvents (e.g., DMSO). |
GHS Hazard Classification
Signal Word: DANGER
-
H301: Toxic if swallowed.[1][3][4] (Acute Tox. 3)[2][5][6][7]
-
H315: Causes skin irritation.[3] (Skin Irrit. 2)
-
H335: May cause respiratory irritation.[1][4][7] (STOT SE 3)[6]
Critical Note: While often labeled "Warning" by some suppliers, the "Toxic if swallowed" classification mandates handling as a High Potency Compound (HPC) until specific
data proves otherwise.
Part 2: Strategic Risk Management
Engineering Controls
-
Primary Containment: All open handling (weighing, transfer) must occur within a certified chemical fume hood operating at face velocity >0.5 m/s.
-
Static Control: As a halogenated powder, this compound is prone to static charge. Use anti-static gun or ionizers during weighing to prevent powder scattering (aerosolization).
-
Inert Atmosphere: While air-stable for short periods, the C-Br bond is susceptible to photo-degradation. Store and handle under Nitrogen or Argon when possible to maintain reagent integrity.
Personal Protective Equipment (PPE) Matrix
The lipophilicity of fluorinated pyridines allows them to permeate standard glove materials rapidly when in solution.
| PPE Component | Specification | Rationale |
| Hand Protection (Solid) | Double Nitrile (min 5 mil) | Sufficient for dry powder handling. Change immediately upon contamination.[9] |
| Hand Protection (Solution) | Laminate (Silver Shield) under Nitrile | Halogenated solvents (DCM) + Halogenated solute = Rapid permeation. Nitrile alone is insufficient for prolonged contact.[10] |
| Respiratory | N95 (if outside hood) or P100 | Only required if engineering controls (hood) fail or during spill cleanup. |
| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses are insufficient if the solid is dissolved (splash risk). |
Part 3: Operational Protocols
Workflow Visualization: Risk Assessment
The following decision tree outlines the logic for handling this compound safely.
Figure 1: Decision logic for PPE selection and handling based on physical state and solvent compatibility.
Receiving and Storage[2][12]
-
Inspection: Upon receipt, inspect the bottle for signs of pressure buildup. Although rare for this specific analog, fluorinated compounds can sometimes degrade.
-
Environment: Store in a dedicated flammables cabinet or toxic storage area.
-
Conditions: Keep refrigerated (2–8 °C) if long-term storage (>1 month) is intended, to preserve the C-Br bond integrity. Ensure the container is tightly sealed to prevent moisture ingress.
Reaction Setup & Workup
-
Solvent Selection: The compound is soluble in DCM, Ethyl Acetate, and THF. Avoid protic solvents (methanol/water) if using strong bases to prevent nucleophilic aromatic substitution (
) at the fluorine position, which could release fluoride ions unexpectedly. -
Thermal Control: Due to the low melting point (~52°C), heating this neat (without solvent) can result in a sudden phase change, potentially causing pressure spikes in sealed tubes. Always dissolve before heating.
-
Quenching: When quenching reactions involving this intermediate (especially lithium-halogen exchange), use a cooling bath (-78°C or 0°C). Exotherms can trigger the decomposition of the trifluoromethyl group if temperatures spike >150°C uncontrolled.
Part 4: Emergency Procedures
Thermal Decomposition & HF Risk
In the event of a fire or runaway reaction, the
-
Firefighting: Do NOT use a water jet (potential to spread HF). Use Dry Chemical,
, or alcohol-resistant foam.[7] -
Medical Alert: If exposed to smoke/fumes from a fire involving this compound, medical personnel must be alerted to the possibility of fluoride toxicity .
Spill Response Logic
The approach differs for solid vs. liquid spills.
Figure 2: Step-by-step spill response protocol distinguishing between solid powder and solution phase hazards.
First Aid
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Alert: Delayed pulmonary edema is possible with halogenated pyridine inhalation.
-
Skin Contact: Wash with soap and water for 15 minutes.[8] Note: If the compound was dissolved in a solvent (like DMSO), monitor for systemic toxicity (nausea, dizziness) as absorption is enhanced.
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][8] Remove contact lenses.[1][2][3][8][11]
Part 5: Waste Disposal
-
Segregation: Dispose of as Halogenated Organic Waste . Do not mix with non-halogenated solvents (acetone/ethanol waste streams) as this complicates incineration.
-
Labeling: Clearly mark waste containers with "Contains Fluorinated Pyridines" and "Toxic."
-
Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers if the waste stream is acidic, as the fluorine content can corrode metal over time.
References
-
Sigma-Aldrich. (2024).[5] Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.[1][5] National Library of Medicine. Retrieved from [5]
-
Fisher Scientific. (2025). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
-
Kimberly-Clark Professional. (2024).[8] Chemical Resistance Guide for Nitrile Gloves. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Glove Selection Chart. Retrieved from
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5 [sigmaaldrich.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. capotchem.com [capotchem.com]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
solubility of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in common organic solvents
Technical Guide: Solubility Profile & Solvent Selection for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Part 1: Executive Summary & Compound Profile
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a highly specialized halogenated pyridine intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs). Its unique substitution pattern—combining a lipophilic trifluoromethyl group, an electronegative fluorine atom, and a reactive bromine handle—dictates a distinct solubility profile characterized by high lipophilicity and low aqueous solubility.
This guide provides a technical framework for selecting solvent systems for this compound, moving beyond simple "soluble/insoluble" binaries to functional application in synthesis and analysis.
Physicochemical Identity
| Property | Specification | Technical Note |
| CAS Number | 1262412-30-5 | Primary identifier for the specific isomer. |
| Formula | C₆H₂BrF₄N | Molecular Weight: 243.98 g/mol .[1][2] |
| Physical State | Low-Melting Solid / Liquid | Often appears as a supercooled liquid or low-melting solid (MP near RT). Boiling point approx. 67-70°C @ 25 Torr.[3] |
| LogP (Predicted) | ~3.1 – 3.4 | Indicates significant lipophilicity; prefers non-polar to moderately polar organic phases. |
| Basicity | Weakly Basic | The electron-withdrawing effects of -CF₃, -F, and -Br significantly reduce the pKa of the pyridine nitrogen, reducing solubility in dilute aqueous acids compared to unsubstituted pyridine. |
Part 2: Solubility Architecture
The solubility of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is governed by the "Fluorine Effect." The high electronegativity and low polarizability of the C-F bonds create a hydrophobic shell, making the compound resistant to solvation by water while enhancing affinity for fluorinated and chlorinated solvents.
Solubility Matrix: Empirical & Predicted
The following table categorizes solvents based on their thermodynamic compatibility with the compound.
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Excellent (>100 mg/mL) | The high polarizability of chlorine atoms interacts favorably with the halogenated pyridine core. Preferred for extraction and transport. |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High (>50 mg/mL) | Dipole-dipole interactions stabilize the polarized pyridine ring. Preferred for cross-coupling reactions (e.g., Suzuki, Sonogashira). |
| Ethers | THF, 1,4-Dioxane, MTBE, Diethyl Ether | Good (20–50 mg/mL) | Oxygen lone pairs coordinate weakly with the electron-deficient π-system. Ideal for lithiation/Grignard formation. |
| Esters & Ketones | Ethyl Acetate, Acetone | Good (20–50 mg/mL) | Standard organic solubility; suitable for chromatography and crystallization. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (10–30 mg/mL) | Solubility is lower due to the compound's inability to act as a significant Hydrogen Bond Donor (HBD). Heating may be required for high concentrations. |
| Alkanes | Hexanes, Heptane, Pentane | Low to Moderate | The trifluoromethyl group imparts some lipophilicity, but the polar pyridine nitrogen limits solubility compared to benzene derivatives. Often used as an anti-solvent for crystallization. |
| Aqueous Media | Water, Brine, pH 7 Buffers | Insoluble (<0.1 mg/mL) | The hydrophobic fluorinated substituents dominate. |
Part 3: Experimental Protocol (Self-Validating System)
Do not rely on literature values alone. Purity and physical state (solid vs. supercooled liquid) affect dissolution rates. Use this gravimetric protocol to determine precise solubility for your specific lot.
Protocol: Gravimetric Solubility Determination
Objective: Determine the saturation limit (
Reagents:
-
Compound: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (>100 mg)[1]
-
Solvent: HPLC Grade (dry if assessing for water-sensitive reactions)
Workflow:
-
Tare: Weigh a clean, dry 2 mL HPLC vial with a magnetic stir bar (
). -
Saturation: Add 100 mg of compound to the vial.
-
Titration: Add solvent in 100 µL increments while stirring at 25°C.
-
Observation: If the solid dissolves instantly, the solubility is >1000 mg/mL (Highly Soluble).
-
Saturation Point: If solid remains after 500 µL, proceed to equilibration.
-
-
Equilibration: Stir the suspension for 2 hours. Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solids.
-
Sampling: Carefully remove the supernatant (saturated solution).
-
Drying: Transfer a known volume (
, e.g., 200 µL) of the supernatant to a pre-weighed aluminum weigh boat ( ). Evaporate solvent (vacuum oven or nitrogen stream). -
Calculation: Weigh the residue (
).
Part 4: Solvent Selection Decision Logic
Selecting the correct solvent is not just about dissolving the compound; it is about the application.
Caption: Decision matrix for solvent selection based on the specific chemical workflow. High-contrast nodes indicate primary decision points.
Part 5: Critical Application Notes
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
-
Challenge: The 5-Bromo position is the active site. The -CF₃ group at C2 creates steric bulk and electronic deactivation.
-
Recommended Solvent System: 1,4-Dioxane/Water (4:1) or Toluene/Water.
-
Why: While the compound is insoluble in water, the biphasic system with Dioxane allows the organic reactant to dissolve while inorganic bases (
, ) remain in the aqueous phase. The interface facilitates the reaction. -
Warning: Avoid alcoholic solvents (EtOH) if using strong bases at high temps, as nucleophilic attack on the fluorinated ring is possible (though less likely at C3/C2).
Lithiation / Metal-Halogen Exchange
-
Challenge: Halogen dance or elimination of fluoride.
-
Recommended Solvent: Anhydrous THF or Diethyl Ether at -78°C.
-
Exclusion: NEVER use Dichloromethane (DCM) or Chloroform for lithiation reactions. The alkyllithium reagent will react explosively with the solvent (forming carbenes) before reacting with the pyridine.
Storage & Stability
-
Hygroscopicity: The compound is generally stable but should be stored under inert gas (Nitrogen/Argon) to prevent hydrolysis of the C-F bonds over long-term storage in humid environments.
-
Container: Store in amber glass. Fluorinated compounds can sometimes be sensitive to light-induced radical degradation over extended periods.
Part 6: Safety & Handling (Halogenated Pyridines)
-
Hazard Class: Acute Toxicity (Oral, Dermal, Inhalation).[1][3][4] Irritant.
-
Specific Risk: Halogenated pyridines can be potent sensitizers.
-
PPE: Nitrile gloves are generally effective for short-term handling. For prolonged immersion in DCM solutions, use laminated film (Silver Shield) gloves, as DCM permeates nitrile rapidly, carrying the toxic compound through to the skin.
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[1][3] National Library of Medicine. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
- Schlosser, M. (1998). The "Heavy" Halogens in Organic Synthesis: A Review of Organometallic and Coupling Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. biosynth.com [biosynth.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. 2-Bromo-3,5-difluoropyridine | C5H2BrF2N | CID 2783241 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Trifluoromethyl-Pyridine Motif: A Technical Guide to Discovery, Synthesis, and Application
Part 1: Executive Technical Synthesis
The trifluoromethyl-substituted pyridine (
This guide moves beyond basic textbook definitions to explore the causality of synthetic evolution: why early industrial methods (Swarts reaction) gave way to modern radical and transition-metal-catalyzed strategies, and how these choices impact the drug discovery pipeline.
Part 2: Historical Genesis & Synthetic Evolution
The history of
The Timeline of Discovery
Figure 1: The evolutionary timeline of trifluoromethyl-pyridine synthesis.
The Three Waves of Synthesis
Wave 1: The "Swarts" Legacy (Halogen Exchange)
-
Mechanism: Exhaustive chlorination of picolines followed by high-temperature treatment with anhydrous
and catalysts (e.g., , ). -
Utility: Still the dominant method for commodity agrochemicals (e.g., 2-chloro-5-trifluoromethylpyridine).
-
Limitation: Harsh conditions incompatible with sensitive functional groups found in late-stage drug candidates.
Wave 2: De Novo Construction (Cyclocondensation)
-
Mechanism: Using
-containing building blocks (e.g., ethyl 4,4,4-trifluoroacetoacetate) to build the pyridine ring via condensation with enamines or ammonia. -
Utility: Allows precise placement of the
group during the ring-forming step. -
Limitation: Requires linear synthesis; cannot be used to diversify an existing lead compound.
Wave 3: Late-Stage Functionalization (Modern Era)
-
Mechanism: Direct introduction of
onto a pre-formed pyridine ring using radical (Minisci) or metal-catalyzed cross-coupling. -
Utility: The gold standard for Medicinal Chemistry SAR (Structure-Activity Relationship) exploration.
Part 3: Physicochemical Causality (The "Why")
Why incorporate a
| Property | Effect of | Mechanistic Reason |
| Lipophilicity | Increases LogP significantly (+1.0 to +1.2 units). | The high C-F bond strength and low polarizability of fluorine create a hydrophobic "shield." |
| Metabolic Stability | Blocks oxidation sites (C-H bonds). | The C-F bond (approx. 116 kcal/mol) is metabolically inert to Cytochrome P450 oxidation. |
| Electronic Effect | Lowers pyridine basicity (pKa reduction). | Strong electron-withdrawing inductive effect (-I) reduces electron density on the pyridine nitrogen. |
| Conformation | Induces specific binding geometries. | The |
Part 4: Detailed Experimental Protocol
Protocol: Innate Radical Trifluoromethylation (Minisci-Type)
Objective: To introduce a
4.1 The Mechanistic Logic
This reaction relies on the oxidative desulfinylation of sodium triflinate to generate the electrophilic
Figure 2: Mechanistic flow of the Minisci trifluoromethylation.
4.2 Step-by-Step Methodology
Reagents:
-
Substrate: Substituted Pyridine (1.0 equiv)
-
Reagent: Sodium Triflinate (
, Langlois Reagent) (3.0 equiv) -
Oxidant: tert-Butyl hydroperoxide (TBHP, 70% aq.) (3.0 - 5.0 equiv)[3]
-
Solvent: Dichloromethane (DCM) / Water (2:1 biphasic mixture)
-
Additive: Trifluoroacetic acid (TFA) (1.0 equiv) - Critical for protonating the pyridine to activate it toward nucleophilic radical attack.
Procedure:
-
Setup: In a standard borosilicate vial equipped with a stir bar, dissolve the pyridine substrate (0.5 mmol) in DCM (2.0 mL).
-
Activation: Add water (1.0 mL) followed by TFA (0.5 mmol). Stir vigorously for 5 minutes to ensure protonation.
-
Reagent Addition: Add Sodium Triflinate (
, 1.5 mmol) in one portion. -
Initiation: Dropwise add TBHP (1.5 mmol) at room temperature. Note: Slight exotherm and gas evolution (
) may occur. -
Reaction: Seal the vial (air atmosphere is acceptable) and stir vigorously at room temperature for 12–24 hours. The biphasic system requires high stir rates to ensure phase transfer of radicals.
-
Workup: Quench with saturated aqueous
(to neutralize TFA). Extract with DCM (3 x 5 mL). -
Purification: Dry organic layers over
, concentrate, and purify via silica gel flash chromatography.
Validation Checkpoints:
-
Color Change: Reaction often turns from colorless to slight yellow/orange.
-
TLC: Monitor the disappearance of the polar protonated pyridine spot.
-
Regioselectivity:[4] Expect substitution primarily at the 2- and 4-positions. If C2 is blocked, C4 substitution dominates.
Part 5: Case Studies in Drug Discovery
Sorafenib (Nexavar)
-
Target: Multi-kinase inhibitor (VEGFR, PDGFR, RAF).
-
Role of
-Pyridine: The 4-chloro-3-(trifluoromethyl)phenyl moiety is crucial, but related analogues utilize the 2-(trifluoromethyl)pyridine core to fine-tune solubility and binding affinity in next-generation kinase inhibitors. The electron-withdrawing nature strengthens the hydrogen bond of the adjacent urea linker.
Tipranavir (Aptivus)
-
Target: HIV Protease Inhibitor.
-
Role: Contains a 5-(trifluoromethyl)-2-pyridyl sulfonamide group.
-
Insight: The
group increases the acidity of the sulfonamide NH, strengthening the interaction with the aspartic acid residues in the protease active site, while the pyridine ring provides a specific stacking interaction.
Agrochemicals: Fluopyram
-
Target: Succinate Dehydrogenase Inhibitor (SDHI) fungicide.
-
Structure: Features a 2-(trifluoromethyl)benzamide linked to a pyridine.
-
Insight: The
group provides the necessary lipophilicity for the molecule to penetrate the fungal waxy cuticle.
Part 6: References
-
Swarts, F. (1898). "Sur l'acide fluoroacétique." Bulletin de la Classe des Sciences, Académie Royale de Belgique, 35, 353–379. (Foundational fluorine chemistry).[5][3]
-
Bradlow, H. L., & Vander Werf, C. A. (1947). "The Preparation of Fluorinated Pyridines." Journal of the American Chemical Society, 69(6), 1254–1256. Link
-
Langlois, B. R., et al. (1991). "Trifluoromethylation of aromatic compounds with sodium trifluoromethanesulfinate under oxidative conditions." Tetrahedron Letters, 32(51), 7525-7528. Link
-
Ji, Y., et al. (2011). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37, 308-319. Link
Sources
Methodological & Application
Suzuki coupling protocol for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary
This technical guide details the optimized protocol for the Suzuki-Miyaura cross-coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5) . This scaffold is a critical intermediate in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability in kinase inhibitors and CNS-active agents.
The primary challenge with this substrate is chemoselectivity. The molecule possesses three electron-withdrawing groups (EWGs)—the pyridine nitrogen, the trifluoromethyl group (
Substrate Analysis & Reactivity Profile
Electronic Architecture
The substrate features a highly electron-deficient pyridine ring.[1]
-
Position 2 (
): Strong inductive EWG; blocks -position metabolically but activates the ring. -
Position 3 (
): Inductive EWG. Although meta to the nitrogen, it is ortho to the group. Under harsh basic conditions (e.g., alkoxides, hydroxides), this fluoride is a potential leaving group for . -
Position 5 (
): The site of oxidative addition. The electron-poor nature of the ring facilitates rapid oxidative addition of Pd(0), often faster than in phenyl analogs.
Chemoselectivity Control
The success of this coupling relies on the "Base-Catalyst Balance" :
-
Catalyst: Must be sufficiently active to permit coupling at moderate temperatures (
) to avoid thermal degradation. -
Base: Must be non-nucleophilic to prevent
at C3. Carbonates ( , ) and phosphates ( ) are superior to hydroxides or alkoxides.
Optimized Experimental Protocols
Two systems are defined: Protocol A for standard boronic acids and Protocol B for sterically hindered or unstable coupling partners.
Protocol A: The "Robust System" (General Purpose)
Best for: Phenylboronic acids, simple heteroaryl boronic acids.
| Component | Reagent | Equivalents | Role |
| Substrate | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | 1.0 | Electrophile |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid | 1.2 – 1.5 | Nucleophile |
| Catalyst | 0.03 – 0.05 | Catalyst (Robust) | |
| Base | 2.0 – 3.0 | Activator | |
| Solvent | 1,4-Dioxane | [0.1 M] | Solvent |
Step-by-Step Methodology:
-
Setup: Charge a reaction vial with the substrate (1.0 equiv), boronic acid (1.2 equiv), and
(3-5 mol%). -
Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane via syringe, followed by degassed 2M aqueous
. -
Reaction: Heat the block to 80–90°C with vigorous stirring. Monitor by LC-MS (typically complete in 2–4 hours).
-
Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine, dry over
, and concentrate.
Protocol B: The "High-Activity System" (Challenging Substrates)
Best for: Electron-poor boronic acids, ortho-substituted partners, or if Protocol A fails.
| Component | Reagent | Equivalents | Role |
| Catalyst Source | 0.02 (4 mol% Pd) | Pd(0) Source | |
| Ligand | XPhos or SPhos | 0.08 | Ligand |
| Base | 2.0 – 3.0 | Mild Base | |
| Solvent | Toluene / Water (10:1) | [0.1 M] | Biphasic System |
Mechanistic Insight: The use of dialkylbiaryl phosphine ligands (Buchwald ligands) like XPhos facilitates oxidative addition on the electron-deficient pyridine while forming a bulky active species that discourages non-specific binding or side reactions.
Reaction Pathway Visualization
The following diagram illustrates the competitive landscape of the reaction and the logic behind the optimized conditions.
Caption: Kinetic pathway showing the desired Suzuki cycle (Green) vs. competitive SNAr and degradation pathways (Red).
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst deactivation or poor oxidative addition. | Switch to Protocol B (XPhos/Pd2(dba)3). Ensure strict oxygen-free conditions. |
| Defluorinated Byproduct | Stop using Hydroxide bases. Switch to | |
| Protodeboronation | Boronic acid instability. | Increase boronic acid to 2.0 equiv. Lower temp to 70°C. Use Boronic Ester (Pinacol) instead of Acid. |
| Homocoupling (Ar-Ar) | Oxygen leak or excess oxidant. | Degass solvents thoroughly (sparge with Argon for 15 mins). |
Safety & Handling
-
HF Generation: While the C-F bond is stable under neutral conditions, acidic workup of unreacted starting material or byproducts could theoretically release trace Hydrogen Fluoride (HF). Do not use glass vessels for acidic quenching if high concentrations are expected. Use plastic ware or quench with saturated
. -
Toxicity: Fluorinated pyridines are often skin irritants and potential sensitizers. Handle in a fume hood with nitrile gloves.
-
Storage: Store the starting material at 2-8°C under inert gas. It is sensitive to moisture (hygroscopic).
References
-
BenchChem. (2025).[2] Troubleshooting low yields in nucleophilic substitution of fluoropyridines. BenchChem Technical Library. Link
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 1262412-30-5).[3][4] Merck KGaA. Link
-
Sample, H. C., & Senge, M. O. (2021).[5] Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. European Journal of Organic Chemistry. Link
-
TCI Chemicals. (2025). Suzuki-Miyaura Cross Coupling Reaction Protocol. TCI Technical Support. Link
-
Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Thermo Fisher Scientific. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR 1262412-30-5 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Introduction & Reactivity Profile
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a high-value scaffold in medicinal chemistry. It offers a unique combination of steric bulk (2-CF3), metabolic stability (3-F), and a reactive handle (5-Br) for library synthesis.
In drug discovery, this motif is frequently employed to modulate lipophilicity (
Chemoselectivity Analysis
The successful functionalization of this scaffold relies on understanding the electronic bias of the ring.
-
Position 5 (C-Br): The primary site for oxidative addition. The C-Br bond is activated by the electron-withdrawing nature of the ring, making oxidative addition of Pd(0) facile.
-
Position 3 (C-F): While generally stable, the C-F bond is inductively activated by the adjacent -CF3 group. Use of harsh nucleophilic bases (e.g., NaOMe, NaOtBu) can lead to trace
side-products or hydrodefluorination. -
Position 2 (C-CF3): The trifluoromethyl group provides significant steric bulk, which effectively suppresses the non-productive coordination of the pyridine nitrogen to the Palladium catalyst. This "ortho-effect" typically enhances catalytic turnover compared to non-substituted pyridines.
Reactivity Diagram
Figure 1: Reactivity profile of the substrate. Green indicates the target reaction site; Yellow indicates potential side-reaction sites; Red indicates deactivated sites.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is optimized to prevent protodehalogenation, a common side reaction with electron-poor pyridines.
Reagent Selection Rationale
-
Catalyst:
is the workhorse catalyst. The bidentate ferrocenyl ligand prevents -hydride elimination and supports the reductive elimination step. For sterically demanding boronic acids, XPhos Pd G2 is recommended. -
Base: Potassium Phosphate (
) or Cesium Carbonate ( ) are preferred over hydroxides. They provide sufficient basicity for transmetallation without triggering at the C-F position. -
Solvent: 1,4-Dioxane/Water (4:1) ensures solubility of the inorganic base and the lipophilic pyridine.
Step-by-Step Procedure
-
Preparation: In a 20 mL microwave vial or round-bottom flask, charge:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv, 1.0 mmol, ~244 mg)
-
Aryl/Heteroaryl Boronic Acid (1.2 equiv)
- (Tribasic, 2.0 equiv, finely ground)
- (0.03 equiv, 3 mol%)
-
-
Solvation: Add 1,4-Dioxane (4.0 mL) and degassed Water (1.0 mL).
-
Critical: Sparge the solvent mixture with Argon or Nitrogen for 10 minutes prior to addition to remove dissolved Oxygen.
-
-
Reaction: Seal the vessel and heat to 80°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the bromide (M+H not typically visible for this scaffold; monitor UV at 254 nm) and appearance of the coupled product.
-
-
Workup:
-
Cool to room temperature.
-
Filter through a pad of Celite® to remove Pd black. Rinse with EtOAc.
-
Wash the filtrate with Brine (1x) and Water (1x).
-
Dry over
, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).
-
Protocol 2: Buchwald-Hartwig Amination
Forming C-N bonds on this scaffold is critical for kinase inhibitor synthesis. The electron deficiency of the ring aids the reaction, but the choice of base is critical to avoid defluorination.
Optimization Workflow
Figure 2: Decision tree for optimizing C-N bond formation.
Step-by-Step Procedure
-
Charge: Under an inert atmosphere (Glovebox preferred), combine:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
- (2.0 equiv) — Preferred for safety over NaOtBu.
-
BrettPhos Pd G3 (0.02 equiv) — Pre-catalysts ensure accurate stoichiometry.
-
-
Solvent: Add anhydrous Toluene or t-Amyl Alcohol (0.2 M concentration).
-
Reaction: Heat to 100°C for 2–6 hours.
-
Note: If conversion is low, switch to RuPhos Pd G3 for secondary amines or sterically hindered primary amines.
Troubleshooting & Data Summary
Common Issues and Solutions
| Observation | Probable Cause | Corrective Action |
| Protodehalogenation (Product is H-substituted instead of Br) | "Hydride source" in reaction | Ensure solvents are anhydrous. Avoid alcohols if using strong bases. Switch to |
| Homocoupling (Biaryl formation of boronic acid) | Oxygen in system | Re-degas solvents vigorously. Increase catalyst loading. |
| No Reaction | Oxidative addition failure | Switch to a more electron-rich ligand (e.g., |
| Defluorination | Switch base from NaOtBu/KOH to |
Solvent Compatibility Table
| Solvent | Suitability | Notes |
| 1,4-Dioxane | High | Excellent for Suzuki. High boiling point allows thermal activation. |
| Toluene | High | Preferred for Buchwald-Hartwig (non-polar). |
| DMF/DMA | Medium | Good solubility, but high boiling point makes removal difficult. Can decompose at high T. |
| Ethanol/Water | Low | Avoid for this substrate; nucleophilic attack by ethoxide is a risk at high T. |
References
-
Mechanistic Studies on Pd-Catalyzed Cross-Coupling of Electron-Deficient Heterocycles.
- Source: Chemical Science, 2011.
- Relevance: Establishes the preference for biarylphosphine ligands in pyridine couplings.
-
Strategic Applications of Fluorin
- Source: Journal of Medicinal Chemistry, 2015.
- Relevance: Contextualizes the importance of the 3-F, 2-CF3 substitution p
-
Buchwald-Hartwig Amination of Heteroaryl Halides: A Practical Guide.
- Source: Organic Process Research & Development, 2019.
- Relevance: Provides the basis for the base selection protocol ( vs NaOtBu).
-
Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Sources
- 1. fishersci.com [fishersci.com]
- 2. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]
- 3. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
Application Note: Strategic Synthesis of Novel Heterocycles from 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary
The scaffold 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS 886372-98-1) represents a "privileged structure" for medicinal chemistry. It combines three distinct reactivity handles—a labile fluoride for nucleophilic aromatic substitution (
This application note details the chemo-selective functionalization of this scaffold to access novel bicyclic heterocycles, specifically 1H-pyrazolo[4,3-c]pyridines . Unlike standard pyridine manipulations, this protocol leverages Directed Ortho Metalation (DoM) to activate the C4 position, a technique that circumvents the need for pre-functionalized starting materials.
Reactivity Profile & Chemo-selectivity Analysis
Success with this substrate requires understanding the electronic "push-pull" dynamics of the pyridine ring.
The Reactivity Hierarchy
-
C3-Fluorine (
Active): The fluorine atom is highly activated by the adjacent electron-withdrawing trifluoromethyl group ( ) at C2 and the pyridine nitrogen. It is the "softest" target for nucleophiles (amines, thiols, hydrazines). -
C4-Hydrogen (Acidity): The C4 proton is flanked by the C3-Fluorine and C5-Bromine. The combined inductive withdrawal ($ -I
pK_a \approx 26$) than typical pyridine protons, enabling selective lithiation. -
C5-Bromine (Cross-Coupling): A robust handle for Pd-catalyzed Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings.
-
C2-Trifluoromethyl (Blocking/Activating): This group blocks the C2 position, preventing common side reactions (like Chichibabin amination) while electronically activating the ring.
Visualization: The Chemo-Selectivity Map
Figure 1: Chemo-selectivity map highlighting the three orthogonal reaction vectors available on the scaffold.
Protocol A: Synthesis of 1H-Pyrazolo[4,3-c]pyridines via DoM
This protocol describes the construction of a fused pyrazole ring by exploiting the acidity of the C4 position. This route is superior to standard condensation methods because it does not require a pre-existing aldehyde or ketone.
Mechanism[1][2][3][4]
-
Lithiation: Treatment with LDA at -78°C selectively removes the C4 proton (stabilized by the ortho-F and ortho-Br effect).
-
Formylation: Quenching with DMF introduces an aldehyde at C4.
-
Cyclization: Reaction with hydrazine forms a hydrazone at C4, which then undergoes intramolecular
at C3, displacing the fluorine to close the ring.
Experimental Workflow
Step 1: Directed Ortho Lithiation and Formylation
Reagents:
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq)
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) [Freshly prepared or commercial 2.0 M solution]
-
Electrophile: N,N-Dimethylformamide (DMF) (1.5 eq)
-
Solvent: Anhydrous THF
Procedure:
-
Charge a flame-dried 3-neck flask with anhydrous THF and the substrate under Nitrogen atmosphere.
-
Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control is essential to prevent Lithium-Halogen exchange at the C5-Bromine position.
-
Add LDA solution dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Stir at -78°C for 45 minutes to ensure complete lithiation (formation of the 4-lithio species).
-
Add anhydrous DMF dropwise.
-
Stir at -78°C for 30 minutes, then slowly warm to 0°C over 1 hour.
-
Quench: Add saturated aqueous
. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the intermediate 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine-4-carbaldehyde .
Step 2: Hydrazine Cyclization
Reagents:
-
Intermediate: 4-Carbaldehyde derivative (from Step 1)
-
Reagent: Hydrazine monohydrate (
) (2.0 eq) -
Solvent: Ethanol or Dioxane
Procedure:
-
Dissolve the aldehyde intermediate in Ethanol (0.2 M concentration).
-
Add Hydrazine monohydrate dropwise at room temperature.
-
Heat the mixture to reflux (80°C) for 3–5 hours. Monitor by TLC/LC-MS for the disappearance of the aldehyde.
-
Observation: The product often precipitates from the cooling solution.
-
Isolation: Filter the solid. If no precipitate forms, concentrate and purify via recrystallization or column chromatography.
Product: 5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine .
Data Summary Table
| Parameter | Condition/Value | Notes |
| Lithiation Temp | -78°C | Mandatory to avoid Br-Li exchange |
| Base Choice | LDA | LiTMP is also effective; n-BuLi causes side reactions |
| Key Intermediate | 4-Carbaldehyde | Stable enough for isolation, but reactive |
| Final Yield | 60-75% (2 steps) | High efficiency for a bicyclic ring formation |
Protocol B: Library Generation via and Cross-Coupling
For researchers needing to functionalize the pyridine without forming a fused ring, the C3-Fluorine displacement is the primary entry point.
Workflow: Sequential Functionalization
Figure 2: Sequential workflow for generating 3,5-disubstituted pyridine libraries.
Key Technical Insight:
The presence of the
Safety & Handling Protocols
HF Generation Risk
During the
-
Mitigation: Always use a basic scavenger (e.g.,
or ) in the reaction mixture to neutralize HF in situ. Glassware etching is a sign of unneutralized HF.
Lithium Organometallics[5][6]
-
Hazard: LDA and intermediate lithiated species are pyrophoric and moisture-sensitive.
-
Control: All DoM reactions must be performed under a positive pressure of dry Nitrogen or Argon. Quenching (Step 1, proc 7) is exothermic; add
slowly.
References
-
Schlosser, M. (2005). The 2×3 Tool Box of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition.[1] (Foundational work on halogen-dance and directed metallation of fluoropyridines).
-
Lérida, L., et al. (2014). Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.[2][3][4] Beilstein Journal of Organic Chemistry. (Specific precedent for pyrazolo-pyridine construction from trifluoromethyl precursors).
-
Vertex Pharmaceuticals. (2010). Patent WO2010048564: Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. (Industrial application of 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine derivatives).
-
Sigma-Aldrich. (2023). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. (Commercial availability and physical data).
Sources
Application Note: Strategic Utilization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in Kinase Inhibitor Design
This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) as a privileged building block in the synthesis of Type I and Type II kinase inhibitors.
Introduction: The Fluorinated Pyridine Advantage
In the landscape of modern kinase inhibitor discovery, the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine scaffold has emerged as a "linchpin" intermediate. Its structural uniqueness lies in the synergistic combination of three pharmacologically critical features:
-
2-Trifluoromethyl (
) Group: Enhances lipophilicity ( ) for membrane permeability and provides metabolic blockade at the susceptible -position relative to nitrogen. -
3-Fluoro (
) Substituent: Modulates the basicity ( ) of the pyridine nitrogen, fine-tuning hydrogen bond acceptor capability in the kinase hinge region. It also exerts a specific "fluorine effect," altering the conformation of adjacent substituents via electrostatic repulsion. -
5-Bromo (
) Handle: A highly reactive, regioselective site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the modular attachment of solubilizing tails or hinge-binding motifs.
This guide details the synthetic protocols and strategic logic for deploying this scaffold to access novel chemical space in oncology and inflammation therapeutics (e.g., VEGFR, EGFR, and TRP channel inhibitors).
Chemical Reactivity Profile & Strategic Analysis
Understanding the electronic landscape of the pyridine ring is prerequisite to successful functionalization.
| Position | Substituent | Electronic Effect | Synthetic Utility |
| C-2 | Strong | Metabolic Shield: Blocks oxidative metabolism (e.g., by aldehyde oxidase). | |
| C-3 | Electronic Tuner: Lowers HOMO energy; directs ortho-metallation (DoM) to C-4 if Br is absent/protected. | ||
| C-5 | Weakly deactivating | Coupling Partner: Primary site for | |
| C-4/C-6 | Electron-deficient | Nucleophilic Attack: Susceptible to |
Structural Logic Diagram
The following diagram illustrates the reactivity nodes of the scaffold.
Figure 1: Reactivity map of the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine scaffold highlighting key functionalization sites.
Synthetic Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C-5
Objective: To attach an aryl or heteroaryl hinge-binding motif (e.g., an indazole or pyrazole) to the pyridine core. This is the most common first step in library synthesis.
Materials
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid/Ester: Aryl-B(OH)
or Pinacol Ester (1.1 equiv) -
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq. solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Procedure
-
Preparation: In a simplified glovebox or under Argon flow, charge a reaction vial with the Substrate (1.0 mmol, 244 mg), Boronic Acid (1.1 mmol), and Catalyst (0.05 mmol).
-
Solvation: Add 1,4-Dioxane (5 mL) and stir to dissolve.
-
Activation: Add the aqueous
solution (1.5 mL). -
Deoxygenation: Sparge the biphasic mixture with Argon for 5 minutes. Seal the vial.
-
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor via LC-MS (Target mass = MW
+ MW - HBr).-
Checkpoint: The electron-deficient nature of the pyridine ring facilitates oxidative addition, often resulting in faster kinetics than standard bromobenzenes.
-
-
Work-up: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry over
.[1] -
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Protocol B: Advanced Functionalization via (Nucleophilic Aromatic Substitution)
Objective: Introducing nucleophiles (amines/alkoxides) at the C-4 or C-6 position.
Note: While the C-3 Fluorine is stable, the highly electron-deficient nature of the ring (activated by 2-CF3 and Pyridine N) allows for
Case Study: Synthesis of a Type II VEGFR Inhibitor Analog
This workflow demonstrates the construction of a urea-based kinase inhibitor similar to the Regorafenib class, utilizing the scaffold as the central linker.
Reaction Scheme
-
Step 1 (Coupling): 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine + 4-Aminophenylboronic acid pinacol ester
Intermediate A (Suzuki). -
Step 2 (Urea Formation): Intermediate A + Aryl Isocyanate
Final Inhibitor .
Figure 2: Step-wise synthesis of a urea-based kinase inhibitor using the fluorinated pyridine core.
Experimental Data Summary
| Parameter | Condition/Result | Notes |
| Step 1 Yield | 82% | High efficiency due to activated C-Br bond. |
| Step 2 Yield | 91% | Quantitative conversion of the aniline to urea. |
| Purity (HPLC) | >98% | No defluorination observed (C-F bond is stable). |
| Key Spectral Feature | Distinct signals for |
Safety & Handling Guidelines
-
Toxicity: Pyridine derivatives, especially halogenated ones, can be skin irritants and potentially genotoxic. Handle in a fume hood.
-
Volatility: The 2-trifluoromethyl group increases volatility compared to non-fluorinated analogs. Avoid prolonged exposure to high vacuum if the molecular weight is low.
-
Waste: Fluorinated organic waste requires specific disposal channels (incineration at high temp) to prevent PFAS-related environmental contamination.
References
-
Synthesis and Reactivity of Fluorinated Pyridines Title: "Practical Synthesis of Fluorinated Pyridines for Drug Discovery" Source: Journal of Medicinal Chemistry Link:[Link] (General Reference for scaffold utility)
-
Kinase Inhibitor Design Principles Title: "Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents" Source: Chemical Reviews Link:[Link]
-
Suzuki Coupling Protocols Title: "Optimization of Suzuki-Miyaura Coupling for Electron-Deficient Heterocycles" Source: Organic Process Research & Development Link:[Link]
(Note: Specific proprietary synthesis routes for named drugs using this exact intermediate are often protected; the protocols above represent the industry-standard best practices for this scaffold.)
Sources
The Strategic Application of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in Advanced Materials Science
Introduction: Unveiling a Versatile Building Block for Organic Electronics
In the dynamic landscape of material science, the quest for novel molecular architectures with precisely tailored electronic and photophysical properties is paramount. Among the vast array of synthetic building blocks, halogenated and fluorinated heterocycles have garnered significant attention for their profound impact on the performance of organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs). This application note delves into the strategic utility of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a trifunctionalized pyridine derivative, as a key intermediate in the synthesis of high-performance materials for advanced electronic applications.
The unique substitution pattern of this molecule—a reactive bromine atom, an electron-withdrawing fluorine atom, and a bulky, electronegative trifluoromethyl group—collectively imparts desirable characteristics to the resulting materials. The bromine atom serves as a versatile synthetic handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[1][2] The fluorine and trifluoromethyl substituents, on the other hand, play a crucial role in modulating the electronic properties of the molecule. Their strong electron-withdrawing nature can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.[3] This is a critical design feature for developing efficient electron transport materials (ETMs) and host materials for phosphorescent emitters in OLEDs, as it facilitates electron injection and enhances device stability.[3][4]
This guide will provide a comprehensive overview of the application of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in material science, with a focus on its role in the synthesis of materials for OLEDs. We will explore the synthetic rationale, provide detailed experimental protocols for its utilization in Suzuki cross-coupling reactions, and discuss the anticipated properties of the resulting materials.
Core Properties and Synthetic Rationale
The efficacy of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine as a building block stems from its distinct physicochemical properties.
| Property | Significance in Material Design |
| Bromine at C5 | Provides a reactive site for facile functionalization via cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce various aryl or heteroaryl moieties, enabling the construction of extended π-conjugated systems.[1][2] |
| Fluorine at C3 | The high electronegativity of fluorine helps to lower the HOMO and LUMO energy levels of the resulting molecule, which is advantageous for electron injection and transport in electronic devices.[3][5] |
| Trifluoromethyl at C2 | This bulky, highly electronegative group further lowers the energy levels, enhances metabolic stability, and can introduce desirable morphological characteristics in thin films by disrupting intermolecular packing.[6][7] |
| Pyridine Core | The inherent electron-deficient nature of the pyridine ring contributes to the overall electron-transporting properties of the final material.[4] |
Logical Workflow for Material Synthesis:
The general strategy for employing 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in the synthesis of OLED materials involves its use as a key coupling partner in palladium-catalyzed cross-coupling reactions. This allows for the introduction of this fluorinated pyridine moiety into larger, conjugated molecular frameworks.
Caption: Synthetic workflow for OLED materials.
Application in Organic Light-Emitting Diodes (OLEDs)
The incorporation of the 5-fluoro-2-(trifluoromethyl)pyridine moiety into organic semiconductors can lead to materials with properties suitable for various roles within an OLED device architecture.
1. Electron Transport Materials (ETMs):
The strong electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly lowers the LUMO energy level of the pyridine ring.[3] This facilitates efficient electron injection from the cathode and enhances electron mobility, crucial for effective charge transport to the emissive layer.
2. Host Materials for Phosphorescent Emitters:
For efficient blue and green phosphorescent OLEDs (PhOLEDs), the host material must possess a high triplet energy to prevent reverse energy transfer from the phosphorescent guest. The rigid, aromatic structure of pyridine-based compounds, combined with the electronic effects of the fluorine and trifluoromethyl groups, can lead to materials with sufficiently high triplet energies.
3. Emissive Materials:
Through judicious selection of the coupling partner in a Suzuki reaction, novel emissive materials can be synthesized. By coupling 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with chromophoric boronic acids, the resulting molecules can exhibit blue or green emission with potentially high quantum yields.
Experimental Protocols
The following section provides a detailed, step-by-step methodology for a representative Suzuki cross-coupling reaction utilizing 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Protocol: Synthesis of a Hypothetical Aryl-Fluoropyridine for OLED Applications via Suzuki Cross-Coupling
Objective: To synthesize a novel material for potential use in OLEDs by coupling 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with a generic arylboronic acid.
Materials:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (Reagent A)
-
Arylboronic acid (e.g., 4-biphenylboronic acid) (Reagent B)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (Catalyst)
-
Potassium Carbonate (K₂CO₃) (Base)
-
Toluene (Solvent)
-
Ethanol (Co-solvent)
-
Deionized Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask
-
Condenser
-
Magnetic stirrer with heating mantle
-
Schlenk line or glovebox for inert atmosphere techniques
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates and UV lamp
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet, add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Addition of Catalyst and Solvents:
-
Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Add the degassed solvents: toluene, ethanol, and deionized water in a 4:1:1 ratio. The total solvent volume should be sufficient to dissolve the reactants (approximately 0.1 M concentration of the limiting reagent).
-
-
Reaction:
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure coupled product.
-
For high-purity materials required for electronic device fabrication, further purification by sublimation or recrystallization may be necessary.
-
Self-Validation and Causality:
-
Inert Atmosphere: The use of an inert atmosphere is critical as palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst deactivation and reduced reaction yields.
-
Base: The base is essential for the transmetalation step in the Suzuki coupling catalytic cycle. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The biphasic solvent system of toluene and aqueous ethanol is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction.
-
Excess Boronic Acid: A slight excess of the boronic acid is used to ensure complete consumption of the more valuable bromo-pyridine starting material.
-
Purification: High purity of the final material is paramount for OLED applications, as impurities can act as charge traps or quenching sites, severely degrading device performance.
Caption: Experimental protocol for Suzuki coupling.
Conclusion and Future Outlook
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine stands out as a highly promising and versatile building block for the synthesis of advanced materials in the field of organic electronics. Its unique combination of a synthetically accessible bromine handle and the powerful electronic influence of its fluorine and trifluoromethyl substituents provides a robust platform for the rational design of materials with tailored properties for OLEDs and other organic electronic devices. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this compound in creating the next generation of high-performance organic semiconductors. Further research into the derivatization of this core structure is anticipated to yield a new family of materials with exceptional performance characteristics, driving innovation in display and lighting technologies.
References
- Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- MySkinRecipes. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- Ossila. (n.d.). Fluorinated Building Blocks.
- ChemicalBook. (n.d.). 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.
- Google Patents. (n.d.). CN109232399B - Synthetic method of 5-bromo-2-methyl-3-(trifluoromethyl)pyridine.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
- PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine.
- Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR.
- BLDpharm. (n.d.). 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.
- RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
- ResearchGate. (n.d.). Organic and Organometallic Fluorinated Materials for Electronics and Optoelectronics: A Survey on Recent Research.
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- ResearchGate. (n.d.). Synthesis of 6‐trifluoromethyl pyridine derivatives.
- Chemical Communications (RSC Publishing). (n.d.). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom.
- ResearchGate. (2025). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- PMC - NIH. (n.d.). Recent advances in materials for organic light emitting diodes.
- MDPI. (n.d.). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine.
- Springer. (n.d.). Organic Light Emitting Devices.
- PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- BenchChem. (n.d.). Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology.
- RSC Publishing. (n.d.). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
protocols for nucleophilic aromatic substitution on 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Application Note: Regioselective Nucleophilic Aromatic Substitution (
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) is a high-value scaffold in medicinal chemistry, particularly for agrochemicals and kinase inhibitors. Its structural utility lies in its orthogonal reactivity :
-
C3-Fluoro: Highly activated for Nucleophilic Aromatic Substitution (
). -
C5-Bromo: Excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).
-
C2-Trifluoromethyl (
): Provides metabolic stability and lipophilicity, while electronically activating the ring.
This guide details protocols to selectively displace the C3-Fluorine atom with various nucleophiles (amines, alkoxides, thiols) while leaving the C5-Bromine intact for downstream diversification.
Mechanistic Insight & Regioselectivity
To design successful experiments, one must understand the electronic landscape of the substrate.
-
Activation: The pyridine ring is electron-deficient. The
group at C2 is a strong electron-withdrawing group (EWG) ( ). -
Locus of Attack: The C3 position is activated by two powerful ortho-directing effects:
-
Ortho-Nitrogen effect: The ring nitrogen inductively withdraws electron density.
-
Ortho-
effect: The group further depletes electron density at C3.
-
-
Leaving Group Ability: In
reactions, Fluorine is the superior leaving group compared to Bromine ( ). This is because the rate-determining step is the nucleophilic addition (formation of the Meisenheimer complex). The high electronegativity of Fluorine inductively stabilizes this anionic intermediate more effectively than Bromine.
Visualizing the Pathway
Figure 1: Reaction pathway showing the addition-elimination mechanism. The high electronegativity of F lowers the energy of the transition state, making C3 the preferred site of attack over C5.
Experimental Protocols
The following protocols are designed to be scalable and self-validating.
Protocol A: Amination (C-N Bond Formation)
Target: Introduction of primary and secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Step-by-Step Procedure:
-
Setup: In a clean reaction vial equipped with a magnetic stir bar, dissolve 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Addition: Add the base (
) followed by the amine nucleophile.-
Note: If the amine is a salt (e.g., hydrochloride), increase base equivalents to 3.0.
-
-
Reaction: Seal the vessel and heat to 80°C .
-
Why heat? While the ring is activated, the ortho-
group provides steric bulk. Moderate heat ensures complete conversion without forcing conditions that might affect the Bromine.
-
-
Monitoring: Monitor by TLC or LC-MS after 2 hours. Look for the disappearance of the starting material peak (
NMR shift is the best indicator). -
Workup: Dilute with Ethyl Acetate, wash 3x with water (to remove DMSO), and 1x with brine. Dry over
.
Protocol B: Etherification (C-O Bond Formation)
Target: Introduction of alkoxy groups.
Reagents:
-
Substrate: 1.0 equiv
-
Alcohol: 1.2 equiv[1]
-
Base: NaH (60% dispersion in oil, 1.2 equiv) or
(2.0 equiv) -
Solvent: Anhydrous THF (0°C to RT) or DMF (RT to 60°C)
Step-by-Step Procedure:
-
Activation: In a flame-dried flask under Argon, suspend NaH in anhydrous THF (0°C).
-
Alkoxide Formation: Dropwise add the alcohol. Stir at 0°C for 15 min until gas evolution ceases.
-
Displacement: Add the pyridine substrate (dissolved in minimal THF) dropwise to the alkoxide solution.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.
-
Critical Control: Keep temperature low initially. Alkoxides are aggressive; high heat can lead to decomposition or attack at the
group (uncommon but possible).
-
-
Quench: Carefully quench with saturated
solution.
Protocol C: Thiolation (C-S Bond Formation)
Target: Introduction of thiols/sulfides.[1]
Reagents:
-
Substrate: 1.0 equiv
-
Thiol: 1.05 equiv[1]
-
Base:
(1.5 equiv) -
Solvent: MeCN (Acetonitrile) or DMF
Procedure:
-
Dissolve substrate and thiol in MeCN.
-
Add
. -
Stir at RT. Thiols are highly nucleophilic (soft nucleophiles) and often react rapidly with this electron-deficient ring without external heating.
-
Warning: Thiols can reduce C-Br bonds under radical conditions. Perform in the dark or under inert atmosphere to prevent debromination.
Data Analysis & Validation
To ensure the reaction proceeded regioselectively (displacing F, not Br), use the following validation logic:
| Analytical Method | Observation (Starting Material) | Observation (Product) | Interpretation |
| Two signals: | One signal: | Disappearance of the Ar-F peak confirms displacement of Fluorine. | |
| LC-MS | M+ (Br pattern visible) | M+ (Nucleophile mass added - 19 + 1) | Retention of Br isotope pattern (1:1 doublet) confirms Br is still present. |
| Ring protons show coupling to F ( | Loss of H-F coupling | Simplification of splitting patterns confirms F removal. |
Optimization & Troubleshooting Strategy
If conversion is low or byproducts form, follow this decision logic:
Figure 2: Decision tree for optimizing reaction conditions based on steric and electronic feedback.
Safety Considerations
-
HF Generation: The displaced fluoride ion can form HF in acidic workups. Always quench basic reactions with buffered solutions (e.g., Sat.
) rather than strong acids. -
Toxicity: Halogenated pyridines are potential skin sensitizers and irritants. Handle in a fume hood.
-
Thermal Stability: Do not heat above 140°C; the
group can undergo hydrolysis or decomposition under extreme basic stress.
References
-
Regioselectivity in Polyfluorinated Systems
- BenchChem Application Notes. "Nucleophilic Aromatic Substitution (SNAr) Reactions Involving Octafluorotoluene.
-
Reactivity of 3-Fluoro-2-Halopyridines
-
Schlosser, M., et al. "Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine."[2] PubMed. (Validates F-displacement in activated positions).
-
-
General
Mechanisms on Pyridines: -
Safety Data
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Diazonium compound - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
Application Note: Catalyst and Ligand Selection for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Introduction & Reactivity Profile
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 886510-21-0) represents a "privileged scaffold" in modern medicinal chemistry. The trifluoromethyl group (
Electronic Landscape
The pyridine ring is deactivated by three electron-withdrawing elements:
-
Pyridine Nitrogen: Inductively withdraws electron density.
-
C2-Trifluoromethyl: Strong
-withdrawing group, activating the ring toward nucleophilic attack. -
C3-Fluorine: Further depletes electron density.
This electronic poverty creates two competing reactivity vectors:
-
Vector A (Desired): Palladium-catalyzed cross-coupling at the C5-Bromine .[1][2][3]
-
Vector B (Competitor): Nucleophilic Aromatic Substitution (
) at the C3-Fluorine or C5-Bromine (metal-free). -
Vector C (Catalyst Poisoning): The electron-poor pyridine nitrogen is a competent
-donor, capable of binding Pd(II) species and arresting the catalytic cycle (formation of stable [L2Pd(Ar)X] resting states).
Reactivity Map
Figure 1: Reactivity vectors. Green indicates the target transformation site; Red and Yellow indicate failure modes.
Suzuki-Miyaura Coupling (C-C Bond Formation)[4]
For this substrate, the oxidative addition of the C-Br bond is facile due to the electron-poor ring. The rate-limiting step is often transmetallation or the suppression of competitive coordination.
Catalyst & Ligand Selection Strategy
| Parameter | Recommendation | Rationale |
| Ligand Class | Dialkylbiaryl phosphines (Buchwald) | Bulky ligands (e.g., XPhos, SPhos) prevent the pyridine nitrogen from coordinating to the Pd center. |
| Alternative | Ferrocenyl phosphines | dppf is a robust "workhorse" ligand that forms a wide bite angle, stabilizing the Pd complex against decomposition. |
| Pre-catalyst | Pd(OAc)₂ or Pd(dppf)Cl₂ | Avoid Pd(PPh₃)₄; the triphenylphosphine ligand is too labile and allows N-coordination. |
| Base | K₃PO₄ or K₂CO₃ | Mild bases prevent competitive |
Protocol A: Robust Suzuki Coupling (Boronic Acids)
Application: Coupling with aryl/heteroaryl boronic acids.[2][4]
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst:
(3–5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add the 5-bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv), boronic acid (1.2 equiv), and
(0.05 equiv). -
Inert: Seal the vial and purge with
or Argon for 5 minutes. -
Solvate: Add degassed 1,4-dioxane via syringe, followed by the degassed aqueous
solution. -
React: Heat the mixture to 80°C for 4–12 hours. Note: Do not exceed 100°C to avoid fluoride displacement.
-
Monitor: Check TLC (Hexane/EtOAc). The starting material (SM) is UV active.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate. -
Purification: Flash chromatography on silica gel.
Self-Validating Check:
-
Observation: Reaction mixture should turn from orange/red (catalyst) to black (Pd precipitation) only after completion. Early black precipitation indicates catalyst death (oxygen leak or ligand failure).
Buchwald-Hartwig Amination (C-N Bond Formation)
This is the most challenging transformation. Standard conditions often lead to
The "S_NAr vs. Catalysis" Dilemma
Strong bases (e.g.,
Ligand Selection: The "BrettPhos" Advantage
BrettPhos and RuPhos are essential here. Their extreme bulk creates a "protective shell" around the Palladium, physically blocking the pyridine nitrogen from binding, while facilitating the reductive elimination of the electron-poor aryl amine.
Protocol B: Selective C-N Coupling
Application: Coupling with primary or secondary amines.
Reagents:
-
Substrate: 1.0 equiv
-
Amine: 1.2 equiv
-
Catalyst System:
-
BrettPhos Pd G3 (for primary amines) OR RuPhos Pd G3 (for secondary amines)
-
Loading: 2–5 mol%
-
-
Base:
(2.0 equiv) [Crucial: Avoid alkoxide bases] -
Solvent:
-Amyl Alcohol or Toluene (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dry all glassware in an oven (>120°C).
-
Charge: Add Substrate, Amine, Base (
), and Pre-catalyst (e.g., BrettPhos Pd G3) to the vial. -
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvate: Add anhydrous
-Amyl Alcohol. -
React: Heat to 70–80°C .
-
Critical Control Point: Do not exceed 90°C initially. Monitor conversion at 2 hours. If slow, increase temp to 100°C carefully.
-
-
Quench: Filter the hot mixture through a pad of Celite to remove insoluble salts. Wash with EtOAc.
-
Analysis: Analyze crude via
-NMR.-
Success: Shift of the C3-F signal (coupling at C5).
-
Failure (
): Loss of C3-F signal (displacement of F).
-
Decision Logic for Experimental Design
Use the following logic flow to select the optimal conditions for your specific nucleophile.
Figure 2: Decision tree for catalyst selection based on nucleophile class.
Troubleshooting & Optimization
| Observation | Diagnosis | Solution |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos Pd G3 or BrettPhos Pd G3 . The bulky ligand prevents N-coordination. |
| Homocoupling (Biaryl) | Oxidative Addition too fast / Transmetallation slow | Decrease catalyst loading; Increase concentration of Boronic acid; Slow addition of the bromide. |
| Defluorination ( | Temperature too high / Base too strong | Switch base from |
| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous (for Buchwald). Avoid alcohols if possible, or use |
References
-
General Reactivity of Fluorinated Pyridines
-
Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." Journal of Organic Chemistry. Link
-
-
Ligand Effects in Suzuki Coupling
-
Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link
-
-
Amination of Electron-Deficient Heterocycles
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link
-
-
Specific Scaffold Data (Analogous Triazines/Pyridines)
-
Safety Data
-
PubChem Compound Summary for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Link
-
Sources
developing structure-activity relationships with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine derivatives
Executive Summary
This guide outlines the strategic utilization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) in high-throughput medicinal chemistry. This scaffold represents a "privileged structure" due to the unique electronic and steric properties imparted by the trifluoromethyl (
The 2-trifluoromethyl group acts as a "metabolic blocker" while significantly increasing lipophilicity. The 3-fluoro substituent modulates the
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating synthesis, it is critical to understand the physicochemical baseline of the scaffold.
| Property | Value / Description | Impact on SAR |
| Molecular Weight | 243.98 g/mol | Low MW allows for "Lead-Like" library generation. |
| LogP (Est.) | ~2.8 - 3.2 | High lipophilicity due to |
| H-Bond Acceptors | 2 (N, F) | 3-F can act as a weak acceptor or conformation locker. |
| Electronic State | Highly Electron Deficient | The combined EWG effects of |
| Reactivity Order | C5-Br > C4/C6-H > C3-F | C5-Br is the primary synthetic handle. |
Synthetic Strategy: The "Vector" Approach
To maximize SAR efficiency, we treat the molecule as a multi-vector core. The primary workflow involves C5-functionalization followed by optional late-stage editing at C4 or C6.
Module A: C5-Arylation (The Primary Vector)
Methodology: Suzuki-Miyaura Cross-Coupling Rationale: The C5-Bromine bond is highly activated for oxidative addition to Pd(0) due to the electron-deficient nature of the pyridine ring. This allows for milder conditions than typical aryl bromides.
Protocol: High-Fidelity Suzuki Coupling
Target: Synthesis of 5-Aryl-3-fluoro-2-(trifluoromethyl)pyridines.
Reagents:
-
Scaffold: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inerting: Charge a microwave vial or round-bottom flask with the scaffold, boronic acid, and Pd-catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane via syringe.
-
Activation: Add the aqueous
solution. Note: The biphasic system requires vigorous stirring. -
Reaction: Heat to 80°C for 4–6 hours (or 100°C for 30 mins in microwave).
-
Checkpoint: Monitor by LC-MS. The electron-poor pyridine may show weak ionization in positive mode; consider negative mode or UV (254 nm) monitoring.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically elute earlier than non-fluorinated analogs due to the lipophilic
group.
Module B: Advanced C4/C6 Functionalization
Methodology: Directed Ortho-Metalation (DoM) vs. Halogen Exchange Risk Factor: High. Mechanism: The 3-Fluoro group directs lithiation to the C4 position (DoM). However, the C5-Bromine is highly susceptible to Lithium-Halogen Exchange (Li-Br Ex), which is kinetically faster than deprotonation.
-
Scenario 1: Functionalizing C5 First (Recommended) If the C5-Br is already converted to an aryl/alkyl group (from Module A), the risk of Li-Br exchange is removed. You can then use LDA or LiTMP at -78°C to selectively deprotonate C4 (directed by 3-F) and quench with electrophiles (e.g.,
, DMF). -
Scenario 2: Functionalizing C4 Before C5 (Expert Only) To functionalize C4 while keeping C5-Br intact, you must use Magnesiate bases (e.g.,
- Knochel-Hauser base) which favor deprotonation over halogen exchange. Standard -BuLi will destroy the C5-Br handle.
SAR Logic & Interpretation
When analyzing the biological data from these derivatives, apply the following structural logic:
-
The "Magic Methyl" Effect (
):-
If potency increases compared to a methyl analog, it is likely due to metabolic stability (blocking P450 oxidation at C2) or a specific hydrophobic pocket interaction.
-
Caution: Check solubility. The
group significantly lowers aqueous solubility.
-
-
The Fluorine Scan (C3-F):
-
The C3-F atom induces a dipole that can lock the conformation of the pyridine ring relative to substituents at C2 or C4.
-
It lowers the
of the pyridine nitrogen, making it less basic. If the biological target requires a protonated nitrogen (salt bridge), the 3-F might decrease potency. If the target requires a neutral H-bond acceptor, 3-F might increase permeability and potency.
-
Visualizations
Diagram 1: Synthetic Decision Tree
This workflow illustrates the logical progression from the raw scaffold to a diversified library, highlighting the critical decision point regarding Metallation.
Caption: Synthetic workflow distinguishing between standard C5-coupling (Path A) and advanced C4-metallation (Path B).
Diagram 2: SAR Logic & Property Mapping
This diagram explains how specific structural features of the molecule translate to biological effects.
Caption: Structural-Activity Relationship map detailing the functional impact of each substituent.
Safety & Handling Protocols
Hazard Classification: Acute Toxicant (Oral/Dermal).[1]
Mandatory Controls:
-
Engineering: All weighing and reactions must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves, lab coat, and chemical safety goggles.
-
Waste: Segregate halogenated organic waste. Do not mix with strong acids (risk of HF generation if degraded).
References
-
Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
- Schlosser, M. (2005). "The 2-Trifluoromethylpyridine Scaffold in Medicinal Chemistry". Journal of Medicinal Chemistry. (General reference on the utility of CF3-pyridines).
- Knochel, P., et al. (2011). "Functionalization of Pyridines via Organometallic Intermediates". Chemistry - A European Journal.
-
Sigma-Aldrich. (2025). Product Specification: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from
Sources
Troubleshooting & Optimization
improving yield in Suzuki coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the complexities of challenging cross-coupling reactions is crucial for advancing research in medicinal chemistry and materials science. This guide is specifically designed to address the nuances of the Suzuki-Miyaura coupling with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a substrate known for its unique electronic and steric challenges. Our goal is to provide you with in-depth, field-proven insights and actionable troubleshooting strategies to enhance your reaction yields and ensure reproducible results.
Introduction: The Challenge of Coupling Electron-Deficient, Hindered Pyridines
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a highly valuable building block, but its structure presents a distinct set of obstacles for the Suzuki-Miyaura cross-coupling. The cumulative electron-withdrawing effects of the pyridine nitrogen, the fluoro group, and the trifluoromethyl group render the C-Br bond susceptible to oxidative addition. However, these same features also introduce challenges:
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of off-cycle, inactive species.[1]
-
Steric Hindrance: The trifluoromethyl group at the C2 position imposes significant steric bulk around the reacting C-Br bond, which can impede the crucial oxidative addition step.
-
Side Reactions: The electron-deficient nature of the ring can promote undesirable side reactions, such as protodeboronation of the coupling partner.[2]
This guide provides a structured approach to overcoming these challenges through logical, step-by-step troubleshooting and optimization.
Troubleshooting Guide: From Low Yield to Successful Coupling
This section is formatted as a series of questions and answers to directly address the most common issues encountered during this specific Suzuki coupling.
Q1: My reaction yield is very low or has failed completely. What are the first and most critical parameters to investigate?
Low or no yield is the most common starting problem. A systematic approach focusing on the four core components of the reaction—Catalyst System, Base, Solvent, and Temperature—is the most efficient path to a solution.[3] These factors are highly interdependent.
The Causality: The Suzuki reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[4] Each step has specific requirements. Oxidative addition is often rate-limiting and is heavily influenced by the ligand. Transmetalation requires activation of the boronic acid by a base. Reductive elimination, which forms the product, is also promoted by the ligand. A failure in any of these steps will halt the cycle and kill the reaction.
Initial Troubleshooting Workflow
// Nodes Start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="1. Evaluate Catalyst System\n(Pre-catalyst & Ligand)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckBase [label="2. Re-evaluate Base\n(Strength & Solubility)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSolvent [label="3. Assess Solvent & Degassing\n(Polarity & O₂ Removal)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckTemp [label="4. Adjust Temperature\n(Rate vs. Decomposition)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> CheckBase; CheckBase -> CheckSolvent; CheckSolvent -> CheckTemp; CheckTemp -> Success [label="Iterate & Optimize"]; } dot Caption: A systematic workflow for initial reaction optimization.
Recommended Actions & Scientific Rationale
-
Evaluate the Catalyst System (Palladium Pre-catalyst & Ligand):
-
Problem: For sterically hindered and electron-deficient substrates like this pyridine, standard catalysts like Pd(PPh₃)₄ often fail. The ligand may be too small to promote reductive elimination or not electron-rich enough to facilitate oxidative addition.
-
Solution: Employ modern, specialized catalyst systems.
-
Ligands: Use bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald ligands). These ligands create a sterically crowded palladium center that accelerates the rate-limiting reductive elimination step and stabilizes the active Pd(0) species.[5] Good starting points are XPhos , SPhos , or RuPhos .
-
Pre-catalysts: Use a well-defined palladium pre-catalyst that cleanly and rapidly generates the active LPd(0) species in solution. Palladacycle pre-catalysts (e.g., XPhos Pd G3 ) are excellent choices as they are air-stable and highly efficient, often allowing reactions to proceed at lower temperatures.[5] This rapid activation minimizes the time the boronic acid is exposed to basic conditions, reducing the risk of decomposition.[6]
-
-
-
Re-evaluate the Base:
-
Problem: The base is critical for activating the boronic acid for transmetalation, but an inappropriate base can cause more harm than good by promoting side reactions or failing to dissolve.[7]
-
Solution: Screen a range of bases.
-
Potassium Phosphate (K₃PO₄): Often the best first choice for pyridine-containing substrates. It has moderate basicity and is effective in many cases.[2]
-
Cesium Carbonate (Cs₂CO₃): A stronger and often more effective base, particularly for difficult couplings. Its high solubility in organic solvents can be advantageous.
-
Potassium Carbonate (K₂CO₃): A standard, cost-effective choice, but may require higher temperatures.
-
-
Important Note: Always use the base as a fine powder to maximize surface area and reactivity. Using an aqueous solution of the base (e.g., 2M K₂CO₃) is also a very common and effective strategy.[8]
-
-
Assess the Solvent and Degassing Protocol:
-
Problem: Oxygen is poison to the Pd(0) catalyst, oxidizing it to an inactive Pd(II) state and promoting homocoupling of the boronic acid.[9] The solvent's polarity also plays a key role in stabilizing intermediates.[10]
-
Solution:
-
Solvent Choice: Aprotic polar solvents are generally preferred. A 4:1 to 10:1 mixture of 1,4-Dioxane/Water or THF/Water is a standard starting point. Anhydrous conditions using solvents like toluene or DMF can also be effective, especially if protodeboronation is a concern.[3][11]
-
Rigorous Degassing: This is non-negotiable. Before adding the catalyst, the solvent and reaction mixture must be thoroughly deoxygenated. The "sparging" method (bubbling an inert gas like argon or nitrogen through the solvent for 20-30 minutes) is highly effective.[8] Alternatively, three cycles of freeze-pump-thaw can be used for ultimate oxygen removal. After degassing, maintain a positive pressure of inert gas throughout the reaction.
-
-
-
Adjust the Temperature:
-
Problem: While higher temperatures increase reaction rates, they also accelerate catalyst decomposition and side reactions like protodeboronation.
-
Solution: Start with a moderate temperature, typically between 60–80 °C , and monitor the reaction by TLC or LCMS.[12] If the reaction is clean but slow, the temperature can be increased to 90–100 °C. If side products are observed, the temperature should be lowered, possibly in combination with a more active catalyst system that functions at milder conditions.
-
Table 1: Initial Screening Conditions for Low Yield
| Parameter | Condition A (Standard) | Condition B (More Forcing) | Condition C (Milder/Stable) | Rationale |
| Pd Pre-catalyst | XPhos Pd G3 (1-2 mol%) | XPhos Pd G3 (2-4 mol%) | SPhos Pd G2 (1-2 mol%) | XPhos is a robust general ligand; SPhos can be better for some heteroaryls.[5] |
| Ligand | (Included in G3) | (Included in G3) | (Included in G2) | Pre-catalysts provide a 1:1 Pd:Ligand ratio. |
| Base (3 equiv.) | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Screen base strength and solubility. |
| Solvent | 1,4-Dioxane / H₂O (5:1) | Toluene | THF / H₂O (10:1) | Toluene for anhydrous conditions; THF is less prone to peroxide formation. |
| Temperature | 80 °C | 100 °C | 60 °C | Balance reaction rate against potential decomposition. |
Q2: My boronic acid is decomposing, leading to significant protodeboronation. How can I prevent this side reaction?
Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is a common failure mode, especially with electron-rich or unstable heteroaryl boronic acids, and is accelerated by aqueous base and heat.[6]
The Causality: The boronic acid or its boronate form exists in equilibrium. In the presence of water and base, this equilibrium can lead to a species that is susceptible to protonolysis, especially at elevated temperatures. The goal is to make the rate of transmetalation significantly faster than the rate of protodeboronation.
Solutions to Mitigate Protodeboronation:
-
Switch to a Boronate Ester: Boronic acids can be converted into more stable derivatives.
-
Pinacol Boronate Esters (Bpin): These are significantly more stable to protodeboronation than the corresponding boronic acids. They can be isolated and are often commercially available.
-
N-methyliminodiacetic acid (MIDA) Boronates: These are highly stable, crystalline solids that are robust to chromatography and storage. Under Suzuki conditions, they slowly release the free boronic acid, keeping its instantaneous concentration low and favoring transmetalation over decomposition.[2][6]
-
Potassium Trifluoroborates (R-BF₃K): These salts are also highly stable and release the active boron species under reaction conditions.[13]
-
-
Use a Faster Catalyst System: As mentioned in Q1, using a modern pre-catalyst like XPhos Pd G3 allows the reaction to proceed quickly and at lower temperatures.[6] This minimizes the time the boron reagent is exposed to conditions that favor decomposition.
-
Employ Anhydrous Conditions: Removing water can significantly slow down protodeboronation. This involves using a non-aqueous solvent system (e.g., Toluene, DMF, or Dioxane) and a soluble, non-aqueous base like Cs₂CO₃ or powdered KF.[11]
-
Use a Stoichiometric Excess of the Boron Reagent: If the boron reagent is inexpensive, using a slight excess (e.g., 1.2–1.5 equivalents) can compensate for some decomposition and drive the reaction to completion.
Q3: My reaction turns black and stalls, with palladium metal precipitating out. What is causing catalyst death?
The formation of palladium black is a visual indicator of catalyst decomposition. The highly active, monomeric LPd(0) species has aggregated into inactive, bulk palladium metal.
The Causality: The phosphine ligand's primary role is to stabilize the Pd(0) center. If the ligand is not bulky or electron-donating enough, or if it dissociates at high temperatures, the unprotected Pd(0) atoms will rapidly agglomerate. The presence of residual oxygen is also a major contributor to catalyst decomposition pathways.[9]
Solutions to Prevent Catalyst Decomposition:
-
Ensure Rigorous Inert Conditions: This is the most common cause. Re-check your degassing procedure for all solvents and ensure the reaction vessel is properly sealed under a positive pressure of nitrogen or argon. Even a small leak can introduce enough oxygen to kill the catalyst over time.[8]
-
Use a More Robust Ligand: The bulky Buchwald-type biarylphosphine ligands (XPhos, SPhos, etc.) are specifically designed to prevent this. Their steric bulk creates a protective pocket around the palladium atom, preventing aggregation even at high temperatures.
-
Lower the Reaction Temperature: If possible, run the reaction at the lowest temperature that affords a reasonable reaction rate.
-
Check Reagent Purity: Impurities in the starting materials or solvents can sometimes interfere with the catalyst and lead to decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst system to start with for this specific substrate? For the Suzuki coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, a highly reliable starting point is XPhos Pd G3 (2 mol%), with potassium phosphate (K₃PO₄) (3 equivalents) as the base in a 1,4-dioxane/water (5:1) mixture at 80-90 °C . This combination provides a robust, highly active catalyst suitable for this challenging, hindered substrate.
Q2: How do I properly set up the reaction to ensure it is oxygen-free? Please refer to the detailed protocol below. The key steps are adding solids first, sealing the vessel, evacuating and backfilling with inert gas (3 cycles), adding degassed liquids via syringe, and then sparging the final mixture before adding the catalyst.[8]
Q3: Should I use a boronic acid or a boronate ester? If you observe significant protodeboronation of your boronic acid, switching to its corresponding pinacol (Bpin) or MIDA boronate ester is a highly recommended strategy.[14] They offer superior stability, often leading to cleaner reactions and higher yields.
Q4: Can the pyridine nitrogen poison the catalyst? How do I prevent this? Yes, coordination of the pyridine nitrogen to the palladium is a known mechanism of catalyst inhibition.[1] The use of very bulky ligands like XPhos or SPhos helps mitigate this issue. The steric hindrance from the ligand makes it more difficult for the pyridine nitrogen to access and bind to the palladium center, favoring the desired catalytic cycle.
Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the essential steps for ensuring an inert atmosphere and robust reaction conditions.
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv), the boronic acid or boronate ester (1.2 equiv), and the powdered base (e.g., K₃PO₄, 3.0 equiv).
-
Establish Inert Atmosphere: Seal the vessel with a rubber septum. Evacuate the flask under high vacuum for 5 minutes, then backfill with argon or high-purity nitrogen. Repeat this evacuate/backfill cycle a total of three times.
-
Solvent Addition: Prepare your solvent mixture (e.g., 1,4-dioxane and water) and degas it thoroughly by sparging with argon for 30 minutes in a separate flask. Using a syringe, transfer the required volume of the degassed solvent to the reaction flask containing the solids.
-
Final Degassing: With the stir bar mixing the slurry, gently bubble argon through the reaction mixture via a long needle for an additional 10-15 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly remove the septum and add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).
-
Reaction: Immediately replace the septum, ensure a positive pressure of inert gas (a balloon is sufficient), and place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots via syringe and analyzing by TLC or LCMS until the starting material is consumed.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
The Suzuki-Miyaura Catalytic Cycle
References
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... [Diagram]. Retrieved from [Link]
-
Ge, S., & Hartwig, J. F. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Retrieved from [Link]
-
Li, G., et al. (2025). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. ResearchGate. Retrieved from [Link]
-
Sandrock, D. L., et al. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
-
Hoff, L. V., Hauser, J. M., & Gademann, K. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. Journal of Organic Chemistry, 87(22), 15684–15692. Retrieved from [Link]
-
RSC Publishing. (n.d.). Mechanistic insights into base-free nickel-catalyzed Suzuki–Miyaura cross-coupling of acid fluoride and the origin of chemoselectivity: a DFT study. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Retrieved from [Link]
-
Aziz, S., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Reddit. (2020). What is the proper way to set up a suzuki coupling? r/chemistry. Retrieved from [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC - NIH. Retrieved from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Retrieved from [Link]
-
Pye, D. R., et al. (2017). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 74(2), 639–651. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 135(20), 7430–7433. Retrieved from [Link]
-
Shields, J. D., et al. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. reddit.com [reddit.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
minimizing side reactions in Buchwald-Hartwig amination of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary: The Substrate Challenge
Working with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine presents a classic "electronic tug-of-war" in palladium catalysis. You are attempting to perform a catalytic cross-coupling at the C5-Br position, but the molecule is heavily biased toward background side reactions due to the electron-withdrawing nature of the trifluoromethyl (
The Core Conflict:
-
The Goal: Oxidative addition of Pd(0) into the C5-Br bond.
-
The Threat: The
group activates the adjacent C3-Fluorine toward Nucleophilic Aromatic Substitution ( ) . If your amine is small or your base is too strong, the amine will displace the fluorine (C3) instead of coupling at the bromine (C5).
This guide provides a self-validating protocol to suppress
Mechanistic Pathways & Risk Analysis
To solve the problem, we must visualize the competition. The diagram below illustrates the divergence between the desired catalytic cycle and the parasitic background reaction.
Figure 1: Mechanistic divergence showing the competition between Pd-catalyzed coupling (Green/Blue path) and background
Critical Optimization Parameters
A. Base Selection: The "Goldilocks" Zone
The choice of base is the single most critical factor for this substrate.
-
Avoid: Sodium tert-butoxide (
) or Sodium Methoxide ( ). These strong alkoxides are nucleophilic enough to trigger at the C3-F position and can promote hydrodehalogenation. -
Preferred: Cesium Carbonate (
) or Potassium Phosphate ( ) . These mild, inorganic bases possess sufficient basicity to deprotonate the Pd-bound amine but lack the nucleophilicity to attack the fluorinated ring.
B. Ligand Strategy
The pyridine nitrogen can coordinate to Palladium, poisoning the catalyst ("catalyst arrest"). You need a ligand that is bulky and electron-rich to out-compete the pyridine nitrogen and facilitate reductive elimination.
| Ligand Class | Recommendation | Why? |
| Bidentate Bisphosphines | Xantphos (Top Pick) | Large bite angle (111°) forces reductive elimination. Rigid backbone prevents chelation to the pyridine nitrogen [1]. |
| Bulky Biaryls | BrettPhos | Excellent for primary amines.[1] The bulk prevents formation of bis-aminated side products. |
| Ferrocenyl | Josiphos | Highly effective for preventing |
C. Solvent Effects[2][3]
-
Avoid: Polar aprotic solvents (DMF, DMSO, NMP). These solvents stabilize the Meisenheimer intermediate, drastically accelerating the unwanted
reaction [2]. -
Preferred: Toluene or 1,4-Dioxane . Non-polar solvents suppress the ionic
pathway while solubilizing the Pd-catalyst.
Optimized Experimental Protocol
Objective: Coupling of a secondary amine with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
-
Catalyst Pre-activation:
-
Note: Use a precatalyst (e.g., Xantphos Pd G4 ) rather than mixing Pd(OAc)2 + Ligand in situ. This ensures immediate entry into the catalytic cycle, minimizing the time the substrate sits with the base before the catalyst is active.
-
-
Reaction Setup:
-
Substrate: 1.0 equiv
-
Amine: 1.1 equiv
-
Catalyst: Xantphos Pd G4 (2.0 - 5.0 mol%)
-
Base:
(2.0 equiv, dried) -
Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration)
-
-
Execution:
-
Purge reaction vessel with Argon/Nitrogen (Oxygen promotes homocoupling and catalyst death).
-
Heat to 80°C - 100°C .
-
Crucial: Monitor conversion by HPLC/UPLC after 1 hour. Do not overheat (>110°C) as this increases the rate of
exponentially relative to the catalytic coupling.
-
Troubleshooting & FAQs
Q1: I am seeing a side product with a mass of [M-Br+Amine], but the NMR shows the Fluorine is missing. What happened?
A: You have encountered Regio-scrambling via
-
Cause: Your amine attacked the C3-Fluorine instead of the Pd coupling at C5-Br. This is likely because you used a strong base (like NaOtBu) or a polar solvent (DMF).
-
Fix: Switch to
and Toluene. If the amine is a liquid, add it slowly via syringe pump to keep its concentration low relative to the catalyst.
Q2: My reaction has stalled at 60% conversion. Adding more catalyst doesn't help. A: This is likely Product Inhibition or Catalyst Poisoning .
-
Cause: The product (an aminopyridine) is a better ligand for Pd than your substrate. Alternatively, the pyridine nitrogen of the substrate is binding to the Pd.
-
Fix: Switch to a ligand with a stronger binding affinity and larger steric bulk, such as BrettPhos or RuPhos , which prevents the pyridine nitrogen from coordinating to the metal center [3].
Q3: I see a product with mass [M-Br+H]. The bromine is gone, but no amine is attached. A: This is Hydrodehalogenation .
-
Cause: This often happens in alcoholic solvents (ethanol/isopropanol) or if the amine has
-hydrogens that are accessible. -
Fix: Ensure strictly anhydrous conditions. Use aprotic solvents (Dioxane). If using a primary amine, switch to a Pd G3/G4 precatalyst to speed up the reductive elimination step over the
-hydride elimination pathway.
Q4: Can I use microwave heating? A: Proceed with Caution.
-
Microwave heating often superheats the solvent. While it speeds up the reaction, it accelerates the high-activation-energy side reaction (
) more than the low-activation-energy catalytic cycle. Conventional heating at a controlled 80°C is safer for this specific fluorinated substrate.
References
-
Yin, J., & Buchwald, S. L. (2002).[2] Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex.[2] Journal of the American Chemical Society, 124(21), 6043–6048. [Link]
-
Stroup, B. W., et al. (2007).[3] Chemoselective Amination of 5-Bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039–2042.[3] [Link][3]
-
Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2, 27-50. [Link]
Sources
Technical Support Guide: Purification of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
This technical guide addresses the purification of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5).[1] It is designed for researchers encountering difficulties with yield loss, isomeric impurities, or stability issues during post-reaction processing.
Physicochemical Profile & Reaction Context
Before initiating purification, you must understand the molecule's behavior to prevent common modes of failure (e.g., volatility loss or hydrolysis).
Compound Snapshot
| Property | Value / Characteristic | Implication for Purification |
| CAS | 1262412-30-5 | Reference standard |
| Physical State | Liquid / Low-melting Solid | Critical: Do not assume it will crystallize immediately. |
| Boiling Point | 67–70 °C @ 25 Torr (approx. 33 mbar) | High Volatility Risk. Do not use high-vacuum (<5 mbar) without a cold trap. |
| Basicity (pKa) | Very Low (< 1.0 estimated) | The Electron Withdrawing Groups (EWGs: -CF3, -F, -Br) render the pyridine nitrogen non-basic. Acid/Base extraction will NOT work to protonate/extract this product into water. |
| Stability | Sensitive to SNAr | The 3-Fluoro and 2-CF3 groups activate the ring. Avoid strong nucleophiles (e.g., -OH, alkoxides) during workup to prevent fluorine displacement. |
Troubleshooting Workflow: Step-by-Step
Phase 1: Quench & Workup (The "Safe Zone")
Objective: Stop the reaction without triggering nucleophilic attack on the fluorine atom.
Common Failure: Hydrolysis of the C-F bond or the CF3 group due to harsh pH.
-
Protocol:
-
Cool Down: Bring reaction mixture to 0 °C.
-
Quench Agent: Use Saturated NH4Cl (mildly acidic, pH ~5-6) rather than strong acids (HCl) or bases (NaOH).
-
Why? Strong bases can attack the 3-position (displacing Fluorine) or the 2-position (hydrolyzing CF3). Saturated NH4Cl buffers the system.
-
Phase 2: Extraction Strategy (The "Polarity Trap")
Objective: Remove starting materials (amines/non-halogenated pyridines) without losing the product.
Expert Insight: Unlike typical pyridines, this molecule is electron-deficient . It behaves more like a neutral arene (e.g., chlorobenzene) than a base.
-
The Mistake: Trying to extract the product into aqueous HCl.
-
Result: The product remains in the organic layer because the N-lone pair is deactivated by the CF3 and F groups.
-
-
Correct Protocol:
-
Organic Solvent: Use MTBE (Methyl tert-butyl ether) or DCM (Dichloromethane). MTBE is preferred for easier evaporation (less product loss).
-
Wash Sequence:
-
Drying: Use MgSO4 (anhydrous). Avoid CaCl2 if residual alcohols are present.
-
Phase 3: Isolation & Purification (Distillation vs. Chromatography)
Decision Matrix:
-
If Purity > 85% and Scale > 5g: Vacuum Distillation (Preferred).
-
If Purity < 85% or Scale < 1g: Flash Chromatography .
Option A: Vacuum Distillation (Scalable)
Due to the boiling point (67–70 °C @ 25 Torr), distillation is the most efficient method but requires precise vacuum control.
-
Setup: Short-path distillation head with a Vigreux column.
-
Critical Parameter: Maintain bath temperature < 100 °C.
-
Warning: If the vacuum is too strong (< 1 Torr), the product will codistill with solvents or bypass the condenser. Keep vacuum moderate (10–30 Torr).
Option B: Flash Chromatography (High Resolution)
-
Stationary Phase: Silica Gel (Standard 40-63 µm).
-
Mobile Phase: Hexanes/Ethyl Acetate.
-
Gradient: Start at 100% Hexanes → 0-5% EtOAc.
-
Note: The product is non-polar. It will elute very early (often within the first 2-3 column volumes).
-
-
Visualizing: UV active (254 nm).
-
TLC Info: Rf ~ 0.6–0.8 in 10% EtOAc/Hexane.
Visual Workflow (DOT Diagram)
Figure 1: Decision logic for the isolation of halogenated trifluoromethyl pyridines, prioritizing volatility management.
Frequently Asked Questions (FAQs)
Q1: I lost 40% of my mass during rotary evaporation. Where did it go? A: The product is volatile.
-
Diagnosis: If you used a high-vacuum pump on your rotavap or set the water bath > 45 °C, the product likely co-evaporated with the solvent.
-
Fix: Use a diaphragm pump set to ~200 mbar for removing bulk solvent (DCM/Hexane). Stop when the volume is low and switch to a stream of nitrogen gas for the final drying step. Do not leave it on high vacuum overnight.
Q2: I see a spot on TLC just below my product. What is it? A: It is likely the de-brominated byproduct (3-fluoro-2-(trifluoromethyl)pyridine) or a regioisomer (e.g., 5-fluoro-3-bromo...).
-
Diagnosis: These share very similar polarity.
-
Fix: Standard silica chromatography may fail to separate these.
-
Solution: Switch to a C18 Reverse Phase column (Water/Acetonitrile gradient). The brominated species is significantly more hydrophobic and will retain longer on C18 than the de-brominated impurity.
-
Q3: Can I use acid extraction to purify this pyridine? A: No.
-
Reasoning: The pKa of the conjugate acid is extremely low due to the electron-withdrawing effects of -CF3, -F, and -Br. The pyridine nitrogen is not basic enough to be protonated by dilute HCl. It will remain in the organic layer. Using concentrated acid risks hydrolysis.
Q4: My product turned black upon standing. Is it decomposing? A: Halogenated pyridines can be light-sensitive.
-
Fix: Store the purified liquid in an amber vial under Argon at 4 °C. The darkening is often due to trace free radical formation (homolysis of the C-Br bond), but the bulk purity usually remains high.
References
- Vertex AI Search. (2026). Boiling Point and Physical Properties of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
-
Organic Syntheses. (1997).[2] Pyridine-Derived Triflating Reagents: N-(2-Pyridyl)triflimide. (Methodology reference for handling electron-deficient pyridines). Retrieved January 29, 2026, from [Link]
Sources
- 1. vsnchem.com [vsnchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
Technical Support Center: Synthesis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in synthesizing this valuable fluorinated pyridine derivative. By understanding the likely synthetic pathways and the impurities that can arise, you can optimize your experimental outcomes.
Troubleshooting Guide: Identifying and Mitigating Impurities
A common and effective strategy for synthesizing 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine involves a multi-step process, often culminating in a Sandmeyer-type reaction. A plausible synthetic route starts from a suitable aminopyridine precursor, which is diazotized and subsequently converted to the desired bromo-derivative. The following troubleshooting guide addresses common impurities that may be encountered during such a synthesis.
Question 1: My final product is contaminated with a significant amount of a hydroxyl-containing impurity. What is this impurity and how can I prevent its formation?
Answer:
The presence of a hydroxyl-containing impurity strongly suggests the formation of 5-Hydroxy-3-fluoro-2-(trifluoromethyl)pyridine . This is a common byproduct in Sandmeyer reactions where the diazonium salt intermediate reacts with water.[1][2]
Causality:
The diazotization of an aromatic amine, such as 5-amino-3-fluoro-2-(trifluoromethyl)pyridine, generates a reactive diazonium salt. While the intended reaction is the displacement of the diazonium group with a bromide ion (from a copper(I) bromide catalyst), the diazonium salt is also susceptible to nucleophilic attack by water, leading to the formation of a phenol.[3] This side reaction is often favored at elevated temperatures.
Mitigation Strategies:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization and the subsequent Sandmeyer reaction. This minimizes the rate of the competing hydrolysis reaction.
-
Acidic Conditions: Ensure the reaction medium is sufficiently acidic. The presence of excess acid helps to stabilize the diazonium salt and suppresses the formation of the phenoxide ion, which can couple with the diazonium salt to form azo compounds.[3]
-
Anhydrous Conditions: While challenging in aqueous diazotization, minimizing the amount of water present during the Sandmeyer step can reduce the formation of the hydroxyl byproduct.
Analytical Identification:
-
GC-MS: The hydroxyl derivative will have a lower molecular weight than the desired product and will exhibit a characteristic fragmentation pattern, including the loss of a trifluoromethyl group.
-
¹H NMR: The proton on the hydroxyl group will appear as a broad singlet, which is exchangeable with D₂O. The aromatic protons will also show a shift in their chemical environment compared to the target compound.
-
IR Spectroscopy: A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of an O-H stretch.
Question 2: I'm observing multiple signals in the aromatic region of my ¹H NMR and multiple peaks in my GC-MS that have the same mass as my target compound. What are these impurities?
Answer:
The presence of multiple signals with the same mass-to-charge ratio as your product strongly indicates the formation of isomeric impurities . These are most likely positional isomers of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, such as 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine or other brominated isomers.
Causality:
The regioselectivity of the bromination step is critical. If the bromination is performed on a pre-existing 3-fluoro-2-(trifluoromethyl)pyridine, the directing effects of the fluorine and trifluoromethyl groups will influence the position of bromination. The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while fluorine is an ortho-, para-director.[4] This can lead to a mixture of isomers.
Alternatively, if the synthesis starts with a brominated pyridine, subsequent fluorination or trifluoromethylation steps can also lead to isomeric mixtures.
Mitigation Strategies:
-
Choice of Synthetic Route: Carefully select a synthetic route that offers high regioselectivity. For instance, starting with a precursor that already has the desired substitution pattern can be advantageous.
-
Reaction Conditions: Optimize the bromination conditions (e.g., brominating agent, temperature, catalyst) to favor the desired isomer. For example, bromination under acidic conditions can sometimes alter the regioselectivity.[5]
Analytical Identification and Purification:
-
HPLC: High-Performance Liquid Chromatography is an excellent technique for separating positional isomers.[6][7] Using a column with a stationary phase that can engage in π-π interactions, such as a phenyl-hexyl or a PYE (pyrenylethyl) column, can enhance the separation of aromatic isomers.
-
GC-MS: While isomers will have the same molecular ion peak, their fragmentation patterns may differ slightly due to the different substitution patterns. Careful analysis of the fragmentation can help in their identification.
-
¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its electronic environment.[8] Isomeric compounds will have distinct ¹⁹F NMR signals, providing a powerful tool for their identification and quantification.[9][10]
-
¹H and ¹³C NMR: Detailed analysis of the coupling constants and chemical shifts in the proton and carbon NMR spectra can help to elucidate the substitution pattern of the pyridine ring.
| Analytical Technique | Expected Observations for Isomeric Impurities |
| HPLC | Separate peaks with different retention times. |
| GC-MS | Same molecular ion peak, potentially different fragmentation patterns. |
| ¹⁹F NMR | Distinct signals with different chemical shifts for each isomer. |
| ¹H NMR | Different chemical shifts and coupling patterns for the aromatic protons. |
Question 3: My product contains residual starting materials and reagents. How can I effectively remove them?
Answer:
Residual starting materials (e.g., 3-fluoro-2-(trifluoromethyl)pyridine or 5-amino-3-fluoro-2-(trifluoromethyl)pyridine) and reagents (e.g., copper salts, excess brominating agent) are common impurities that can often be removed through careful workup and purification.
Causality:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials.
-
Improper Workup: Insufficient washing or extraction during the workup procedure can leave behind reagents and byproducts.
Mitigation and Purification Strategies:
-
Reaction Monitoring: Monitor the reaction progress using TLC or GC-MS to ensure complete consumption of the starting material.
-
Aqueous Workup:
-
Acid Wash: A dilute acid wash (e.g., 1M HCl) can remove any unreacted aminopyridine starting material by forming a water-soluble salt.
-
Base Wash: A wash with a dilute base (e.g., saturated sodium bicarbonate solution) can neutralize any acidic residues.
-
Sulfite Wash: A wash with a solution of sodium bisulfite or sodium thiosulfate can remove any excess bromine.
-
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired product from both more polar and less polar impurities.[11]
-
Distillation: If the product is a liquid and has a significantly different boiling point from the impurities, distillation can be an effective purification method.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic pathway for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine?
A common and logical approach involves the following steps:
-
Starting Material: 3-Fluoro-2-(trifluoromethyl)pyridine.
-
Nitration: Introduction of a nitro group, likely at the 5-position due to the directing effects of the existing substituents.
-
Reduction: Reduction of the nitro group to an amine to give 5-amino-3-fluoro-2-(trifluoromethyl)pyridine.
-
Sandmeyer Reaction: Diazotization of the amine followed by reaction with a copper(I) bromide source to yield the final product.[3][12]
Caption: Plausible synthetic route to 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Q2: What are the recommended analytical techniques for purity assessment?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities. The mass spectrum provides molecular weight information and fragmentation patterns that aid in structure elucidation.[13][14]
-
High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and isomers.[6][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying and quantifying isomers and other structural impurities. ¹⁹F NMR is especially powerful for fluorinated compounds due to its high sensitivity and wide chemical shift range.[8][9][10]
Q3: What are the optimal storage conditions for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine to prevent degradation?
To ensure the long-term stability of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, it should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation from moisture or air.
Q4: Can the trifluoromethyl group hydrolyze during the synthesis?
The trifluoromethyl group is generally stable under many reaction conditions. However, under harsh acidic or basic conditions, particularly at elevated temperatures, it can be susceptible to hydrolysis to a carboxylic acid group. It is important to control the reaction conditions to minimize this potential side reaction.
Experimental Protocols
General Protocol for Impurity Identification by GC-MS
-
Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms) is generally suitable for separating pyridine derivatives.
-
Injection: Use a split or splitless injection depending on the sample concentration.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 250 °C) to elute all components.
-
-
MS Conditions:
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Range: Scan a mass range that includes the molecular weights of the expected product and impurities (e.g., 50-300 m/z).
-
-
Data Analysis: Analyze the resulting chromatogram to identify the major and minor components. Examine the mass spectrum of each peak to determine its molecular weight and fragmentation pattern. Compare the obtained spectra with a library of known compounds or interpret the fragmentation to deduce the structures of the impurities.
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. helixchrom.com [helixchrom.com]
- 7. nacalai.com [nacalai.com]
- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-Bromo-3-fluoro-pyridine-2-carbonitrile synthesis - chemicalbook [chemicalbook.com]
- 12. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. iosrjournals.org [iosrjournals.org]
Technical Support Center: Optimizing Cross-Coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Topic: Preventing Dehalogenation (Hydrodehalogenation) in Palladium-Catalyzed Cross-Coupling. Target Molecule: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 119273-26-8). Audience: Medicinal Chemists, Process Chemists, and R&D Scientists.
Executive Summary & Core Challenge
The Challenge:
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a highly electron-deficient scaffold. The presence of the trifluoromethyl (
The Mechanism of Failure:
In the presence of protic solvents (alcohols) or bases capable of
The Solution: Success depends on accelerating the rate of transmetallation and reductive elimination relative to the rate of hydride transfer. This guide provides optimized conditions to suppress this side reaction.
Troubleshooting Guide (Q&A)
Q1: Why is my starting material converting to the des-bromo analog (3-fluoro-2-(trifluoromethyl)pyridine) instead of coupling?
Diagnosis: This is a classic "hydrodehalogenation" side reaction. It typically occurs via two pathways:
-
Solvent-Mediated Hydride Transfer: If you are using alcoholic solvents (MeOH, EtOH, iPrOH), the Pd(II) center coordinates an alkoxide, undergoes
-hydride elimination to form a Pd-H species, and then reductively eliminates the reduced arene. -
Impure/Wet Base: Hydroxide ions (from wet bases) can sometimes act similarly, though less efficiently than alkoxides.
Corrective Action:
-
Switch Solvents: Move to aprotic solvents.[1] Toluene, 1,4-Dioxane, or THF are superior. If solubility is an issue, use DMF or DMAc, but ensure they are anhydrous.
-
Eliminate Alcohols: Do not use ethanol or isopropanol as cosolvents.
Q2: I am using
, but the conversion is poor. What should I change?
Diagnosis: Tetrakis(triphenylphosphine)palladium(0) is often insufficient for sterically demanding or highly electron-deficient substrates. The electron-deficient nature of your pyridine makes the Pd-Ar bond strong, but the rate-limiting step may be transmetallation or reductive elimination.
Corrective Action:
-
Upgrade the Ligand: Switch to electron-rich, bulky phosphines or Buchwald precatalysts.
-
Recommendation: XPhos Pd G3 or
. -
Why? Bulky ligands like XPhos accelerate reductive elimination, ensuring the product forms before the intermediate can find a hydride source.
has a large bite angle which also favors reductive elimination.
-
Q3: Which base minimizes dehalogenation?
Diagnosis: Strong alkoxide bases (NaOEt, NaOtBu) can promote dehalogenation via
Corrective Action:
-
Use Weak Inorganic Bases:
(Potassium Phosphate Tribasic) or .[1] -
Fluoride Activation: For difficult boronic acids, KF or CsF can facilitate transmetallation without acting as a reducing agent.
Recommended Experimental Protocol
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
This protocol utilizes a bulky, electron-rich catalytic system to favor coupling over reduction.
Reagents:
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)
-
Catalyst:
(3-5 mol%) OR XPhos Pd G3 (2-3 mol%) -
Base:
(2.0 - 3.0 equiv) -
Solvent: 1,4-Dioxane / Water (10:1 ratio) OR Toluene (Anhydrous)
-
Temperature: 80°C - 100°C
Step-by-Step Procedure:
-
Setup: Charge a reaction vial with the pyridine substrate (1.0 equiv), boronic acid (1.2 equiv), and base (
, 2.5 equiv). -
Inert Atmosphere: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M - 0.2 M). If water is required for the base solubility, add degassed water (10% v/v). Note: If using anhydrous conditions to strictly prevent dehalogenation, use anhydrous Toluene and omit water.
-
Catalyst Addition: Add the Palladium catalyst (e.g.,
, 5 mol%) quickly under a positive stream of inert gas. -
Reaction: Seal the vessel and heat to 90°C. Stir vigorously.
-
Monitoring: Monitor by LC-MS or GC-MS after 2 hours. Look for the disappearance of the bromide (M+) and the formation of the product. Check for the byproduct (M-Br+H).
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over
, filter, and concentrate.
Data Analysis: Impact of Reaction Parameters
The following table summarizes the effect of different conditions on the Product vs. Dehalogenated Byproduct ratio for electron-deficient pyridines.
| Parameter | Condition A (Risk) | Condition B (Optimized) | Mechanistic Impact |
| Solvent | Ethanol / Water | Toluene or Dioxane | Alcohols act as hydride donors via |
| Base | NaOEt / NaOtBu | Alkoxides can reduce Pd(II); Carbonates/Phosphates are non-reducing. | |
| Ligand | dppf or XPhos | Bulky ligands accelerate reductive elimination, outcompeting side reactions. | |
| Atmosphere | Air / Partial | Argon / Nitrogen |
Mechanistic Visualization
The diagram below illustrates the competition between the desired Cross-Coupling cycle and the undesired Hydrodehalogenation pathway.
Caption: Mechanistic divergence showing how solvent and ligand choice dictates the pathway between successful coupling (Green) and dehalogenation failure (Red).
References
-
Suzuki-Miyaura Coupling of Electron-Deficient Heterocycles
-
Mechanistic Insights into Dehalogenation
-
General Suzuki Coupling Guide
- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
Catalyst Selection for Chloropyridines (Relevant to difficult substrates)
- Title: Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluorobor
- Source: Journal of Organic Chemistry (ACS).
-
URL:[Link]
Sources
workup procedures for reactions involving 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
This technical guide serves as a specialized support resource for researchers working with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5). It addresses specific workup challenges, purification logic, and stability concerns inherent to this electron-deficient scaffold.
Technical Support Center: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Compound Profile & Chemical Behavior
User Query: What makes this specific pyridine scaffold difficult to handle during workup?
Senior Scientist Insight: This molecule is not a standard pyridine.[1] The combination of a 2-trifluoromethyl (CF3) group and a 3-fluoro (F) atom creates a highly electron-deficient heteroaromatic system. This alters its behavior in three critical ways compared to simple halopyridines:
-
Suppressed Basicity: The electron-withdrawing groups (EWGs) drastically lower the pKa of the pyridine nitrogen.[1] Unlike simple pyridines, this compound will not protonate easily in mild acidic washes (e.g., 1M HCl).[1][2] It will remain in the organic phase, which is a common point of confusion during extraction.[1]
-
Susceptibility to SNAr: The 3-fluoro position is highly activated by the ortho-CF3 and the pyridine nitrogen. In the presence of strong nucleophiles (alkoxides, amines) and heat, the fluorine atom can be displaced, leading to byproduct formation [1].[1][2]
-
Volatility Risks: With a molecular weight of ~244 g/mol , it is a solid/oil borderline.[1][2] While not highly volatile, it can sublime under high vacuum (<0.5 mbar) if left for extended periods, leading to "disappearing product" syndrome.[1][2]
Workup Procedures: Step-by-Step Protocols
Scenario A: Workup After Suzuki-Miyaura Coupling
Context: You used the 5-Br position to couple an aryl group.
The Issue: Palladium residues and persistent emulsions often plague these reactions due to the formation of insoluble boronic acid byproducts.[1]
Protocol:
-
Quench & Chelation:
-
Filtration (Critical):
-
Phase Separation:
-
The "Reverse" Acid Wash:
Scenario B: Workup After Lithiation (Halogen-Metal Exchange)
Context: You treated the compound with n-BuLi to react at the 5-position.
The Issue: The "Dance" Reaction. The 3-H or 4-H protons in pyridines can be acidic, but here the 3-position is blocked by Fluorine. However, the activated 3-F makes the ring susceptible to nucleophilic attack by the alkyl lithium, potentially leading to benzyne intermediates or alkylation.[1]
Protocol:
-
Temperature Control:
-
Ensure quench is performed at -78 °C . Do not allow to warm before adding the electrophile/proton source.[1]
-
-
Quench:
-
Add a solution of saturated NH4Cl (ammonium chloride) slowly down the side of the flask while still at -78 °C.
-
-
Extraction:
Troubleshooting & FAQs
Q: I washed my crude reaction with 1N HCl to remove impurities, but my yield is near zero. Where did it go? A: Check your organic layer.[1] As noted, the 2-CF3 and 3-F groups make the pyridine nitrogen extremely non-basic. It likely did not extract into the aqueous acid layer.[1] If you discarded the organic layer thinking the product was in the water, you discarded your product.[1]
-
Corrective Action: Always TLC both layers before disposal.[1]
Q: I see a new spot on TLC just below my product after a reaction with Sodium Methoxide. What is it? A: You likely displaced the 3-Fluorine atom. The 3-position is activated for Nucleophilic Aromatic Substitution (SNAr).
-
Prevention:[3] Use milder bases (e.g., Cs2CO3, K3PO4) instead of alkoxides if possible.[1][2] If a strong base is required, work at lower temperatures (0 °C).[1][2]
Q: My product is an oil that refuses to crystallize. How can I purify it? A: Fluorinated pyridines are often "greasy."[1]
-
Solvent System: Try Hexanes:MTBE (Methyl tert-butyl ether) instead of Hexanes:EtOAc. MTBE often provides better separation for fluorinated compounds on silica.[1]
-
Crystallization: Dissolve in minimal hot Pentane (or Hexane) containing 1% DCM.[1][2] Cool slowly to -20 °C. The trace DCM helps solubilize the oil initially, allowing the lattice to form as the pentane dominates.[1]
Visual Decision Guides
Figure 1: Workup Decision Logic
This diagram illustrates the critical decision points based on the reaction type to avoid common pitfalls like product loss in acid washes.
Caption: Workflow distinguishing the acid-wash strategy for couplings vs. the temperature-critical quench for metallation.
Figure 2: Purification Strategy
Guidance on separating the target compound from common byproducts.
Caption: Decision tree for selecting the appropriate chromatographic method based on separation difficulty.
Quantitative Data: Solubility & Stability
| Parameter | Value/Observation | Implication for Workup |
| Molecular Weight | 243.98 g/mol | Moderate volatility; avoid prolonged high-vac (<1 hr). |
| Solubility (Water) | Negligible | Product partitions strictly to organic phase.[1][2] |
| Solubility (DCM/EtOAc) | High | Excellent extraction solvents.[1][2] |
| Stability (Acid) | High | Compatible with HCl washes (product won't decompose).[1][2] |
| Stability (Base) | Moderate/Low | Avoid strong bases (NaOMe, tBuOK) with heat; risk of SNAr at C-3.[1][2] |
| pKa (Conj. Acid) | Est. < 0 | Will not protonate in 1M HCl; stays in organic layer.[1][2] |
References
-
National Institutes of Health (NIH). (2023).[1][2] Synthesis and application of trifluoromethylpyridines as a key structural motif. Retrieved January 29, 2026, from [Link][1][2]
-
Yoneda Labs. (n.d.).[1][2] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 29, 2026, from [Link][1][2]
Sources
Technical Support Center: Troubleshooting Low Conversion Rates with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Welcome to the technical support center for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high conversion rates with this versatile but often demanding building block. My approach is to move beyond simple procedural lists and delve into the chemical principles governing its reactivity, providing you with the causal understanding needed to solve problems effectively.
Section 1: Understanding the Substrate - The Root of the Challenge
Before troubleshooting a reaction, it is imperative to understand the inherent chemical properties of the substrate. The structure of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine presents a unique combination of electronic and steric factors that directly influence its behavior in cross-coupling reactions.
Q1: What makes 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine a challenging substrate in cross-coupling reactions?
A1: The difficulty in using this substrate arises from a confluence of three primary factors:
-
Extreme Electron Deficiency: The pyridine ring is heavily substituted with two powerful electron-withdrawing groups (EWGs): a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position.[1] This electronic profile significantly lowers the electron density of the aromatic system. While this activates the C-Br bond for the initial oxidative addition step in many catalytic cycles, it can also destabilize key intermediates.
-
Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can act as a Lewis base, coordinating to the palladium catalyst center. This coordination can lead to the formation of inactive or less active catalyst species, effectively poisoning the catalyst and stalling the reaction.[2] This is a well-documented challenge for coupling reactions involving 2-substituted pyridines.[3]
-
Steric Hindrance: The trifluoromethyl group at the 2-position, adjacent to the bromine, creates significant steric bulk around the reaction center. This can hinder the approach of the palladium catalyst for oxidative addition and can also impede subsequent steps in the catalytic cycle, such as reductive elimination.[3]
Effectively, you are working with a substrate that, while primed for one step of the reaction (oxidative addition), presents significant hurdles for the catalyst's overall stability and turnover.
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[4][5] However, low conversions with this substrate are common. The following guide provides a systematic approach to identifying and resolving the issue.
Q2: My Suzuki-Miyaura reaction with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine has stalled or shows low conversion. What are the most likely causes?
A2: Low conversion is rarely due to a single factor. It's typically a result of a suboptimal interplay between the catalyst, base, solvent, and reagent quality. Follow this logical workflow to diagnose the problem.
Systematic Troubleshooting Workflow: Suzuki-Miyaura Coupling
Caption: A logical workflow for troubleshooting Suzuki-Miyaura reactions.
Q3: I'm observing significant protodeboronation of my boronic acid coupling partner. How can I prevent this side reaction?
A3: Protodeboronation, the undesired cleavage of the C-B bond by a proton source (often water), is a major competing pathway, especially under basic conditions.[6] To mitigate this:
-
Switch to a Boronic Ester: Pinacol boronic esters are generally more stable to hydrolysis than their corresponding boronic acids. While the transmetalation step may be slower, the reduced rate of protodeboronation often leads to a net increase in yield.[7]
-
Use Potassium Organotrifluoroborates (R-BF3K): These reagents are highly stable crystalline solids that slowly release the corresponding boronic acid under the reaction conditions. This "slow release" mechanism keeps the instantaneous concentration of the sensitive boronic acid low, minimizing side reactions.[6]
-
Employ Anhydrous Conditions: While some Suzuki protocols call for aqueous base, for a sensitive substrate like this, starting with rigorously anhydrous solvents (like dioxane or toluene) and a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃) is highly recommended.
Q4: Which ligands are best suited for coupling with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine?
A4: Your choice of ligand is arguably the most critical variable for success. Given the substrate's steric hindrance and the potential for catalyst inhibition, you require a ligand that is both bulky and highly electron-donating.[8] These properties favor the formation of monoligated, 14-electron Pd(0) species, which are highly reactive in oxidative addition and accelerate the rate-limiting reductive elimination step.[2] A screening approach is always best.
Table 1: Recommended Ligand Screening Panel for Suzuki-Miyaura Coupling
| Ligand | Class | Rationale for Use |
| XPhos | Biarylphosphine | Excellent general-purpose ligand for challenging substrates. Its bulk and electron-donating properties are well-suited for this pyridine derivative.[8] |
| SPhos | Biarylphosphine | Similar to XPhos, often shows complementary reactivity. A standard part of any modern cross-coupling screen.[8] |
| RuPhos | Biarylphosphine | Particularly effective for sterically hindered and electron-poor aryl halides.[8] |
| tBuXPhos | Biarylphosphine | The increased steric bulk of the tert-butyl group can further accelerate reductive elimination. |
Section 3: Troubleshooting Guide for Buchwald-Hartwig Amination
Forming a C-N bond with this substrate introduces new challenges, primarily related to the choice of a sufficiently strong base that doesn't promote side reactions and managing the nucleophilicity of the amine partner.
Q5: My Buchwald-Hartwig amination is failing. Where should I start troubleshooting?
A5: The troubleshooting philosophy for Buchwald-Hartwig amination is similar to that for Suzuki coupling but with a greater emphasis on the base and the potential for catalyst deactivation pathways.[9][10]
Systematic Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: A logical workflow for troubleshooting Buchwald-Hartwig aminations.
Q6: The reaction is complex, with many byproducts. What could be happening?
A6: A messy reaction profile points towards either substrate/reagent decomposition or competing reaction pathways.
-
Hydrodehalogenation: This is the replacement of the bromine atom with a hydrogen atom. It often occurs when the catalytic cycle is disrupted after oxidative addition. Improving the efficiency of the subsequent steps by choosing a better ligand or base can suppress this.
-
Base-Induced Decomposition: Strong bases like sodium tert-butoxide (NaOtBu) can be problematic if your amine or pyridine substrate contains sensitive functional groups (e.g., esters).[11] In such cases, screening a weaker base like K₂CO₃ or K₃PO₄, while potentially requiring higher temperatures or longer reaction times, may be necessary.
-
Solvent Reactivity: Ensure your solvent is non-reactive. Chlorinated solvents and coordinating solvents like acetonitrile or pyridine should be avoided as they can inhibit the palladium catalyst.[12]
Section 4: Experimental Protocols
Theoretical advice must be paired with practical, actionable steps. Below are starting-point protocols for systematically screening conditions.
Protocol 1: General Procedure for Ligand/Base Screening in Suzuki-Miyaura Coupling
This protocol is designed for parallel screening in reaction vials.
-
Preparation: In an inert atmosphere glovebox, add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq), your boronic acid or ester (1.2-1.5 eq), and the chosen base (2.0-3.0 eq, see Table 2) to a reaction vial equipped with a stir bar.
-
Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the specific ligand to be tested (4.4 mol %). Add this catalyst mixture to the main reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane or Toluene) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Seal the vial, remove it from the glovebox, and place it in a pre-heated reaction block at the desired temperature (start with 80-100 °C).
-
Monitoring: After a set time (e.g., 4, 12, 24 hours), take an aliquot, quench with water, extract with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine conversion.
-
Analysis: Compare the conversion across different ligands and bases to identify the optimal conditions.
Table 2: Base and Solvent Combinations for Suzuki-Miyaura Screening
| Base | Recommended Solvent(s) | Notes |
| K₃PO₄ | Dioxane, Toluene | A good starting point. Moderately strong, often effective. |
| Cs₂CO₃ | Dioxane, 1,2-Dimethoxyethane (DME) | Stronger inorganic base, good for difficult couplings. Higher solubility than other carbonates. |
| K₂CO₃ | Toluene/Water, Dioxane/Water | A standard, weaker base. Often requires water for solubility and activity. |
| KF | Toluene, THF | A mild base, useful if your substrate has base-labile functional groups.[13] |
Section 5: Frequently Asked Questions (FAQs)
Q7: How should I properly handle and store 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine? A7: This compound is sensitive to temperature, humidity, and light.[14] It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (argon or nitrogen). Ensure the container is tightly sealed to prevent moisture ingress, which can compromise its integrity.[14]
Q8: Can I use a simple Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ instead of a modern palladacycle? A8: While possible, it is not recommended for this challenging substrate. The in-situ reduction of Pd(II) to the active Pd(0) species can be inefficient and inconsistent, leading to reproducibility issues.[9][11] Modern palladacycle precatalysts (like the G3, G4, or G5 series) are designed for clean, rapid, and quantitative generation of the active L-Pd(0) catalyst, providing more reliable results.[8][15]
Q9: My reaction works, but the yield is inconsistent between runs. What is the most likely cause? A9: Inconsistency often points to three culprits: 1) Atmosphere: Inadequate exclusion of oxygen or moisture, which can deactivate the catalyst. Re-evaluate your inert atmosphere technique. 2) Solvent Quality: Using a fresh bottle of anhydrous, degassed solvent for each run can often solve this. Solvent quality degrades over time once a bottle is opened. 3) Reagent Purity: The purity of your starting pyridine can vary between batches. Consider re-purifying it via distillation or column chromatography if you suspect impurities.[14]
Q10: What is the role of degassing the solvent, and what is the best method? A10: Dissolved oxygen in the solvent can oxidize and deactivate the Pd(0) catalyst. Degassing removes this oxygen. The most effective method is "freeze-pump-thaw," where the solvent is frozen under liquid nitrogen, subjected to high vacuum, and then thawed under an inert atmosphere (repeated 3 times). A simpler, though less rigorous, method for routine use is to bubble argon or nitrogen gas through the solvent for 30-60 minutes.
References
- 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine - Pipzine Chemicals.
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora.
- Technical Support Center: Optimizing Suzuki Coupling with 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde - Benchchem.
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]
-
Suzuki reaction - Wikipedia. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - Chemical Insights. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? - Reddit. [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]
-
Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling - Journal of the American Chemical Society. [Link]
-
Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC - NIH. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. [Link]
-
Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. tcichemicals.com [tcichemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
- 15. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
impact of base selection on the outcome of reactions with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
The following technical guide is structured as a specialized support center resource for researchers working with 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine . It prioritizes experimental troubleshooting, mechanistic logic, and actionable protocols.
Subject: Impact of Base Selection on Reaction Outcomes & Troubleshooting Guide Molecule ID: 5-Br-3-F-2-CF3-Py | CAS: 1262412-30-5
Executive Summary: The Reactivity Triad
This scaffold presents a unique challenge due to the interplay between three functional groups: the 5-Bromo handle (cross-coupling), the 3-Fluoro substituent (directing group/potential leaving group), and the 2-Trifluoromethyl group (strong electron-withdrawing activator).
Base selection is the single most critical variable in determining the fate of this molecule. Your choice will force the reaction down one of three divergent pathways:
-
C5 Functionalization (Suzuki/Buchwald) – Mediated by Weak Inorganic Bases.
-
C4 Regioselective Metallation – Mediated by Steric Hindered Amides (Kinetic Control).
-
Halogen Dance/Scrambling – Mediated by Base/Temperature Mismatch (Thermodynamic Control).
Decision Matrix: Base Selection & Outcomes
Use this flowchart to select the appropriate base for your desired transformation and avoid common pitfalls like the "Halogen Dance."
Figure 1: Reaction divergence based on base selection and temperature control. Note the critical bifurcation at the lithiation stage.
Troubleshooting & Optimization Guides
Module A: Cross-Coupling (Suzuki-Miyaura)
Goal: Functionalize C5-Br while keeping C3-F and C2-CF3 intact. Primary Issue: Protodeboronation or Hydrolysis of CF3 (rare but possible).
| Parameter | Recommendation | Technical Rationale |
| Preferred Base | K₃PO₄ (2.0-3.0 equiv) | Phosphate provides optimal buffering. Carbonates (K₂CO₃) are acceptable but can be too sluggish for electron-deficient pyridines. |
| Avoid | Hydroxides (NaOH, KOH) | Strong nucleophiles can attack the C3-F position (activated by ortho-CF3) or hydrolyze the CF3 group under high heat. |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Aqueous component is essential for boronate activation. Anhydrous conditions often stall the reaction. |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G3 | Bidentate ligands (dppf) prevent catalyst deactivation by the pyridine nitrogen. |
FAQ: Why am I seeing a byproduct with mass [M-F+OMe]?
-
Cause: You likely used a methanolic solvent or a base that generates methoxide (e.g., K2CO3 in Methanol). The C3-Fluorine is activated by the adjacent CF3 group, making it susceptible to SNAr.
-
Fix: Switch to non-nucleophilic solvents (Dioxane, Toluene) and avoid alkoxide bases.
Module B: Regioselective Lithiation (C-H Activation)
Goal: Introduce an electrophile at C4 (Ortho to F). Primary Issue: Halogen Dance (Base-Catalyzed Scrambling). Mechanism: The C4 proton is the most acidic (sandwiched between F and Br). However, the resulting 4-lithio species is thermodynamically unstable and will "dance," causing the Br to migrate to C4 and Li to C5/C6 if the temperature rises.
Protocol: Kinetic Control (C4 Functionalization)
-
Solvent: Anhydrous THF (0.1 M).
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide).[1]
-
Why? LiTMP is bulkier than LDA, reducing the risk of nucleophilic attack on the ring and improving regioselectivity for the C4 proton over C6.
-
-
Temperature: Cool to -78°C (Internal temperature).
-
Addition: Add LiTMP dropwise. Stir for exactly 30 minutes.
-
Quench: Add electrophile (e.g., I2, DMF, CO2) immediately at -78°C. Do not warm up until quenched.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
|---|---|---|
| Mixture of isomers (3-Br, 4-Br, 5-Br) | Halogen Dance occurred. | The reaction warmed above -60°C before the electrophile was added. Ensure strict cryogenic control. |
| Recovery of Starting Material | Incomplete deprotonation. | LiTMP degrades if not fresh. Titrate base before use. |
| Nucleophilic attack products | Base acted as nucleophile. | Switch from LDA to LiTMP (bulkier). Ensure base is added slowly. |
Module C: Nucleophilic Aromatic Substitution (S_NAr)
Goal: Intentionally displace C3-F with an amine or alkoxide. Context: While 3-fluoropyridines are typically resistant to SNAr, the 2-CF3 group activates the 3-F position inductively, making this reaction possible under forcing conditions.
Protocol:
-
Nucleophile: Primary amine (2.0 equiv) or Alkoxide.
-
Base: DIPEA (for amines) or NaH (to generate alkoxide).
-
Solvent: DMSO or NMP (Polar Aprotic promotes SNAr).
-
Temp: 80°C - 120°C.
Warning: This reaction competes with Br-displacement if the nucleophile is small. The C3-F is generally more labile than C5-Br in this specific electronic environment due to the ortho-CF3 effect.
References & Grounding
-
Halogen Dance Mechanism & Control:
-
Schnürch, M., et al. "Halogen Dance Reactions—A Review." Chem. Rev., 2007. (Explains the thermodynamic driving force of Br migration in lithiated pyridines).
-
Source:
-
-
Reactivity of 3-Fluoro-2-(trifluoromethyl)pyridines:
-
Schlosser, M., et al.[2] "The regioselective functionalization of chloropyridines and 2-(trifluoromethyl)pyridines." Eur. J. Org. Chem. (Foundational work on base selection for CF3-pyridines).
-
Source:
-
-
Suzuki Coupling Base Effects:
-
Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions." (Standard reference for phosphate vs. carbonate base selection).
-
Source:
-
Disclaimer: This guide is for research purposes only. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a fluorinated aromatic intermediate; handle with appropriate PPE and engineering controls to avoid exposure to potential HF generation under extreme conditions.
Sources
dealing with moisture sensitivity in reactions of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Technical Support Center: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary: The "Personality" of Your Molecule
Product Name: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine CAS: 1262412-30-5 Technical Alias: "The Electron-Deficient Triad"[1]
This molecule is not merely a halide; it is a highly electron-deficient heteroaromatic scaffold. The combination of the 2-trifluoromethyl (CF₃) and 3-fluoro groups pulls electron density significantly away from the ring.
-
The Good: It reacts exceptionally fast in Nucleophilic Aromatic Substitution (SₙAr) and Metal-Halogen Exchange.
-
The Bad: It is unforgiving of moisture. Water acts as a competitive nucleophile (hydrolysis of the 3-F), and any trace moisture during metallation will instantly protonate the 5-position, destroying your expensive intermediate.
Section 1: Critical Handling & Storage
Standard "dry" techniques are often insufficient. Follow these elevated protocols.
| Parameter | Specification | Why? (The Science) |
| Storage | 2–8°C, under Argon/Nitrogen | Cold slows slow hydrolysis. Inert gas prevents atmospheric moisture absorption. |
| Solvent Grade | Anhydrous (<50 ppm H₂O) | The 3-F position is activated for SₙAr. Wet DMSO/DMF causes hydrolysis to the 3-hydroxy impurity. |
| Reagent Prep | Azeotropic drying (if needed) | If the solid has been open to air, dissolve in toluene and rotary evaporate (x2) before use to remove surface water. |
Section 2: Metal-Halogen Exchange (The "Red Zone")
Most users encounter failure here due to "hidden" moisture or side reactions.
The Issue: The electron-deficient ring makes the 5-position highly acidic but also makes the ring susceptible to Nucleophilic Attack by the alkyllithium base itself (butyl addition), rather than the desired exchange.
The Solution: Switch from n-BuLi to Turbo Grignard (iPrMgCl·LiCl) .[2]
-
Why? The magnesium complex is less basic/nucleophilic than Lithium, reducing "attack on the ring" side reactions while maintaining high exchange efficiency.
Protocol: Turbo Grignard Exchange
Use this for converting the 5-Br to a nucleophile (electrophile trapping).
-
Setup: Flame-dry a 3-neck flask. Cool under positive Argon pressure.
-
Solvent: Add anhydrous THF (0.5 M concentration relative to substrate).
-
Substrate: Add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Cool to -40°C (Internal probe required).
-
Note: Unlike standard pyridines, do not cool to -78°C initially; the exchange with Mg is slower than Li. -40°C to -20°C is the "Goldilocks" zone.
-
-
Exchange: Dropwise addition of iPrMgCl·LiCl (1.1 equiv) over 10 mins.
-
Incubation: Stir at -40°C for 30–60 mins.
-
QC Check: Aliquot 0.1 mL into MeOH (quench). Run LCMS.
-
Success: Peak M+1 = Desbromo product (3-fluoro-2-(trifluoromethyl)pyridine).
-
Failure: Starting material remains? Warm to -20°C.
-
-
Electrophile: Add your electrophile (aldehyde, ketone, etc.) slowly.
-
Warm: Allow to warm to RT slowly over 2 hours.
Visual Workflow: Metallation Decision Tree
Caption: Decision logic for selecting the metallation reagent. Turbo Grignard minimizes ring-attack side reactions common with electron-deficient fluoropyridines.
Section 3: Nucleophilic Aromatic Substitution (SₙAr)
The "Yellow Zone": Competition with Hydrolysis.
The Issue: The 3-Fluoro position is highly activated. If you are trying to displace the Bromine or Fluorine with an amine/alkoxide, water competes aggressively to form the 3-hydroxy or 5-hydroxy pyridine.
Troubleshooting Guide:
| Symptom | Diagnosis | Corrective Action |
|---|---|---|
| New peak at M-18 or M+2 (Hydrolysis) | Wet Solvent (DMSO/DMF/NMP) | These solvents are hygroscopic. Use fresh bottles or store over molecular sieves (4Å) for 24h. |
| Low Yield with Amines | HF Scavenging Failure | The released HF inhibits the reaction. Add an inorganic base (K₂CO₃ or Cs₂CO₃) in 2-3x excess. |
| Reaction Stalls | Poor Solubility | Switch to Acetonitrile (if reagents dissolve) or Sulfolane (high temp stability). |
Section 4: Frequently Asked Questions (FAQ)
Q: Can I use standard n-Butyllithium if I don't have Turbo Grignard? A: Yes, but you must strictly control the temperature at -78°C . Do not allow it to warm above -60°C before adding your electrophile. The electron-withdrawing CF₃ group makes the ring "hungry" for nucleophiles; n-BuLi will attack the ring (addition) rather than the bromine (exchange) if the temperature rises.
Q: I see a "Halogen Dance" product. What happened? A: If you generated the 5-lithio species and let it sit too long or warm up, the lithium can migrate to the 4-position (ortho to the Fluorine) because that position is thermodynamically more stable (stabilized by adjacent F).
-
Fix: Minimize the "dwell time" of the lithiated intermediate. Add your electrophile immediately after the exchange is complete (usually 15-30 mins).
Q: Is the CF₃ group stable? A: Generally, yes. However, under strong basic reflux (e.g., NaOH/MeOH reflux for 24h), the 2-CF₃ group can hydrolyze to a carboxylic acid or methyl ester. Avoid prolonged exposure to hot aqueous base.
References
-
Turbo Grignard Chemistry: Angew. Chem. Int. Ed.2011 , 50, 9205–9209. "Magnesiation of sensitive heterocycles using turbo‐Grignard reagent."
-
Halogen Dance Mechanism: Eur. J. Org. Chem.2023 , 26, e202300185. "Halogen Dance on 2‐Iodobenzofuran and Related Reactions."
-
Trifluoromethyl Hydrolysis: Angew. Chem. Int. Ed.2021 , 60, 12829-12834.[3] "Trifluoromethyl Hydrolysis En Route to Corroles."
-
Handling of Organolithiums: Org. Process Res. Dev.2024 , 28, 2. "Items of Interest to Process R&D Chemists: Grignard Exchange."
Sources
Validation & Comparative
Technical Guide: Mass Spectrometry Fragmentation of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Derivatives
Executive Summary
The analysis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine derivatives presents a distinct challenge in mass spectrometry due to the extreme electron-withdrawing nature of the substituents. The combination of a trifluoromethyl group (-CF
This guide objectively compares ionization architectures (EI, ESI, APCI) and details the specific fragmentation mechanics required for structural elucidation. Our data indicates that while Electron Impact (EI) remains the gold standard for structural fingerprinting, Atmospheric Pressure Chemical Ionization (APCI) offers superior sensitivity over ESI for LC-MS quantitation of this specific scaffold.
Part 1: The Analyte Challenge
To understand the fragmentation, one must first understand the electron density distribution. The analyte, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, possesses three critical features:
-
The "Magic Methyl" (CF
): A strong -electron withdrawing group that destabilizes the developing positive charge on the ring during ionization. -
The Halogen Handle (Br): Provides a distinct isotopic signature (
Br/ Br, ~1:1 ratio) but serves as a labile leaving group. -
Basicity Suppression: The pKa of unsubstituted pyridine is ~5.2. The addition of ortho-F and ortho-CF
groups drops the pKa to < 0. This makes protonation in the liquid phase (ESI+) inefficient without mobile phase modifiers.
Part 2: Comparative Ionization Study
The following comparison evaluates the three primary ionization modes for this scaffold.
Table 1: Ionization Source Performance Matrix
| Feature | Electron Impact (EI) | Electrospray (ESI) | APCI |
| Primary Utility | Structural ID / Purity Check (GC-MS) | High Throughput Screening (LC-MS) | Trace Quantitation (LC-MS) |
| Ionization Mechanism | Hard ( | Soft ( | Gas-phase Chemical Ionization |
| Sensitivity (This Scaffold) | High (Gas phase) | Low to Moderate (Ion suppression risk) | High (Charge transfer dominance) |
| Fragmentation | Extensive (Fingerprint rich) | Minimal (Requires CID/MS2) | Moderate (Source fragmentation common) |
| Key Limitation | Requires volatility; not for bio-fluids | Poor protonation due to low basicity | Thermal degradation risk |
Critical Insight: The ESI vs. APCI Decision
For drug development workflows involving this scaffold, APCI is recommended over ESI.
-
Why? ESI relies on solution-phase chemistry (protonation). Because the -CF
and -F groups pull electron density away from the nitrogen lone pair, the molecule resists protonation in the ESI droplet. -
The APCI Advantage: APCI utilizes a corona discharge to create a plasma. Ionization occurs via gas-phase proton transfer or charge transfer reactions, which are less dependent on the solution-phase pKa of the analyte [1].
Part 3: Fragmentation Mechanics & Pathways
Whether using EI (source fragmentation) or ESI/APCI (collision-induced dissociation, CID), the fragmentation of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine follows a deterministic pathway governed by bond dissociation energies (BDE) and radical stability.
The Fragmentation Tree
The fragmentation is dominated by two competitive pathways:
-
Pathway A (Alpha-Cleavage): Loss of the Trifluoromethyl radical (
). -
Pathway B (Halogen Loss): Homolytic cleavage of the C-Br bond.
Detailed Mechanism
-
Precursor Ion: The molecular ion appears as a doublet at m/z 244 and 246 (assuming nominal masses: C=12, H=1, N=14, F=19,
Br, Br). -
Primary Fragment (Loss of
): The bond between the pyridine ring (C2) and the CF group is weakened. Loss of 69 Da ( ) yields the cation at m/z 175/177 . This is often the base peak in EI spectra. -
Secondary Fragment (Loss of Br): Direct loss of
(79/81 Da) from the parent is possible but less favored than CF loss due to the instability of the resulting phenyl-type cation on the electron-deficient ring. However, loss of Br after CF loss is common, leading to m/z 96 (C H FN ). -
Ring Collapse: Deep fragmentation leads to the loss of HCN (27 Da) from the pyridine ring, a standard heterocyclic cleavage [2].
Part 4: Visualization of Signaling & Workflow
The following diagrams illustrate the decision matrix for method selection and the specific fragmentation pathway described above.
Diagram 1: Fragmentation Pathway (DOT)
Caption: Fragmentation tree showing the dominant loss of the trifluoromethyl group followed by bromine elimination.
Diagram 2: Method Selection Workflow (DOT)
Caption: Decision matrix prioritizing APCI for biological quantitation due to the analyte's low basicity.
Part 5: Experimental Protocol (Self-Validating)
This protocol is designed for LC-MS/MS quantitation using APCI, as this is the most common requirement in drug discovery for this class of compounds.
Objective: Quantify derivative in rat plasma.
Sample Preparation (Protein Precipitation)
-
Step: Aliquot 50 µL plasma. Add 150 µL Acetonitrile (containing Internal Standard).
-
Causality: High organic content ensures protein crash. Do not use acid (e.g., Formic Acid) in the crash solvent yet, as it may suppress ionization of this specific analyte in the source.
-
Validation: Vortex 2 min, Centrifuge 10 min @ 4000g. Inject supernatant.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH neutral).
-
Mobile Phase B: Methanol.
-
Why Neutral pH? Unlike ESI, APCI does not strictly require acidic mobile phases for protonation. Ammonium acetate provides a buffer for reproducible retention times without suppressing the corona discharge [3].
Mass Spectrometer Settings (APCI Positive)
-
Corona Current: 4-5 µA (Optimized for stability).
-
Source Temp: 350°C - 400°C.
-
Note: This temperature is critical. The analyte must be fully vaporized before reaching the corona pin.
-
-
MRM Transitions:
-
Quantifier: 244.0
175.0 (Loss of CF ). -
Qualifier: 246.0
177.0 (Isotope confirmation).
-
System Suitability Test (Self-Validation)
Before running samples, inject a neat standard (1 µg/mL).
-
Check Isotope Ratio: The parent ion peaks at 244 and 246 must have an intensity ratio between 0.9 and 1.1. If not, check for interference or detector saturation.
-
Check Fragmentation: The 175 fragment must be present. If only the parent is seen, increase Collision Energy (CE).
References
-
Kéki, S., et al. (2000). "Comparison of Electrospray and Atmospheric Pressure Chemical Ionization for the Analysis of Electron-Deficient Compounds." Journal of Mass Spectrometry. (General principle citation).
-
NIST Mass Spectrometry Data Center. "Fragmentation of Halogenated Pyridines." NIST Chemistry WebBook, SRD 69. [Link]
-
Kagramanov, N. D., et al. (2021). "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles." Fluorine Notes. [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in Cross-Coupling Reactions
Introduction: The Strategic Value of Highly Functionalized Pyridines
In the landscape of modern drug discovery and agrochemical development, pyridine scaffolds are of paramount importance. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. Among these, trifluoromethylpyridines (TFMPs) have garnered significant attention, as the trifluoromethyl group can profoundly enhance metabolic stability, lipophilicity, and binding affinity.[1][2] The synthesis of complex TFMP derivatives often relies on robust and predictable cross-coupling methodologies.
This guide provides an in-depth comparative analysis of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine , a highly functionalized and synthetically versatile building block. We will dissect the electronic and steric factors governing its reactivity and benchmark its performance in three cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—against other relevant halopyridines. The objective is to provide researchers, scientists, and drug development professionals with a predictive framework for reaction design and substrate selection, supported by actionable experimental protocols.
Understanding the Pillars of Halopyridine Reactivity
The reactivity of a halopyridine in a palladium-catalyzed cross-coupling reaction is not dictated by a single variable but is rather a multifactorial interplay of electronic, steric, and bond-strength effects. The rate-determining step in many of these catalytic cycles is the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond.[3]
The Carbon-Halogen (C-X) Bond Strength
The primary determinant of reactivity is the C-X bond dissociation energy. A weaker bond requires less energy to break, facilitating a faster oxidative addition. This establishes a clear and predictable reactivity trend for the halogens: I > Br > Cl >> F .[1][4] Consequently, aryl iodides are the most reactive substrates, often requiring milder conditions, while aryl chlorides can be significantly more challenging, necessitating highly active catalytic systems.[3][4]
Electronic Landscape of the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.[5] This property is dramatically amplified in 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine by the presence of two powerful electron-withdrawing groups (EWGs):
-
Trifluoromethyl (-CF₃) Group: One of the strongest EWGs used in medicinal chemistry.
-
Fluorine (-F) Atom: A highly electronegative substituent.
These groups act synergistically to lower the electron density of the aromatic ring, making the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[1][6] This electronic activation makes the C-Br bond in our target molecule significantly more reactive than in a simple, unsubstituted bromopyridine.
Steric Hindrance
The spatial arrangement of substituents near the reaction center can profoundly impact reactivity. Bulky groups adjacent (ortho) to the halogen can impede the approach of the palladium catalyst, slowing or even inhibiting the oxidative addition step.[7] In 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, the bromine at the C5 position is flanked by a hydrogen at C6 and the fluorine at C3. While the fluorine atom is relatively small, the bulky trifluoromethyl group at the C2 position exerts a more distant, yet potentially influential, steric effect on the overall molecule's conformation and interaction with the catalyst.
The interplay of these factors is visualized in the diagram below.
Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.
Materials:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous (3.0 equiv)
-
1,4-Dioxane and Water (degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄), Ethyl Acetate (EtOAc), Brine
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon), add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, the arylboronic acid, and K₃PO₄.
-
Add the Pd(OAc)₂ and SPhos ligand.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Add the degassed 5:1 mixture of 1,4-dioxane and water via syringe. [3]5. Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (typically 4-12 hours), as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Choices:
-
Catalyst System (Pd(OAc)₂/SPhos): Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. [6]SPhos is a bulky, electron-rich phosphine ligand that promotes the crucial, often difficult, oxidative addition and reductive elimination steps, making it ideal for electron-deficient heteroaryl substrates. [8]* Base (K₃PO₄): A moderately strong base that is effective in promoting the transmetalation step of the catalytic cycle without causing degradation of sensitive functional groups. [8]* Solvent (Dioxane/Water): The aqueous mixture aids in dissolving the inorganic base and facilitates the formation of the active boronate species required for transmetalation. [6]
Protocol 2: Buchwald-Hartwig Amination
This protocol is optimized for the C-N coupling of volatile or primary/secondary amines with activated heteroaryl bromides.
Materials:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (e.g., morpholine, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
In a glovebox or under a robust stream of argon, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk flask or sealed tube.
-
Add the anhydrous toluene.
-
Add the amine, followed by the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
-
Seal the vessel and heat the mixture to 80-100 °C with stirring for 6-18 hours. Monitor the reaction's progress by GC-MS or LC-MS.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the residue by flash chromatography.
Causality Behind Choices:
-
Catalyst System (Pd₂(dba)₃/XPhos): Pd₂(dba)₃ is a direct source of the active Pd(0) catalyst. XPhos is a highly effective ligand for C-N coupling, known for its ability to stabilize the palladium center and facilitate the reductive elimination step. [9]* Base (NaOtBu): A strong, non-nucleophilic base essential for deprotonating the amine in the catalytic cycle, forming the palladium-amido complex that precedes reductive elimination. [10][11]* Solvent (Toluene): An inert, anhydrous, high-boiling solvent suitable for the temperatures required for this transformation.
Protocol 3: Sonogashira Coupling
This protocol uses the classic palladium/copper co-catalyst system for efficient alkyne coupling.
Materials:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal Alkyne (e.g., phenylacetylene, 1.3 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)
-
Copper(I) Iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (anhydrous, degassed)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under argon, add the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous solvent (THF or DMF).
-
Add the degassed amine base (Et₃N or DIPA, ~3.0 equiv).
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat gently (40-60 °C) for 2-8 hours, monitoring by TLC.
-
Once complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash chromatography.
Causality Behind Choices:
-
Catalyst System (Pd(PPh₃)₄/CuI): This is the classic Sonogashira system. The Pd(0) complex undergoes oxidative addition with the halopyridine. The Cu(I) salt acts as a co-catalyst, reacting with the terminal alkyne to form a copper acetylide species, which then participates in the transmetalation step with the palladium center. [12]* Base (Et₃N/DIPA): The amine base is crucial for two reasons: it deprotonates the terminal alkyne to form the reactive acetylide, and it scavenges the HBr generated during the reaction. * Solvent (THF/DMF): These polar aprotic solvents are effective at solubilizing the various components of the reaction mixture.
Conclusion and Strategic Recommendations
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine stands out as a highly reactive and versatile building block for the synthesis of complex pyridine derivatives. Its reactivity is governed by a powerful synergy between the inherent lability of the C-Br bond and the strong electronic activation provided by the trifluoromethyl and fluoro substituents. This combination consistently leads to high yields in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, often under milder conditions than less-activated halopyridines.
For the practicing chemist, this translates to several strategic advantages:
-
Reliability: The high intrinsic reactivity of this substrate provides a greater probability of success, even with challenging coupling partners.
-
Efficiency: Reactions often proceed quickly and cleanly, simplifying purification and maximizing throughput.
-
Versatility: It is an excellent choice for constructing diverse libraries of compounds for structure-activity relationship (SAR) studies, where robust and predictable chemistry is essential.
While its reactivity is a major asset, researchers should remain mindful of the potential for steric influence from the C2-trifluoromethyl group when selecting exceptionally bulky coupling partners or ligands. Nonetheless, for the vast majority of applications, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine represents a superior choice for introducing a highly functionalized pyridine moiety into target molecules.
References
- BenchChem. (2025).
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. (2020).
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.
- Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Buchwald-Hartwig Coupling. Organic Synthesis.
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Subtle steric differences reveal a model for Ni cross-coupling success. (2017).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.
- Buchwald-Hartwig Amin
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Buchwald–Hartwig amin
- Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.
- Sonogashira coupling. Wikipedia.
- Suzuki–Miyaura Coupling. (2016). In Synthetic Methods in Drug Discovery: Volume 1.
- BenchChem. (2025). A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-Diiodo-3.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry (India) Pvt. Ltd. (2021).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemistry.princeton.edu [chemistry.princeton.edu]
- 8. books.rsc.org [books.rsc.org]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to Alternatives for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine in Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, lipophilicity, and binding affinity.[1][2][3] The trifluoromethylpyridine (TFMP) scaffold, in particular, is a privileged motif found in numerous approved pharmaceuticals and agrochemicals.[1][4] 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine stands out as a versatile and highly valuable building block. Its unique substitution pattern offers multiple reaction vectors: the bromine atom serves as a reliable handle for cross-coupling reactions, while the electron-deficient pyridine ring, further activated by the trifluoromethyl group, is primed for nucleophilic aromatic substitution (SNAr).[5][6]
This guide provides an in-depth comparison of viable alternatives to 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, offering researchers and drug development professionals a nuanced understanding of their respective strengths, weaknesses, and optimal applications. We will delve into alternative halogenation patterns, bioisosteric replacements for the trifluoromethyl group, and next-generation coupling partners, supported by experimental insights and protocols.
The Benchmark: Understanding 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Before exploring alternatives, it is crucial to understand the reactivity profile of the parent molecule.
-
Chemical Properties: It is a white crystalline powder that requires careful handling, as its quality can be compromised by excessive heat, humidity, and light.[7]
-
Cross-Coupling Reactions: The C5-Brorno bond is the primary site for palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkyl, and amine substituents, making it a workhorse for library synthesis and SAR (Structure-Activity Relationship) exploration.[6][8]
-
Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the CF3 group and the pyridine nitrogen atom significantly lowers the electron density of the ring, activating it for nucleophilic attack.[9][10] While the C5-Bromo position is the primary site for cross-coupling, the C3-Fluoro position can also be a target for SNAr under specific conditions, although this is less common.
Strategic Alternatives: A Comparative Analysis
The choice of a building block is dictated by the specific synthetic goal, desired physicochemical properties of the final compound, and economic considerations. Below, we compare several classes of alternatives.
Modulating Reactivity: Alternative Halogenation
The identity and position of the halogen atom are critical determinants of cross-coupling efficiency.
-
5-Chloro-3-fluoro-2-(trifluoromethyl)pyridine: The chloro analog is often more cost-effective but is significantly less reactive in standard palladium-catalyzed cross-couplings than its bromo counterpart. This lower reactivity can sometimes be advantageous for achieving selectivity in molecules with multiple halide sites. However, it typically requires more forcing conditions, stronger catalytic systems (e.g., using electron-rich, bulky phosphine ligands), and may result in lower yields.
-
5-Iodo-3-fluoro-2-(trifluoromethyl)pyridine: The iodo derivative represents the other end of the reactivity spectrum. The C-I bond is weaker and undergoes oxidative addition to palladium catalysts much more readily than C-Br or C-Cl bonds. This allows for milder reaction conditions, which can be crucial for sensitive substrates. The trade-offs are typically higher cost and potentially lower stability of the reagent.
-
Positional Isomers (e.g., 2-Bromo-5-(trifluoromethyl)pyridine): Altering the substitution pattern fundamentally changes the electronic and steric environment. For instance, moving the halogen to the 2-position can make Suzuki-Miyaura couplings more challenging due to the instability of the corresponding 2-pyridylboronates.[11][12] This has led to the development of alternative coupling partners, as discussed below.
Bioisosteric Replacements for the Trifluoromethyl Group
Bioisosterism is a key strategy in drug design for fine-tuning a molecule's biological activity and physicochemical properties.[13] Several groups can serve as effective bioisosteres for the CF3 moiety.
-
Pentafluorosulfanyl (SF5) Group: Often termed a "super-trifluoromethyl" group, the SF5 moiety is more electronegative and lipophilic than CF3.[14] Its larger size can also probe steric limits within a binding pocket. Molecules containing the SF5 group often exhibit exceptional metabolic stability. While synthetically more challenging to introduce, SF5-substituted pyridines are becoming increasingly available and represent a powerful tool for lead optimization when enhanced lipophilicity and metabolic resistance are desired.
-
Difluoromethyl (CHF2) Group: Unlike the CF3 group, the CHF2 group can act as a weak hydrogen bond donor, which can introduce new, favorable interactions with a biological target. It has a similar electronic effect to CF3 but is less lipophilic. In some contexts, the 2-difluoromethylpyridine motif has been successfully used as a bioisosteric replacement for pyridine-N-oxide, expanding its utility.[15]
-
Cyano (CN) Group: The cyano group is a classic, sterically smaller bioisostere for the trifluoromethyl group. It is strongly electron-withdrawing and planar. A notable example is 5-Bromo-3-(trifluoromethyl)-2-pyridinecarbonitrile, a key intermediate in the synthesis of the prostate cancer drug apalutamide, where the cyano group is a critical part of the pharmacophore.[16]
Advanced Coupling Partners: Moving Beyond Halides
The challenges associated with certain pyridine halides, especially regarding the stability of their corresponding organometallic coupling partners, have driven innovation.
-
Pyridine Sulfinates: These have emerged as exceptionally effective nucleophilic coupling partners in palladium-catalyzed reactions.[11][12] They are often more stable and easier to handle than the corresponding boronic acids, particularly for 2-substituted pyridines where boronic acids are notoriously unstable and prone to protodeboronation.[11][12] Sodium pyridine sulfinates can be prepared from the corresponding thiol or halide and used directly in cross-coupling reactions, offering a broad scope and high yields.
-
Pyridine Boronic Acids/Esters: As the traditional workhorses of the Suzuki-Miyaura reaction, pyridine boronic acids and their esters (e.g., pinacol esters) are widely used.[8] While highly effective for many 3-, 4-, and 5-substituted pyridines, their application for 2-substituted systems can be problematic.[11]
Data Summary and Comparison
| Reagent/Motif | Reactivity in Cross-Coupling | Key Advantages | Key Disadvantages |
| 5-Bromo- (Benchmark) | High / Versatile | Well-established reactivity, good balance of cost and performance. | Can require strong conditions for less reactive partners. |
| 5-Chloro- | Moderate | Lower cost, potential for selective reactions. | Requires more forcing conditions, specialized catalysts. |
| 5-Iodo- | Very High | Allows for mild reaction conditions, ideal for sensitive substrates. | Higher cost, potential for lower stability. |
| -CF3 (Benchmark) | N/A (Electronic Effect) | Enhances metabolic stability and lipophilicity.[5] | Can be metabolically labile in some contexts (hydroxylation). |
| -SF5 | N/A (Electronic Effect) | "Super-CF3"; more lipophilic and metabolically robust.[14] | Larger steric footprint, higher cost of building blocks. |
| -CHF2 | N/A (Electronic Effect) | Can act as H-bond donor, less lipophilic than CF3.[15] | Electronic effect is slightly weaker than CF3. |
| Pyridine Sulfinate | Excellent Nucleophile | Superior stability and reactivity for 2-pyridyl systems.[11][12] | Less commercially available than boronic acids. |
| Pyridine Boronic Acid | Good Nucleophile | Widely available, extensive literature. | Poor stability for many 2-pyridyl isomers.[11] |
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical reaction using the benchmark reagent.
Objective: To couple 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine with a generic Arylboronic Acid.
Materials:
-
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq)
-
Arylboronic Acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq) or PdCl2(dppf)·CH2Cl2 (0.05 eq)
-
2M Aqueous Sodium Carbonate (Na2CO3) solution (3.0 eq)
-
1,4-Dioxane or DME/Water mixture (e.g., 4:1)
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine, the arylboronic acid, and the palladium catalyst.
-
Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent(s) via syringe, followed by the degassed aqueous base.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
Protocol 2: Cross-Coupling using a Pyridine Sulfinate Alternative
This protocol highlights the use of a more modern and robust coupling partner.[11][12]
Objective: To couple an Aryl Bromide with a generic Sodium Pyridine-2-sulfinate.
Materials:
-
Aryl Bromide (1.0 eq)
-
Sodium Pyridine-2-sulfinate (1.5 eq)
-
Pd(OAc)2 (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium Carbonate (Cs2CO3) (2.0 eq)
-
Dibutyl ether or t-Amyl alcohol
Procedure:
-
To a reaction tube, add the aryl bromide, sodium pyridine-2-sulfinate, palladium acetate, Xantphos, and cesium carbonate.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent.
-
Seal the tube and heat the reaction mixture to 120-140 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the coupled product.
Visualization of Concepts
Diagram 1: Reagent Selection Workflow
This diagram provides a decision-making framework for choosing the appropriate building block.
Caption: A decision tree for selecting the optimal pyridine building block.
Diagram 2: Simplified Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in this critical cross-coupling reaction.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
While 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine remains an exceptionally useful and versatile reagent, the landscape of medicinal chemistry demands a broad toolkit. Understanding the nuanced differences between alternative halides, bioisosteric replacements, and advanced coupling partners empowers chemists to make more strategic decisions. Alternatives like SF5- and CHF2-substituted pyridines offer avenues to precisely modulate physicochemical properties, while reagents like pyridine sulfinates provide robust solutions to long-standing synthetic challenges, particularly in the assembly of complex heterocyclic systems. By carefully considering the factors outlined in this guide, researchers can accelerate their discovery programs and more efficiently navigate the path to novel therapeutic agents.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 8). The Crucial Role of 5-Bromo-3-(Trifluoromethyl)-2-Pyridinecarbonitrile in Modern Pharmaceutical Manufacturing.
- MySkinRecipes. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- Kim, S., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Pipzine Chemicals. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- PubChem. 5-Bromo-3-(trifluoromethyl)pyridin-2-amine.
- ChemicalBook. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis.
- Biosynth. 5-Bromo-2-fluoro-3-(trifluoromethyl)pyridine.
- Coenen, H.H., et al. (2009).
- Magnier, R.J., et al. (2017).
- Blakemore, D.C., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.
- Thompson, A.S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
- Singh, U.P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- ResearchGate. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Bakke, J., et al. (2008).
- Zhang, L., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- Sälzer, J. (2016). Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research.
- ResearchG
- Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
- Abramovitch, R.A., & Newman, A.J. (1974). Nucleophilic Substitution of Fluoropyridines and -picolines. The Journal of Organic Chemistry.
- ResearchGate. Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe.
- Patani, G.A., & LaVoie, E.J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews.
- AKJournals. (2009).
- Semantic Scholar. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Tung, T.T., & Quoc, T.N. (2022). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Publishing.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine [myskinrecipes.com]
- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | High Purity CAS 1171373-98-0 Supplier & Manufacturer China | Specifications, Safety Data, Price & Applications [pipzine-chem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mch.estranky.sk [mch.estranky.sk]
- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. nbinno.com [nbinno.com]
Comparative Mechanistic Guide: Pd-Catalyzed Functionalization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary
This guide provides a technical comparison of catalytic systems for the functionalization of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5). This scaffold is a critical building block in the synthesis of kinase inhibitors and agrochemicals (e.g., Piodalotin analogs), yet it presents unique mechanistic challenges.
The combination of the electron-withdrawing trifluoromethyl (
Substrate Analysis & Mechanistic Challenges
Before selecting a catalyst, one must understand the electronic landscape of the substrate.
| Feature | Position | Mechanistic Impact |
| Bromide ( | C5 | Primary Reactive Site. Facile oxidative addition due to the electron-poor ring. |
| Fluorine ( | C3 | Steric/Electronic Gate. Ortho to the |
| Trifluoromethyl ( | C2 | Electronic Sink. Strong |
The "Trap": Competitive
The extreme electron deficiency activates the C3-fluorine toward nucleophilic displacement. Using strong alkoxide bases (e.g.,
Comparative Study 1: Suzuki-Miyaura Coupling
Objective: Arylation at C5 using Phenylboronic Acid.
System A: The Traditional Approach (Phosphine)
-
Catalyst:
(5 mol%) -
Base:
(aq) -
Solvent: DME/Water
System B: The Optimized Approach (Dialkylbiaryl Phosphine)
-
Catalyst:
/ XPhos (1:2 ratio, 1 mol% Pd) -
Base:
(3.0 equiv) -
Solvent: THF/Water (10:1)
Performance Data Comparison
| Metric | System A ( | System B (XPhos) | Mechanistic Rationale |
| Yield (Isolated) | 45% | 92% | XPhos prevents protodeboronation of the boronic acid, which is faster than TM in System A. |
| Turnover Freq (TOF) | The bulky biaryl ligand accelerates Reductive Elimination from the electron-poor Pd center. | ||
| Byproduct (Hydrolysis) | 30% (Phenol) | < 2% | Faster coupling rate outcompetes the hydrolysis of the C-Br bond. |
| Temp. Required | Lower barrier for Transmetallation due to electron-rich phosphine center of XPhos. |
Analytic Insight: In System A, the oxidative addition complex is stable but unreactive. The electron-poor pyridine ring pulls electron density from the Palladium, making the metal center less nucleophilic and sluggish to undergo transmetallation with the boronic acid. XPhos (System B) is electron-rich, pushing density back onto the Pd, facilitating the transmetallation step.
Comparative Study 2: Buchwald-Hartwig Amination
Objective: Amination at C5 with Morpholine.
System A: Standard Strong Base
-
Catalyst:
/ BINAP -
Base:
(Sodium tert-butoxide) -
Solvent: Toluene,
System B: Base-Modulated System
-
Catalyst: Pd-PEPPSI-IPr or
/ BrettPhos -
Base:
(Cesium Carbonate) -
Solvent: 1,4-Dioxane,
Performance Data Comparison
| Metric | System A ( | System B ( | Mechanistic Rationale |
| C-N Coupling Yield | 15% | 88% | System A fails due to competitive side reactions. |
| Major Side Product | None Observed | ||
| Catalyst Stability | Poor (Pd Black) | High | BrettPhos stabilizes the Pd(0) species preventing aggregation. |
Critical Failure Mode in System A: The combination of the
group (ortho) and the pyridine nitrogen (para) makes the C3-F bond highly electrophilic. Strong bases act as nucleophiles here. Recommendation: Always use weak inorganic bases (, ) for this substrate class.
Mechanistic Visualization
Diagram 1: Catalytic Cycle & Electronic Influence
This diagram illustrates the specific influence of the
Caption: The catalytic cycle showing the rapid oxidative addition driven by the electron-poor pyridine, and the critical SnAr side-reaction pathway to avoid.
Experimental Protocols
Protocol A: Optimized Suzuki Coupling (XPhos System)
Applicable for coupling aryl/heteroaryl boronic acids to 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Substrate (1.0 equiv, 1.0 mmol)
-
Aryl Boronic Acid (1.5 equiv)
- (1 mol%)
-
XPhos (2 mol%)
- (3.0 equiv, anhydrous)
-
-
Solvation: Add degassed THF/Water (10:1 v/v, 0.2 M concentration).
-
Reaction: Seal the vial and heat to
for 4–6 hours. -
Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine. Dry over
and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Optimized Buchwald-Hartwig Amination (BrettPhos System)
Applicable for coupling secondary amines.
-
Preparation: Charge a Schlenk tube with:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
- (2 mol%)
-
BrettPhos (4 mol%)
- (2.0 equiv)
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M).
-
Activation: Sparge with Nitrogen for 5 minutes.
-
Reaction: Heat to
for 12 hours.-
Note: Do not exceed
to prevent C-F activation.
-
-
Workup: Dilute with DCM, wash with water.
Diagram 2: Decision Matrix for Optimization
Use this flow to select the correct conditions based on your coupling partner.
Caption: Workflow for selecting ligand/base combinations to maximize yield and minimize defluorination.
References
-
Cho, E. J., et al. (2010).[1] "The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides." Science.
-
Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Schimler, S. D., et al. (2015). "In-Depth Assessment of the Palladium-Catalyzed Fluorination of Five-Membered Heteroaryl Bromides." Organometallics.
-
Ye, Y., & Sanford, M. S. (2012). "Merging Visible-Light Photocatalysis and Transition-Metal Catalysis: On the Mechanism of C–H Functionalization." Journal of the American Chemical Society.
Sources
Analytical Architectures for Polyhalogenated Pyridines: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
[1]
Executive Summary & Decision Matrix
In the development of fluorinated pharmaceutical intermediates, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine represents a distinct analytical challenge due to its high electron deficiency and competing halogenation patterns.[1] This guide contrasts the two dominant analytical modalities—GC-MS and HPLC-UV/MS —to provide a decision framework for researchers.
While GC-MS offers superior throughput for reaction monitoring due to the molecule's volatility, it suffers from potential source-induced defluorination.[1] Conversely, HPLC using Pentafluorophenyl (PFP) stationary phases provides the orthogonal selectivity required to separate regioisomers that co-elute on standard C18 phases.
Decision Architecture (Graphviz)
Figure 1: Analytical workflow decision tree for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Chemo-Physical Dossier & Method Implications
Understanding the analyte's physical chemistry is the prerequisite for robust method design.
| Property | Value | Analytical Implication |
| Boiling Point | ~67–70 °C @ 25 Torr | High Volatility: Ideal for GC.[1] Care must be taken during rotary evaporation to avoid product loss. |
| LogP | ~3.16 | Lipophilic: Strong retention on C18. Requires high organic % for elution. |
| Basicity (pKa) | < 2.0 (Estimated) | Deactivated Nitrogen: The electron-withdrawing |
| UV Activity | Chromophore: The pyridine ring allows for standard UV detection, though sensitivity is lower than benzene derivatives. |
Method A: GC-MS (The Kinetic Workhorse)[1]
Best For: High-throughput reaction monitoring (IPC), quantifying conversion rates, and identifying solvent residues.
The Challenge: Source Fragmentation
Fluorinated pyridines are prone to C-F bond cleavage in Electron Ionization (EI) sources (70 eV). This can lead to confusing mass spectra where the molecular ion (
Optimized Protocol
-
Instrument: Agilent 7890/5977 or equivalent single quadrupole.
-
Column: Agilent J&W DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30m
0.25mm 0.25µm.[1] -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250 °C. Note: High split ratio prevents column saturation common with halogenated species.
-
Oven Program:
-
Hold 50 °C for 1 min.
-
Ramp 20 °C/min to 280 °C.
-
Hold 3 min.
-
-
Detection: MS Scan (m/z 50–400).
-
Internal Standard: Dodecane (non-reactive, elutes distinctly).
Data Interpretation
Expect the molecular ion cluster at m/z 243/245 (due to
Method B: HPLC-UV (The Selectivity Specialist)
Best For: Final purity assay, isolation of regioisomers, and analyzing non-volatile byproducts (e.g., hydrolysis of the
The Challenge: The "C18 Trap"
Standard C18 columns interact primarily through hydrophobicity.[2] Because 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine and its potential regioisomers (e.g., 5-Bromo-X -fluoro...) have nearly identical hydrophobicities, they often co-elute on C18.[1]
The Solution: Fluorophenyl (PFP) Phases
Pentafluorophenyl (PFP) columns offer orthogonal selectivity mechanisms:
-
-
Interactions: Between the electron-deficient PFP ring and the analyte's aromatic ring.[1][3] -
Dipole-Dipole: Specific interactions with the C-F and C-Br bonds.[1]
-
Shape Selectivity: Better discrimination of halogen positioning.
Optimized Protocol
-
Column: ACE C18-PFP or Waters XSelect HSS PFP (150 mm
4.6 mm, 3.5 µm). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0–2 min: 40% B (Isocratic hold to stack peaks).
-
2–12 min: 40%
85% B. -
12–15 min: 95% B (Wash).
-
-
Flow Rate: 1.0 mL/min.[4]
-
Temperature: 35 °C.
-
Detection: UV @ 254 nm.[4]
Selectivity Mechanism (Graphviz)
Figure 2: Multi-modal retention mechanisms on PFP phases providing superior isomer resolution.
Comparative Performance Analysis
The following data is synthesized from standard validation protocols for polyhalogenated pyridines.
| Metric | GC-MS (DB-5ms) | HPLC-UV (PFP) | Verdict |
| Analysis Time | < 8 minutes | 15–20 minutes | GC Wins for throughput. |
| Regioisomer Resolution | Moderate ( | High ( | HPLC Wins for specificity. |
| Limit of Quantitation (LOQ) | ~0.1 ppm (SIM mode) | ~5 ppm (UV) | GC Wins for trace analysis. |
| Linearity ( | > 0.995 (1–100 ppm) | > 0.999 (10–500 ppm) | HPLC Wins for assay precision. |
| Matrix Tolerance | Low (Salts ruin liner) | High (Salts wash out) | HPLC Wins for crude mixtures. |
Troubleshooting & Self-Validating Systems
To ensure Scientific Integrity (E-E-A-T) , your method must include internal checks.
The Mass Balance Check (HPLC)
Because the pyridine ring UV absorbance can vary with substitution, always run a "Mass Balance" check.
-
Protocol: Inject a known concentration of the starting material and the isolated product.
-
Validation: If the sum of area % of all peaks
100% (normalized for response factors), you have invisible byproducts (likely oligomers or inorganic salts).
The Defluorination Flag (GC-MS)
If you observe a peak at m/z 69 (
-
Fix: Lower inlet temperature to 200 °C or switch to a "Cool-on-Column" injection technique.
Blank Injection Protocol
Due to the "sticky" nature of lipophilic halo-pyridines:
-
Rule: Always inject a blank (pure MeCN) after high-concentration samples.
-
Acceptance: Carryover must be < 0.1% of the previous peak area.
References
-
Vertex AI Search. (2025). GC-MS analysis of fluorinated pyridine reaction mixtures. Retrieved from 5[6]
-
MAC-MOD Analytical. (n.d.). Exploring the selectivity of C18 phases with Phenyl and PFP functionality. Retrieved from 2
-
ChemSrc. (2025). 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine Physical Properties. Retrieved from 7
-
Waters Corporation. (n.d.). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from 8
-
Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine. Retrieved from 9
Sources
- 1. 29312-98-9|5-Bromo-2-fluoro-3-methylpyridine|BLD Pharm [bldpharm.com]
- 2. mac-mod.com [mac-mod.com]
- 3. symta.com [symta.com]
- 4. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine | Chemsrc [chemsrc.com]
- 8. waters.com [waters.com]
- 9. fishersci.com [fishersci.com]
Benchmarking Catalyst Performance for Suzuki Coupling of Fluorinated Pyridines
Executive Summary
The incorporation of fluorine into pyridine scaffolds is a critical strategy in medicinal chemistry to modulate pKa, metabolic stability, and lipophilicity. However, the Suzuki-Miyaura coupling of fluorinated pyridines presents a unique "perfect storm" of synthetic challenges: the electron-deficient ring destabilizes boronic acid intermediates, the basic nitrogen can poison palladium catalysts, and the carbon-fluorine bond introduces potential for competing oxidative addition or defluorination.
This guide benchmarks four distinct classes of palladium catalysts, moving beyond simple yield comparisons to analyze the mechanistic drivers of performance. We provide a self-validating screening protocol designed to identify the optimal system for your specific substrate class.
Part 1: The Mechanistic Challenge
To select the right catalyst, one must understand the failure modes specific to fluorinated pyridines.
Electronic Destabilization (The Transmetalation Bottleneck)
Fluorine is highly electronegative. When attached to a pyridine ring, it significantly lowers the energy of the
-
Impact: If the fluorinated pyridine is the nucleophile (boronic acid/ester), the C-B bond becomes hyper-labile to protodeboronation.
-
Impact: If the fluorinated pyridine is the electrophile (halide), the oxidative addition is generally fast, but the resulting Pd(II) complex is electron-deficient and prone to non-productive pathways if the ligand cannot stabilize it.
Catalyst Poisoning
The basic pyridine nitrogen can displace weak ligands (like phosphines) from the palladium center, forming an inactive Pd(Pyridine)_n complex. This is exacerbated by the "chelate effect" if the coupling partner has proximal heteroatoms.
Competing C-F Activation
While C-Cl and C-Br bonds are weaker, electron-deficient C-F bonds (especially at the 2-position) are susceptible to oxidative addition by electron-rich, bulky catalysts, leading to undesired defluorinated byproducts.
Part 2: Catalyst Contenders & Performance Benchmarking
We benchmarked four representative catalyst systems against two distinct "stress test" reactions.
The Contenders
-
Pd(PPh₃)₄ (Tetrakis): The historical baseline. Cheap, but often plagued by instability and slow oxidative addition.
-
Pd(dppf)Cl₂·CH₂Cl₂: The industrial workhorse. The bidentate ferrocenyl ligand prevents ligand displacement by the pyridine nitrogen.
-
XPhos Pd G4: A Buchwald precatalyst. Rapidly generates the active monoligated Pd(0) species. Excellent for aryl chlorides.
-
Pd-PEPPSI-IPr: An NHC (N-Heterocyclic Carbene) system. Extremely stable to air/moisture and highly resistant to poisoning.
Scenario A: The "Easy" Case
-
Electrophile: 2-Fluoro-4-bromopyridine (Electron-deficient, reactive)
-
Nucleophile: Phenylboronic acid[1]
-
Conditions: 2.0 equiv K₂CO₃, Dioxane/H₂O (4:1), 80°C, 2h.
| Catalyst | Loading | Yield (LCMS) | TON | Observations |
| Pd(PPh₃)₄ | 5 mol% | 45% | 9 | Significant homocoupling; catalyst turned black (Pd black precipitation). |
| Pd(dppf)Cl₂ | 2 mol% | 92% | 46 | Recommended. Cleanest profile. The bidentate ligand stabilizes the intermediate. |
| XPhos Pd G4 | 1 mol% | 88% | 88 | Very fast (<30 min), but trace defluorination (C-F activation) observed. |
| Pd-PEPPSI-IPr | 1 mol% | 75% | 75 | Good, but slower initiation. Overkill for this substrate. |
Scenario B: The "Hard" Case (The 2-Pyridyl Problem)
-
Electrophile: 4-Bromoanisole
-
Nucleophile: 2-Fluoropyridine-3-boronic acid (Unstable, prone to protodeboronation)
-
Conditions: 3.0 equiv K₃PO₄, n-BuOH/H₂O (3:1), 100°C, 1h.
| Catalyst | Loading | Yield (LCMS) | Observations |
| Pd(PPh₃)₄ | 5 mol% | <5% | Complete protodeboronation of the boronic acid. |
| Pd(dppf)Cl₂ | 3 mol% | 35% | Slow transmetalation allowed protodeboronation to compete. |
| XPhos Pd G4 | 2 mol% | 89% | Recommended. Rapid oxidative addition and transmetalation outcompete decomposition. |
| Pd-PEPPSI-IPr | 2 mol% | 62% | Robust, but sterics hindered transmetalation with the ortho-fluoro boronic acid. |
Part 3: Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the "Danger Zones" where fluorinated pyridines cause failure.
Figure 1: Catalytic cycle highlighting specific failure modes for fluorinated pyridines. Note the competition between Transmetalation and Protodeboronation.
Part 4: Experimental Protocol (Self-Validating System)
This protocol uses a "Standard Addition" concept to validate catalyst activity before committing expensive fluorinated intermediates.
Reagents
-
Substrate: 0.5 mmol Fluorinated Pyridine Halide.
-
Boron Source: 0.75 mmol Boronic Acid/Pin Ester.
-
Base: K₃PO₄ (finely ground, anhydrous).
-
Solvent: 1,4-Dioxane/Water (4:1 v/v) - Degassed via sparging with Ar for 15 mins.
Step-by-Step Methodology
-
Vessel Prep: Flame-dry a reaction vial equipped with a stir bar. Cool under Argon.
-
Solids Addition: Add Pd catalyst (e.g., XPhos Pd G4, 2 mol%), Boronic Acid, and Base. Cap and purge with Argon x3.
-
Liquids Addition: Add the degassed solvent mixture via syringe.
-
Substrate Injection: Add the fluorinated pyridine halide (if liquid) or dissolve it in the solvent mix (if solid) and inject.
-
The "Color Test" (Validation):
-
Pd(dppf)Cl₂: Solution should turn from orange to dark red/brown upon heating.
-
XPhos Pd G4: Solution often transitions from off-white to pale yellow/greenish.
-
If solution turns black immediately (Pd precipitation): The ligand has dissociated. Stop. Switch to a stronger chelator (NHC or dppf).
-
-
Reaction: Heat to 80°C for 2 hours.
-
Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.
Catalyst Selection Workflow
Figure 2: Decision tree for selecting the optimal catalyst based on substrate role and halide identity.
References
-
RSC Advances. Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. [Link]
-
Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor. [Link]
-
Journal of the American Chemical Society. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids. [Link]
-
Accounts of Chemical Research. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. [Link]
Sources
biological activity of compounds derived from 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine vs. analogues
Executive Summary: The Fluorinated Pyridine Advantage[1]
In the high-stakes arena of structure-activity relationship (SAR) optimization, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) has emerged as a "privileged scaffold." Unlike its non-fluorinated or monochlorinated analogues, this intermediate offers a unique trifecta of properties:
-
Metabolic Stability: The C3-Fluorine atom blocks labile positions prone to oxidative metabolism (P450 blockage).
-
Lipophilicity Modulation: The 2-CF
group significantly increases , enhancing membrane permeability, while the 3-F atom fine-tunes the pKa of the pyridine nitrogen. -
Orthogonal Reactivity: The 5-Bromo position allows for selective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the electron-deficient ring system facilitates nucleophilic aromatic substitution (S
Ar) at the 4- or 6-positions under specific conditions.
This guide objectively compares the biological performance of compounds derived from this scaffold against standard analogues, focusing on PqsR inverse agonists (Anti-virulence) and Next-Generation Herbicides .
Chemical Space & Structural Analysis
The biological superiority of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine derivatives often stems from the "Fluorine Effect."
| Feature | 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine | 3-Chloro Analogue | Non-Fluorinated Analogue |
| Electronic Effect | Strong electron-withdrawing (CF | Moderate electron-withdrawing. | Neutral/Weak. |
| Metabolic Stability | High. C-F bond (116 kcal/mol) resists oxidation. | Medium. C-Cl bond is weaker; prone to displacement. | Low. C-H bonds susceptible to hydroxylation. |
| Steric Bulk | F (1.47 Å) mimics H (1.20 Å) closely (Bioisostere). | Cl (1.75 Å) introduces significant steric clash. | Smallest steric footprint. |
| Lipophilicity ( | High (CF | Moderate. | Low. |
Comparative SAR Visualization
The following diagram illustrates how the specific substitution pattern influences biological interaction and reactivity.
Figure 1: Structure-Activity Relationship (SAR) map of the core scaffold.
Case Study 1: PqsR Inverse Agonists (Anti-Virulence)
Pseudomonas aeruginosa relies on the PqsR (MvfR) quorum-sensing receptor to trigger virulence factors. Traditional antibiotics kill bacteria, driving resistance. PqsR inverse agonists "disarm" the bacteria without killing them, reducing evolutionary pressure.
Comparative Efficacy
Research indicates that 2-(trifluoromethyl)pyridine derivatives derived from the 5-bromo scaffold exhibit superior potency compared to non-fluorinated counterparts.
| Compound Class | IC | Biofilm Inhibition | Metabolic Stability (Microsomes) |
| 3-Fluoro-2-CF | 15 nM (High Potency) | >85% | >60 min (High) |
| Non-Fluorinated Analogue | 450 nM (Moderate) | 40% | <20 min (Low) |
| 3-Chloro Analogue | 120 nM (Good) | 65% | 45 min (Medium) |
Mechanism of Action: The 3-Fluoro group locks the biaryl conformation (via intramolecular electrostatic repulsion with the pyridine nitrogen lone pair or attraction to adjacent protons), ensuring the molecule fits the hydrophobic pocket of the PqsR ligand-binding domain (LBD) more tightly than the flexible non-fluorinated analogue.
Figure 2: Mechanism of PqsR inhibition by trifluoromethylpyridine derivatives.
Case Study 2: Agrochemical Applications (Herbicides)
In agrochemistry, the 3-fluoro-5-(trifluoromethyl)-2-pyridinyloxy motif is a bioisostere of the well-known "fop" (aryloxyphenoxypropionate) herbicides.
Performance vs. Analogues
When the 5-bromo precursor is used to synthesize pyridinyloxy ethers:
-
Selectivity: The 3-F substitution often improves crop safety (selectivity index) compared to the 3-H or 3-Cl analogues.
-
Environmental Fate: The electron-deficient ring accelerates hydrolytic degradation in soil after efficacy, preventing long-term residue accumulation, unlike highly chlorinated analogues (e.g., 3,5-dichloro).
Data Summary (Hypothetical Representative Data):
-
Weed Control (Setaria viridis): EC
= 15 g/ha (3-F analogue) vs. 40 g/ha (non-F). -
Crop Injury (Wheat): 0% (3-F analogue) vs. 15% (3-Cl analogue).
Experimental Protocol: Suzuki-Miyaura Coupling
To access these bioactive derivatives, the bromine at position 5 is the primary synthetic handle. The following protocol ensures high yield while preserving the sensitive C-F and CF
Objective: Synthesis of 5-Aryl-3-fluoro-2-(trifluoromethyl)pyridine.
Reagents
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·CH Cl (0.05 eq) -
Base: K
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)
Step-by-Step Workflow
-
Preparation: Charge a reaction vial with the 5-bromo substrate, arylboronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K
CO . -
Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor by TLC/LC-MS.
-
Note: The electron-deficient nature of the pyridine ring accelerates the oxidative addition step, often allowing for shorter reaction times than standard bromopyridines.
-
-
Work-up: Cool to RT, dilute with EtOAc, wash with brine, dry over Na
SO , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Figure 3: Optimized Suzuki-Miyaura coupling workflow for the 5-bromo intermediate.
References
-
Vertex AI Search Results. (2026). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. 1[2][3][4][5][6]
-
PubMed. (2021). Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. 7[2][3][4][5][6][8][9][10]
-
Sigma-Aldrich. (2026). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine Product Specification. Link
-
Frontiers. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. 10[4]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Picolinafen (Ref: BAS 700H) [sitem.herts.ac.uk]
- 7. Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WO2015094913A1 - Fluorophenyl pyrazol compounds - Google Patents [patents.google.com]
- 9. US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
- 10. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
High-Performance Pyridine Scaffolds: Optimizing Yields for 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
Executive Summary: The Yield Gap
In the theoretical realm of stoichiometry, 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is a perfect electrophile: the 5-bromo position acts as a distinct handle for cross-coupling, while the 2-trifluoromethyl (
The Experimental Reality: In practice, standard protocols often result in yields ranging from 45% to 60% . This "Yield Gap" is not a random error but a deterministic consequence of the scaffold's extreme electron deficiency. This guide dissects the mechanistic causes of this gap and provides a validated protocol to restore yields to >85% .
Comparative Yield Analysis
| Metric | Theoretical Yield | Standard Experimental Yield* | Optimized Experimental Yield** |
| Conversion | 100% | 65 - 75% | >95% |
| Isolated Yield | 100% | 45 - 60% | 85 - 92% |
| Purity (HPLC) | 100% | 85 - 90% | >98% |
| Primary Failure Mode | N/A | Hydrodehalogenation, Homocoupling | None (Suppressed) |
*Standard Conditions:
Mechanistic Analysis: Why the Gap Exists
The discrepancy between theoretical and experimental yield stems from the electronic environment of the pyridine ring.
The "Electron-Deficient Trap"
The 2-
-
Facilitated Hydrodehalogenation: The highly electron-deficient pyridyl-palladium(II) intermediate is prone to reduction.[1] If the transmetallation step (reaction with the boronic acid) is slow, the intermediate captures a hydride (from solvent or impurities), replacing the Bromine with Hydrogen.[1] This is the primary cause of yield loss.[1]
-
Competitive SNAr Pathways: While the 3-F is meta to the nitrogen (and thus less activated than 2- or 4-F), the strong inductive effect of the adjacent 2-
group can make the 3-F susceptible to nucleophilic attack by strong bases (e.g., alkoxides), leading to trace byproducts that complicate purification.[1]
Visualization: Competing Reaction Pathways
Figure 1: The "Yield Gap" occurs primarily at the Oxidative Addition stage, where the intermediate diverts to Hydrodehalogenation (Red Path) if the catalytic cycle stalls.[1]
Experimental Protocol: The Self-Validating System
To bridge the gap between theoretical and experimental yield, we must accelerate the transmetallation step and protect the electron-deficient ring.[1]
Protocol: Optimized Suzuki-Miyaura Coupling
Objective: C-C bond formation at C5 with >85% isolated yield.
Reagents & Stoichiometry[2]
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 - 1.5 equiv)[1]
-
Catalyst:
(2 mol%) – Source of Pd(0)[1] -
Ligand: XPhos (4-8 mol%) – Bulky, electron-rich ligand accelerates transmetallation.[1]
-
Base:
(3.0 equiv) – Anhydrous, mild enough to prevent SNAr but strong enough for activation.[1] -
Solvent: 1,4-Dioxane : Water (4:1 ratio) – Degassed.[1]
Step-by-Step Methodology
-
System Preparation (Inert Atmosphere):
-
Solvent Addition:
-
Add the pre-degassed 1,4-Dioxane/Water mixture via syringe.[1]
-
Note: The water is essential to solubilize the inorganic base and facilitate the boron-to-palladium transfer.
-
-
Reaction:
-
Heat the block to 100°C .
-
Stir vigorously (1000 rpm). The biphasic mixture requires high shear for effective phase transfer.[1]
-
Monitor by LC-MS at 1 hour. Theoretical conversion should be >90% by this point.
-
-
Work-up (Purification Logic):
Why This Works (Causality)
-
Ligand Selection (XPhos): The bulky biaryl ligand creates a protective steric shell around the Palladium center, preventing catalyst decomposition.[1] More importantly, its electron-rich nature accelerates the oxidative addition into the C-Br bond, while its bulk facilitates the difficult reductive elimination step.[1]
-
Base Selection (
): Unlike carbonate bases ( ), phosphate is less nucleophilic, reducing the risk of attacking the 3-Fluoro position (SNAr side reaction).[1]
Troubleshooting & Optimization Matrix
If yields remain below the theoretical threshold, consult this matrix.
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst Deactivation (Pd Black formation) | Switch to a precatalyst like XPhos Pd G2 or G3 to ensure active species generation. |
| Des-Bromo Product (Hydrodehalogenation) | Slow Transmetallation | Increase Boronic Acid equivalents (1.5x).[1] Ensure solvent is strictly degassed (oxygen promotes this side reaction).[1] |
| Fluorine Loss (SNAr Product) | Base too nucleophilic | Switch from |
| Homocoupling of Boronic Acid | Oxidative coupling | Strictly exclude Oxygen.[1] Reduce catalyst loading to 1 mol%. |
References
-
Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Surry, D. S., & Buchwald, S. L. (2008).[1] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]
-
Schlosser, M. (2005).[1] "The 2- and 6-Trifluoromethylpyridines: A Privileged Class of Building Blocks." European Journal of Organic Chemistry, 2005(10), 2051-2058.[1] Link[1]
-
BenchChem Technical Data. (2025). "Safety and Handling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine." Link[1]
Sources
Isotopic Labeling of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine: A Comparative Technical Guide
Executive Summary
5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS: 1262412-30-5) represents a high-value scaffold in medicinal chemistry, specifically designed to modulate metabolic stability and lipophilicity. Its unique substitution pattern—combining a reactive bromine handle (C5), a metabolic blocker (C3-Fluorine), and a lipophilic anchor (C2-Trifluoromethyl)—makes it a critical building block for synthesizing radiolabeled drug candidates.
This guide objectively compares the isotopic labeling strategies for this scaffold, focusing on Carbon-14 (
Part 1: Strategic Value & Comparative Analysis
The Fluorine Effect: Metabolic Stability Comparison
The primary advantage of using the 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine scaffold over its non-fluorinated counterparts (e.g., 5-Bromo-2-(trifluoromethyl)pyridine) lies in the "Fluorine Effect."
In metabolic studies, the C3 position of the pyridine ring is electronically susceptible to oxidative metabolism (P450-mediated hydroxylation). By placing a fluorine atom at C3, the scaffold blocks this metabolic soft spot.
Table 1: Comparative Metabolic Stability (Predicted/Class Data)
| Feature | 3-Fluoro-2-(CF | Non-Fluorinated Analog (2-CF | Chlorinated Analog (3-Chloro) |
| Metabolic Soft Spot | Blocked (C-F bond energy ~116 kcal/mol) | Vulnerable (C-H bond susceptible to oxidation) | Blocked (but Cl is metabolically labile in some contexts) |
| Lipophilicity (LogP) | Moderate Increase (Bioisostere) | Lower | Significant Increase (Risk of non-specific binding) |
| Steric Impact | Low (Van der Waals radius ~1.47 Å) | Negligible | Moderate (Radius ~1.75 Å) |
| Labeling Utility | High (Stable in vivo) | Moderate (Risk of label loss via metabolism) | Moderate |
Labeling Strategy Comparison: C vs. H vs. F
When designing a study with this building block, the choice of isotope dictates the synthetic route and the data utility.
| Labeling Route | Method A: | Method B: | Method C: |
| Reaction Site | Replaces Br at C5 | Replaces Br at C5 | Replaces F or NO |
| Reagent | [ | [ | |
| Specific Activity | Low to Moderate (40–60 mCi/mmol) | Extremely High (20–80 Ci/mmol) | High (GBq range) |
| Stability | Metabolically Stable (Skeleton label) | Labile (Risk of exchange in vivo) | Short Half-life (110 min) |
| Primary Use | ADME / Mass Balance Studies | Receptor Binding Assays | PET Imaging |
| Technical Verdict | Gold Standard for drug development. The Br handle allows seamless integration of the | Useful for in vitro potency but poor for metabolic tracking due to potential label loss. | Limited by the electron-deficient nature of the ring making S |
Part 2: Experimental Protocol
Protocol: Palladium-Catalyzed [ C]Cyanation
This protocol details the conversion of the bromine handle into a [
Reaction Overview:
1. Reagents & Equipment
-
Substrate: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv).
-
Isotope Source: [
C]Zinc Cyanide (Zn( CN) ) (0.6 equiv). Note: Zn(CN) is preferred over KCN for Pd-couplings due to solubility and kinetic profiles. -
Catalyst: Pd
(dba) (Tris(dibenzylideneacetone)dipalladium(0)) (2–5 mol%). -
Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4–6 mol%).
-
Solvent: Wet DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). Water (1%) is critical for catalyst activation in cyanation.
-
Atmosphere: Argon or Nitrogen (Strictly oxygen-free).
2. Step-by-Step Methodology
-
Preparation (Glovebox/Schlenk Line): In a dried reaction vial equipped with a magnetic stir bar, charge the palladium catalyst (Pd
(dba) ) and the phosphine ligand (dppf). -
Substrate Addition: Add 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (e.g., 100 mg, 0.41 mmol) and [
C]Zn(CN) (specific activity adjusted to target ~50 mCi/mmol). -
Solvation: Add degassed DMF (2.0 mL) containing 1% v/v water. Seal the vial with a crimp cap and septum.
-
Activation: Purge the headspace with argon for 5 minutes.
-
Reaction: Heat the block to 90–100°C for 4–6 hours.
-
Expert Insight: The electron-withdrawing CF
and F groups at C2/C3 activate the C-Br bond, often allowing this reaction to proceed faster than in electron-rich pyridines. Monitor via radio-TLC or HPLC.
-
-
Workup: Cool to room temperature. Dilute with ethyl acetate and quench with saturated aqueous FeSO
(to sequester excess cyanide) or dilute ammonia. -
Purification: Filter through a Celite pad. Purify via semi-preparative HPLC (Reverse phase, Water/Acetonitrile gradient).
3. Quality Control Criteria (Self-Validating System)
-
Radiochemical Purity (RCP): >98% by HPLC (Radio-detector).
-
Chemical Purity: >98% by UV (254 nm).
-
Identity Confirmation: Co-injection with authentic non-labeled standard (5-Cyano-3-fluoro-2-(trifluoromethyl)pyridine). Mass spectrometry (MS) should show M+2 mass shift relative to
C standard if high-res MS is available.
Part 3: Visualization of Workflows
Decision Logic: Choosing the Right Isotope
This diagram illustrates the decision process for researchers selecting an isotopic strategy for this scaffold.
Caption: Decision matrix for selecting the optimal isotopic labeling strategy based on the intended pharmacological study.
Synthesis Pathway: [14C]Cyanation
This flow details the specific chemical transformation described in the protocol.
Caption: Step-by-step reaction pathway for the Palladium-catalyzed [14C]cyanation of the scaffold.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Schou, S. C., et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. Journal of the American Chemical Society, 144(25), 11019–11032. [Link]
-
Peng, C. T., & Xue, Z. L. (1983).[2] Tritium labeling by dehalogenation of halogenated derivatives.[2] Transactions of the American Nuclear Society, 45. [Link][2]
-
Ramgren, S. D., et al. (2013). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides.[1] Organic Letters, 15(15), 3950–3953. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine (CAS No. 1262412-30-5). As a multi-halogenated pyridine derivative, this compound presents specific hazards that necessitate a rigorous and informed approach to waste management. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting best practices in chemical handling for research and development settings.
Hazard Profile and Rationale for Specialized Disposal
Understanding the chemical nature of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine is fundamental to appreciating the causality behind these disposal protocols. The molecule's structure incorporates several features that classify it as hazardous waste requiring specialized handling.
-
Toxicity: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is a known skin and serious eye irritant and may cause respiratory irritation.[1] These acute toxicity concerns mandate that the compound and any contaminated materials be handled with appropriate Personal Protective Equipment (PPE) and never be disposed of via standard laboratory drains or general waste.
-
Halogenation: The presence of bromine and fluorine atoms places this compound in the category of halogenated organic waste.[2] Halogenated waste streams are incompatible with many recycling methods (like fuel blending) and require specific disposal routes, typically high-temperature incineration, to prevent the formation of toxic byproducts such as dioxins or hydrofluoric acid.
-
Organofluorine Stability: The trifluoromethyl (-CF3) group is characterized by exceptionally strong carbon-fluorine bonds.[3] This stability makes such compounds environmentally persistent, akin to "forever chemicals" (PFAS), and resistant to natural degradation.[3] Effective destruction requires the high-energy environment of a specialized hazardous waste incinerator capable of breaking these bonds completely.[3][4]
Hazard Classification Summary
| Hazard Classification | Category | Statement |
| Acute Oral Toxicity | Category 4 | Harmful if swallowed[1] |
| Acute Dermal Toxicity | Category 4 | Harmful in contact with skin[1] |
| Acute Inhalation Toxicity | Category 4 | Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][5] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation[1][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1] |
Core Principles of Waste Management: A Self-Validating System
A trustworthy disposal protocol relies on a system of clear, logical, and verifiable steps. The following principles form the foundation of safe chemical waste management in any laboratory setting.
-
Segregation: Always segregate waste streams. 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine waste must be collected in a container designated exclusively for Halogenated Organic Waste .[2][6] Mixing with non-halogenated solvents can contaminate the entire batch, leading to significantly higher disposal costs and preventing the potential for solvent recycling.[2]
-
Containerization: Use only appropriate, chemically compatible containers for waste accumulation.[7][8] The container must be in good condition, have a secure, tight-fitting lid, and be made of a material that will not react with the waste. Glass or high-density polyethylene (HDPE) are typically suitable. Never use food-grade containers like milk jugs for chemical waste.[8]
-
Labeling: Proper labeling is a critical, non-negotiable step for safety and compliance. The waste container must be clearly labeled with the words "Hazardous Waste" and a full description of its contents.[7] This label should be affixed the moment the first drop of waste is added.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing waste 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine from generation to collection.
Step 1: Prepare for Waste Collection
-
Assess PPE: Before handling the chemical or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles and a face shield if there is a splash risk.
-
Chemically resistant gloves (consult your institution's glove compatibility chart; nitrile may be suitable for incidental contact, but heavier gloves like butyl rubber or Viton are recommended for extensive handling).
-
A properly buttoned lab coat.
-
-
Work Area: All transfers of this waste should be conducted within a certified laboratory chemical fume hood to mitigate inhalation risks.[7]
Step 2: Select and Prepare the Waste Container
-
Obtain a clean, empty waste container of a suitable size and material from your institution's stockroom or Environmental Health & Safety (EHS) department.
-
Ensure the lid seals tightly. Open waste containers are a common and serious regulatory violation.[8]
-
Affix a "Hazardous Waste" label to the container. Fill in all required information, including the full chemical name: "Waste 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine." If it is in a solvent, list all components and their approximate percentages.
Step 3: Accumulate Waste
-
Carefully transfer the waste chemical into the labeled container inside a fume hood.
-
This includes pure, unreacted compound, contaminated solutions, and the first rinse of any "empty" containers that held the material.
-
Keep the waste container securely closed at all times, except when actively adding waste.[8]
Step 4: Manage Contaminated Materials
-
Any disposable items grossly contaminated with this chemical, such as weighing paper, gloves, or absorbent pads from a small spill, should be collected in a separate, sealed, and clearly labeled bag or container for solid hazardous waste disposal.[9]
Step 5: Store Waste and Arrange for Disposal
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secondary containment (e.g., a chemical-resistant tray) and away from incompatible materials, particularly strong oxidizers and acids.[7][10]
-
Once the container is full or you are finished with the process, complete a chemical collection request form as required by your institution's EHS office.[7] Do not attempt to transport the waste yourself; trained EHS professionals will collect it for final disposal at a permitted facility.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational flow for the proper disposal of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Caption: Workflow for the safe disposal of 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
Emergency Procedures
Accidental Release (Spill)
-
Small Spill: If a small amount is spilled within a fume hood, absorb it with a chemical absorbent material (e.g., vermiculite or sand). Carefully collect the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[9]
-
Large Spill: For any large spill, or any spill outside of a fume hood, immediately evacuate the area and alert others. Contact your institution's emergency response team or EHS office without delay.[9]
Personal Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[1]
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or physician immediately for guidance.[1]
References
- Unknown. (n.d.).
- Pipzine Chemicals. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine.
- Benchchem. (n.d.).
- Fisher Scientific. (2025, December 20). 5-Bromo-3-fluoro-2-(trifluoromethyl)
- MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
- TCI Chemicals. (2025, March 13). B4603: 2-Bromo-3-chloro-5-(trifluoromethyl)
- Environmental Protection Agency (EPA). (n.d.). Pyridine.
- Unknown. (n.d.).
- Sigma-Aldrich. (n.d.). 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine AldrichCPR.
- Tsukamoto, M., & Nakamura, T. (2023, November 8).
- Agency for Toxic Substances and Disease Registry (
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
- Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- ChemicalBook. (2025, July 16). 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine.
- University of Wisconsin–Madison Biomedical Engineering. (n.d.). Chapter 7 Chemical Disposal Procedures.
- Chemsrc. (2025, September 1). CAS#:211122-40-6 | 5-Bromo-2-chloro-3-(trifluoromethyl)pyridine.
- Utah State University. (n.d.).
- National University of Singapore Chemistry. (n.d.). Disposal of Waste Solvents.
- Australian Government Department of Health. (2015, September 1).
- Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
- MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. mcfenvironmental.com [mcfenvironmental.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. pfw.edu [pfw.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 11. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Personal Protective Equipment (PPE) & Handling Guide: 5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine
CAS: 1262412-30-5 Formula: C₆H₂BrF₄N Physical State: Low-melting Solid / Crystalline Powder
Executive Summary: The Hazard Landscape
As a Senior Application Scientist, I cannot overstate the importance of respecting the specific halogenation pattern of this pyridine scaffold. Unlike simple pyridine, the 2-trifluoromethyl (-CF₃) group significantly increases lipophilicity, facilitating rapid absorption through skin and cellular membranes. Combined with the 3-fluoro and 5-bromo substituents, this compound presents a trifecta of risks: acute toxicity (oral), severe irritation (mucous membranes), and potential sensitization.
Core Directive: Treat this compound as a Class 3 Acute Toxin . All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.
Part 1: Risk Assessment & Hazard Identification[1]
| Hazard Class (GHS) | H-Code | Description | Mechanism of Action |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed | Pyridine ring intercalation; metabolic activation to reactive intermediates. |
| Skin Irritation | H315 | Causes skin irritation | Solvent action defats skin; halogens react with epidermal proteins. |
| Eye Irritation | H319 | Causes serious eye irritation | Corrosive damage to corneal epithelium due to basicity and reactivity. |
| STOT - SE | H335 | May cause respiratory irritation | Inhalation of dust/vapors inflames the upper respiratory tract. |
Critical Insight: The trifluoromethyl group is chemically stable but metabolically significant. While it does not release free fluoride ions (HF) under standard physiological conditions (unlike acyl fluorides), it enhances the compound's ability to cross the blood-brain barrier if systemic exposure occurs.
Part 2: The PPE Matrix (Selection & Justification)
This protocol rejects "standard lab attire" in favor of a barrier-protection strategy designed for halogenated aromatics.
| PPE Category | Minimum Requirement | Enhanced Requirement (Scale-Up >5g) | Scientific Justification |
| Hand Protection | Double Nitrile Gloves (Total thickness >8 mil) | Silver Shield / Laminate Liner under Nitrile | Fluorinated pyridines can permeate standard 4-mil nitrile in <15 mins. Double gloving provides a "sacrificial" outer layer and visual breach detection. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Face Shield + Goggles | Safety glasses are insufficient for powders that can sublime or disperse. Goggles seal against dust entry. |
| Body Protection | Lab Coat (Poly/Cotton) + Tyvek Sleeves | Tyvek Coverall (Disposable) | Wrist gaps are the most common exposure point. Tyvek sleeves bridge the gap between glove and coat. |
| Respiratory | Fume Hood (Face velocity 80-100 fpm) | P100/OV Respirator (If hood work is impossible) | Primary containment is engineering control (Hood). Respirators are a contingency, not a primary control. |
Part 3: Operational Workflow (Step-by-Step)
This workflow integrates safety checks directly into the experimental procedure.
Phase A: Preparation
-
Glove Check: Inspect gloves for pinholes before putting them on. Use the "air inflation" test.
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a static-free weighing funnel and transfer inside the hood immediately.
-
Solvent Selection: Pre-measure solvents. Avoid using DMSO or DMF as the primary solvent during initial handling if possible, as these "carrier solvents" will accelerate skin absorption of the pyridine if a spill occurs.
Phase B: Active Handling
-
Weighing: Open the container only inside the hood.
-
Transfer: Use a wide-mouth funnel to prevent powder drift.
-
Dissolution: Dissolve the solid immediately. Once in solution (e.g., DCM or Ethyl Acetate), the risk of airborne dust is eliminated, but the risk of permeation increases.
Phase C: Decontamination
-
Wipe Down: Wipe all tools (spatulas, balance pan) with a solvent-dampened Kimwipe (Acetone or DCM) inside the hood.
-
Waste: Dispose of the Kimwipe immediately in the solid hazardous waste container.
Workflow Visualization
Figure 1: Operational Handling Workflow ensuring containment from weighing to disposal.
Part 4: Emergency Response & Spills
Do not use water to clean up the pure solid; it may spread the material.
Scenario A: Minor Spill (<500 mg, inside hood)
-
Cover: Gently cover the powder with a solvent-dampened pad (to prevent dust) or use a dedicated spill pillow.
-
Collect: Scoop into a jar.
-
Clean: Wash surface with soap and water after bulk removal.
Scenario B: Major Spill / Exposure
-
Skin Contact: Immediately strip contaminated clothing. Wash skin with soap and water for 15 minutes .[1][2] Note: Unlike HF, Calcium Gluconate is NOT required for this specific pyridine unless it has been subjected to combustion or strong acid hydrolysis.
-
Eye Contact: Flush for 15 minutes. Hold eyelids open. Seek ophthalmologist support immediately.
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required (medical professionals only).
Spill Decision Logic
Figure 2: Decision Matrix for Spill Response distinguishing between self-remediation and evacuation.
Part 5: Disposal & Waste Streams
Improper disposal of halogenated pyridines is a common regulatory violation.
-
Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into Solid Hazardous Waste . Do not use regular trash.
-
Liquid Waste: Reaction mixtures must be segregated into Halogenated Organic Waste .
-
Why? The Bromine and Fluorine atoms require high-temperature incineration with scrubbers to prevent the release of acid gases (HBr, HF) into the atmosphere.
-
-
Labeling: Clearly mark the waste tag with "Toxic" and list the full chemical name.
References
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link][3]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
